3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMPNWAJZXILJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of Trifluoromethyl and Oxetane Moieties: A Technical Guide to 3-(Trluoromethyl)oxetan-3-amine HCl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the trifluoromethyl group and the oxetane ring within a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)oxetan-3-amine hydrochloride (CAS Number: 1268883-21-1), a building block that epitomizes this approach. We will delve into the synergistic effects of these two functional groups on key drug-like properties, explore plausible synthetic pathways, and discuss its applications in drug discovery. This document serves as a resource for researchers seeking to leverage the unique attributes of this compound to address challenges in metabolic stability, solubility, and target engagement.
Introduction: The Power of Two - Trifluoromethyl and Oxetane Functionalities
The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design, with the trifluoromethyl (CF₃) group being a particularly favored moiety.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, owing to the strength of the C-F bond, make it a powerful tool for enhancing a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The CF₃ group can serve as a bioisostere for a methyl group or chlorine atom, offering a means to modulate electronic properties and block metabolic oxidation at specific sites.[3][5]
Concurrently, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in drug discovery.[6][7] Initially considered a niche structural element, it is now recognized for its ability to impart favorable physicochemical properties.[8][9] The incorporation of an oxetane can significantly improve aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby functional groups.[6][10] Its rigid, three-dimensional structure can also lead to improved target binding and exploration of novel chemical space.[8]
The combination of a trifluoromethyl group and an oxetane ring in 3-(Trifluoromethyl)oxetan-3-amine HCl offers a unique toolkit for medicinal chemists. This molecule provides a platform to simultaneously introduce metabolic stability and enhance solubility, two often conflicting objectives in drug development.[7][11]
Physicochemical and Pharmacokinetic Landscape
The unique structural arrangement of 3-(Trifluoromethyl)oxetan-3-amine HCl translates into a desirable set of physicochemical properties that can positively influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
Impact on Key Physicochemical Properties
The introduction of the 3-amino-3-(trifluoromethyl)oxetane moiety can predictably alter a molecule's properties. The following table summarizes the anticipated effects based on the known properties of each functional group.
| Property | Influence of Trifluoromethyl Group | Influence of Oxetane Ring | Combined Effect in 3-(Trifluoromethyl)oxetan-3-amine |
| Lipophilicity (LogP/LogD) | Increases lipophilicity.[3] | Decreases lipophilicity.[10] | Moderate lipophilicity, tunable by further substitution. |
| Solubility | Generally decreases aqueous solubility. | Significantly increases aqueous solubility.[12] | Enhanced aqueous solubility compared to non-oxetane analogs. |
| pKa of the Amine | The electron-withdrawing CF₃ group lowers the pKa. | The electron-withdrawing nature of the oxetane oxygen also lowers the pKa of an adjacent amine by approximately 2.7 units.[10] | Significantly reduced basicity of the amine, mitigating potential hERG liabilities and improving cell permeability.[7] |
| Metabolic Stability | High metabolic stability due to the strong C-F bonds, blocking oxidative metabolism.[4] | Can block metabolically weak C-H bonds and is generally more metabolically stable than a gem-dimethyl group.[6] | Excellent metabolic stability due to the CF₃ group and the inherent stability of the oxetane ring.[11][13] |
A Bioisosteric Perspective
The 3-amino-3-(trifluoromethyl)oxetane core can be considered a valuable bioisostere for other common chemical motifs in drug discovery.
Diagram: Bioisosteric Relationships
Caption: Bioisosteric replacement strategies for the 3-amino-3-(trifluoromethyl)oxetane moiety.
Synthesis of 3-(Trifluoromethyl)oxetan-3-amine HCl: A Plausible Pathway
Proposed Synthetic Workflow
Diagram: Proposed Synthesis of 3-(Trifluoromethyl)oxetan-3-amine HCl
Caption: A plausible four-step synthetic route to 3-(Trifluoromethyl)oxetan-3-amine HCl.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established chemical principles and related literature. It is intended as a guide for experienced synthetic chemists and requires optimization and validation.
Step 1 & 2: Synthesis of 3-(Trifluoromethyl)oxetan-3-one
-
Epoxidation: To a solution of trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere. Stir the resulting mixture for 1 hour. Cool the reaction to 0 °C and add 1,1,1-trifluoroacetone (1.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-methyl-3-(trifluoromethyl)oxirane, which can undergo ring expansion to 3-(Trifluoromethyl)oxetan-3-ol.[11]
-
Oxidation: To a solution of 3-(trifluoromethyl)oxetan-3-ol (1.0 eq.) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq.) and stir at room temperature for 4 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 3-(trifluoromethyl)oxetan-3-one.
Step 3: Reductive Amination
-
To a solution of 3-(trifluoromethyl)oxetan-3-one (1.0 eq.) in 1,2-dichloroethane, add ammonium acetate (5.0 eq.) and sodium triacetoxyborohydride (1.5 eq.).[14]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(trifluoromethyl)oxetan-3-amine.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude 3-(trifluoromethyl)oxetan-3-amine in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[6]
Applications in Drug Discovery
The unique properties of 3-(Trifluoromethyl)oxetan-3-amine HCl make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
-
As a Scaffold for CNS-active agents: The trifluoromethyl group can enhance blood-brain barrier permeability, while the oxetane moiety improves solubility, a critical balance for CNS drug design.[3]
-
Inhibitor Design: The rigid oxetane scaffold can provide a well-defined vector for substituents to interact with target proteins, while the trifluoromethyl group can enhance binding affinity through favorable interactions.[1]
-
Metabolic Hotspot Blocking: The CF₃ group can be strategically placed to block known sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[4]
Safety and Handling
While specific hazard data for 3-(Trifluoromethyl)oxetan-3-amine HCl is limited, it should be handled with the standard precautions for laboratory chemicals. It is advisable to consult the Safety Data Sheet (SDS) from the supplier.
-
Hazards: May cause skin and eye irritation.[1]
-
Storage: Store in an inert atmosphere at 2-8°C to ensure stability.[1]
Conclusion
This compound is a prime example of how the thoughtful combination of privileged structural motifs can lead to building blocks with exceptional utility in drug discovery. The synergistic interplay between the trifluoromethyl group and the oxetane ring provides a powerful handle to simultaneously address multiple challenges in medicinal chemistry, including metabolic stability, solubility, and target affinity. As our understanding of the nuanced effects of these functional groups continues to grow, we can anticipate that this and similar building blocks will play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
physicochemical properties of 3-(trifluoromethyl)oxetan-3-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Abstract
This compound is a specialized chemical building block that has gained significant traction in medicinal chemistry and drug discovery. Its unique structure, combining a strained oxetane ring with a bio-electronically significant trifluoromethyl group, imparts a desirable combination of properties to parent molecules. This guide provides a comprehensive analysis of its core physicochemical properties, analytical characterization methods, and practical handling considerations, tailored for researchers, medicinal chemists, and drug development professionals. We delve into the causality behind its behavior, offering field-proven insights into how its structural motifs influence solubility, lipophilicity, and metabolic stability—critical parameters in the design of effective therapeutic agents.
Introduction: The Strategic Value in Drug Design
In modern drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound emerges as a valuable scaffold due to two key features:
-
The Trifluoromethyl (CF₃) Group: This moiety is a well-established bioisostere for methyl and chloro groups and a powerful modulator of physicochemical properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] The C-F bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation.[1]
-
The Oxetane Ring: As a four-membered cyclic ether, the oxetane ring is more than just a linker. Compared to more common acyclic or larger ring systems, it often serves to improve aqueous solubility and reduce lipophilicity, providing a crucial tool for balancing the properties of a drug candidate.[4] The ring's strained nature can also influence molecular conformation and present vectors for substitution in unique three-dimensional space.
The combination of these two groups in a single, readily available building block allows medicinal chemists to simultaneously address multiple challenges in lead optimization, from improving pharmacokinetic profiles to enhancing target engagement.[1][4]
Molecular Identity and Core Physicochemical Data
Precise identification and fundamental data are the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1268883-21-1 | [2][4][5] |
| Molecular Formula | C₄H₇ClF₃NO | [2][4] |
| Molecular Weight | 177.55 g/mol | [2][4][5][6] |
| Chemical Structure | ||
| SMILES: C1C(CO1)(C(F)(F)F)N.Cl | [2] | |
| InChI: 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H | [2] | |
| Physical Form | White to off-white solid | |
| Purity | Typically ≥97% | [4] |
| Melting Point | Data not consistently available. Requires experimental determination. | [6] |
| Boiling Point | Data not available. | [6] |
| Density | Data not available. | [6] |
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the material is a critical first step in any research endeavor. The hydrochloride salt form ensures the primary amine is protonated, which influences its spectroscopic signature.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The two diastereotopic protons of the CH₂ group adjacent to the oxygen will likely appear as distinct multiplets or doublets of doublets. The other CH₂ group protons will also show distinct signals. The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR (Carbon NMR): The spectrum will show four distinct carbon signals. The quaternary carbon attached to the CF₃ and amine groups will be visible, though its intensity may be lower. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms. The two CH₂ carbons of the oxetane ring will also be present.
-
¹⁹F NMR (Fluorine NMR): This is a definitive technique for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift provides confirmation of the electronic environment.
Mass Spectrometry (MS):
Electrospray ionization (ESI) in positive mode is the preferred method. The expected parent ion would correspond to the free base [M+H]⁺ at m/z ≈ 158.05, representing the molecule after the loss of HCl. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Key Physicochemical Properties in Drug Development
The utility of this scaffold is defined by its influence on properties critical for a molecule's success as a drug.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of its pharmacokinetic behavior.
-
Causality: The trifluoromethyl group is a strong contributor to lipophilicity, with a Hansch π value of +0.88.[1] This feature helps molecules cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.[1] However, the polar oxetane ring and the ionizable amine group work to counterbalance this, providing a mechanism to fine-tune the overall LogP/LogD.
-
Significance: As the amine is protonated at physiological pH (7.4), the distribution coefficient (LogD) is the more relevant parameter. A well-balanced LogD is essential for achieving sufficient membrane permeability without compromising aqueous solubility.
This protocol provides a reliable, gold-standard method for determining the distribution coefficient at pH 7.4.
-
Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Prepare a buffer solution of phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Add a small aliquot of the DMSO stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL each). The final DMSO concentration should be <1% to avoid co-solvent effects.
-
Equilibration: Cap the vial and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, against a standard curve.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Aqueous Solubility
Solubility is a prerequisite for absorption and distribution. Poor aqueous solubility is a leading cause of failure in drug development.
-
Causality: 3-(Trifluoromethyl)oxetan-3-amine is supplied as a hydrochloride salt. The protonated amine group provides a handle for strong ionic interactions with water, significantly boosting aqueous solubility compared to the free base form. The ether oxygen of the oxetane ring can also act as a hydrogen bond acceptor, further contributing to solubility.[4]
-
Significance: Adequate solubility in physiological media is essential for oral bioavailability and for the preparation of intravenous formulations. The interplay between the solubilizing salt/oxetane and the lipophilic CF₃ group is a key design feature.[1][4]
The following diagram outlines a typical workflow for assessing kinetic solubility, a high-throughput method used in early drug discovery.
Caption: Workflow for a plate-based kinetic solubility assay.
Stability and Storage
Understanding a compound's stability is crucial for ensuring the integrity of experimental results and for determining its shelf-life.
-
Chemical Stability: The trifluoromethyl group is highly stable to chemical and metabolic degradation.[1] The oxetane ring, while strained, is generally stable under neutral and basic conditions but can be susceptible to ring-opening reactions under strongly acidic conditions.
-
Storage Recommendations: As a hydrochloride salt, the compound is hygroscopic and should be handled accordingly. The recommended storage condition is under an inert atmosphere at 2-8°C to protect it from moisture and potential long-term degradation.[2][4][7]
Structure-Property-Application Relationships
The interplay between the structural components of this compound and its resulting properties is key to its application in drug design.
Caption: Key structure-property relationships for the title compound.
Safety and Handling
While specific safety data is limited, compounds with similar structures can pose hazards.[2] Standard laboratory precautions should be strictly followed.
-
Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Signal Word: Warning.
-
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Conclusion
This compound is a strategically designed building block that offers a compelling solution to common challenges in medicinal chemistry. The synergistic combination of a metabolically robust, lipophilic trifluoromethyl group and a solubilizing oxetane ring provides a powerful tool for modulating the physicochemical properties of drug candidates. By understanding the fundamental properties detailed in this guide, researchers can effectively leverage this scaffold to accelerate the development of safer and more effective therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (1268883-21-1) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 7. 2173992-39-5|3-(Fluoromethyl)oxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Halogenated Fluoroacetamides: A Case Study for C₄H₅ClF₃NO and Its Relevance to C₄H₇ClF₃NO
Introduction
In the landscape of modern drug discovery and materials science, the incorporation of fluorine and other halogens into organic molecules is a cornerstone strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The precise structural elucidation of these often complex molecules is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization of compounds with the molecular formula C₄H₇ClF₃NO.
This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to leverage spectroscopic data for the unambiguous identification and characterization of complex halogenated molecules.
Molecular Structure under Investigation
The primary subject of our analysis is 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. Its structure is presented below:
Structure: Cl-CH₂-C(=O)NH-CH₂-CF₃
This molecule contains several key structural features that will give rise to characteristic spectroscopic signatures: a secondary amide, a trifluoromethyl group, a chloromethyl group, and two distinct methylene groups.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule.
Theoretical Principles
The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as halogens and carbonyls, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, with the multiplicity described by the n+1 rule for simple cases. The integration of a signal is proportional to the number of protons it represents.
Predicted ¹H NMR Data
The ¹H NMR spectrum of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is predicted to show four distinct signals.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH- | 7.0 - 8.5 | Broad Triplet | ³JHH ≈ 5-7 Hz | 1H |
| Cl-CH₂- | 4.1 - 4.3 | Singlet | - | 2H |
| -NH-CH₂- | 3.8 - 4.2 | Quartet of Triplets | ³JHF ≈ 9-11 Hz, ³JHH ≈ 5-7 Hz | 2H |
| CF₃-CH₂- | See -NH-CH₂- | - | - | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The amide proton is expected to be a broad signal due to quadrupole broadening from the adjacent nitrogen and chemical exchange. The methylene protons adjacent to the chlorine are expected to be a singlet as there are no adjacent protons. The methylene protons adjacent to the nitrogen will be split into a triplet by the amide proton and further split into a quartet by the three fluorine atoms of the trifluoromethyl group.
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Tune and shim the probe to the solvent.
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Use a 90° pulse width.
-
Set the relaxation delay (D1) to 5 seconds to ensure full relaxation of all protons.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to TMS at 0.00 ppm.
-
Integrate all signals.
-
Visualization of ¹H-¹H and ¹H-¹⁹F Couplings
Caption: Predicted ¹H spin-spin coupling network.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the different carbon environments in a molecule.
Theoretical Principles
The principles are similar to ¹H NMR, but with some key differences. The natural abundance of ¹³C is low (~1.1%), requiring more scans. Spectra are typically proton-decoupled, meaning each unique carbon appears as a single line. The chemical shifts for ¹³C span a much larger range (~200 ppm) than for ¹H.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C=O | 165 - 170 |
| -CF₃ | 122 - 128 (quartet, ¹JCF ≈ 280-290 Hz) |
| Cl-CH₂- | 40 - 45 |
| -NH-CH₂- | 40 - 45 (quartet, ²JCF ≈ 30-35 Hz) |
Note: The two methylene carbons may have overlapping chemical shifts.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of solvent).
-
Instrument Setup (for a 100 MHz ¹³C frequency):
-
Use a proton-decoupled pulse sequence.
-
Set a spectral width of ~220 ppm.
-
A longer relaxation delay (D1) of 2-5 seconds is typical.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR processing.
¹⁹F NMR Spectroscopy: A Unique Probe for Fluorinated Compounds
Fluorine-19 NMR is highly sensitive and provides unambiguous information about the fluorine environments.
Theoretical Principles
¹⁹F has a nuclear spin of ½ and 100% natural abundance, making it an easy nucleus to observe. It has a very large chemical shift range (~800 ppm), which makes it highly sensitive to small changes in the chemical environment.
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | -70 to -80 | Triplet | ³JFH ≈ 9-11 Hz |
Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ at 0.00 ppm.
Experimental Protocol for ¹⁹F NMR Acquisition
-
Sample Preparation: Similar to ¹H NMR.
-
Instrument Setup:
-
Tune the probe to the ¹⁹F frequency.
-
Set the spectral width according to the expected chemical shift range.
-
Proton decoupling can be used to simplify the spectrum to a singlet.
-
Acquire 16-32 scans.
-
-
Data Processing: Similar to ¹H NMR processing.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure from fragmentation patterns.
Theoretical Principles
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The presence of chlorine is readily identified by its isotopic pattern: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to M+ and M+2 peaks with an intensity ratio of approximately 3:1.
Predicted Mass Spectrum Data
-
Molecular Ion (M+): m/z 175 (for ³⁵Cl) and 177 (for ³⁷Cl) in a ~3:1 ratio.
-
Key Fragments:
-
[M - Cl]+: m/z 140
-
[M - CF₃]+: m/z 106
-
[ClCH₂CO]+: m/z 77/79
-
[CF₃CH₂NH]+: m/z 98
-
Experimental Protocol for EI-MS
-
Sample Introduction: The sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 300.
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Theoretical Principles
Different types of bonds vibrate at characteristic frequencies. The absorption of infrared radiation at these specific frequencies gives rise to peaks in the IR spectrum. The amide group has several characteristic vibrations.[3][4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, sharp | N-H stretch (secondary amide) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1650 - 1680 | Strong | C=O stretch (Amide I band) |
| 1510 - 1570 | Strong | N-H bend (Amide II band) |
| 1100 - 1350 | Strong | C-F stretch |
| 600 - 800 | Medium | C-Cl stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is reported in terms of percent transmittance.
-
Spectroscopic Signatures of the Saturated Analogue: C₄H₇ClF₃NO
The user's original query was for C₄H₇ClF₃NO, which contains two more hydrogens than the model compound discussed. A plausible structure for this would be the reduction of the amide to a secondary amine, resulting in 2-chloro-N-(2,2,2-trifluoroethyl)ethanamine .
Structure: Cl-CH₂-CH₂-NH-CH₂-CF₃
The expected changes in the spectroscopic data would be:
-
¹H NMR:
-
The amide proton signal would be replaced by a secondary amine proton signal, typically at a higher field (δ 1-3 ppm) and often very broad.
-
The carbonyl group is gone, so the adjacent methylene protons (Cl-CH₂-) would shift upfield. There would now be two methylene groups in an ethyl chain, leading to more complex splitting patterns (e.g., triplets or multiplets).
-
-
¹³C NMR:
-
The characteristic amide carbonyl signal (δ 165-170 ppm) would be absent.
-
The carbon adjacent to the chlorine would be shifted upfield due to the removal of the carbonyl.
-
-
MS:
-
The molecular weight would increase by 2 Da (to 177/179 for the isotopic peaks).
-
The fragmentation pattern would be significantly different, dominated by cleavage alpha to the nitrogen atom.
-
-
IR:
-
The strong C=O stretch (Amide I) and N-H bend (Amide II) would be absent.[3]
-
A weak to medium N-H stretch for the secondary amine would be present around 3300-3500 cm⁻¹.
-
Conclusion
This guide has provided a comprehensive overview of the predicted and theoretical spectroscopic data for 2-chloro-N-(2,2,2-trifluoroethyl)acetamide as a model for understanding compounds of the class C₄H₇ClF₃NO. By systematically analyzing the expected outcomes from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can confidently approach the structural elucidation of these and other complex halogenated molecules. The provided experimental protocols offer a starting point for the practical acquisition of high-quality data, and the discussion on the saturated analogue directly addresses how to interpret spectral data for related compounds.
References
- 1. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Technical Guide to 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Unique Building Block
In the landscape of modern medicinal chemistry, success is often defined by the ability to precisely modulate molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic incorporation of unique structural motifs is paramount to this endeavor. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride (CAS No. 1268883-21-1) has emerged as a building block of significant interest, offering a powerful combination of two highly sought-after functionalities: a trifluoromethyl group and an oxetane ring, both positioned at a quaternary center.
This guide provides an in-depth technical overview of this compound, from its chemical logic and synthesis to its practical application in drug discovery workflows. The insights herein are curated for the practicing researcher, emphasizing not just the "what" but the "why" behind its use, ensuring a foundation of scientific integrity and field-proven logic.
Molecular Architecture and Physicochemical Rationale
The utility of this compound stems from the synergistic effects of its constituent parts. The trifluoromethyl group is a well-established bioisostere for groups like chlorine or methyl, but its strong electron-withdrawing nature and metabolic stability offer distinct advantages.[1] Concurrently, the oxetane ring, a four-membered cyclic ether, serves as a polar, low-molecular-weight scaffold that can improve aqueous solubility and act as a hydrogen bond acceptor, often outperforming more traditional groups like gem-dimethyl or carbonyl functionalities.[2]
The combination on a single, sp³-hybridized carbon creates a conformationally constrained amino group. This pre-organized geometry can reduce the entropic penalty of binding to a biological target, potentially increasing potency.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1268883-21-1 | [3][4] |
| Molecular Formula | C₄H₇ClF₃NO | [3][4] |
| Molecular Weight | 177.55 g/mol | [3] |
| Form | Solid | [4] |
| Storage | Inert atmosphere, 2-8°C, sealed, dry | [2][3][4] |
| Purity (Typical) | ≥97% | [4] |
Synthesis and Characterization
Plausible Synthetic Route
The likely strategy involves the nucleophilic trifluoromethylation of a suitable oxetane-based precursor. A common and effective method for this transformation utilizes Ruppert's Reagent (TMSCF₃) with a fluoride initiator.[6] The synthesis would logically proceed from a protected oxetan-3-imine or a related precursor. The final deprotection step under acidic conditions would yield the desired hydrochloride salt.
The logical workflow is depicted below:
Caption: Plausible synthetic workflow for the target compound.
This multi-step process, starting from commercially available materials, is advantageous for its mild reaction conditions and potential for high yields.[3]
Characterization and Quality Control
For a building block of this nature, rigorous characterization is non-negotiable. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier. Key analytical techniques for structure confirmation and purity assessment include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the oxetane methylene protons.
-
¹³C NMR: Will confirm the presence of the quaternary carbon, the CF₃ carbon (with characteristic C-F coupling), and the oxetane carbons.
-
¹⁹F NMR: Should display a sharp singlet corresponding to the CF₃ group, providing a clear signature for the compound.[7]
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Purity Analysis: Typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Commercial Availability
This compound is available from a range of specialized chemical suppliers. When selecting a vendor, researchers should prioritize suppliers who provide comprehensive analytical data (CoA) and have a strong reputation for quality and consistency.
Table of Representative Commercial Suppliers:
| Supplier | Product Number (Example) | Purity (Typical) | Availability Notes |
| Sigma-Aldrich (Ambeed) | AMBH9614F2FD | 97% | Available in various quantities (100 mg to 5 g).[4] |
| Vulcanchem | VC2857120 | Not specified | Provides basic chemical data.[3] |
| MySkinRecipes | 65071 | 97% | Marketed as a reagent for pharmaceutical and agrochemical synthesis.[2] |
| Fluorochem | - | - | Supplies related analogues like 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine HCl.[8] |
Note: This table is not exhaustive and is intended for illustrative purposes. Pricing and availability are subject to change.
Application in Drug Discovery: A Protocol for Amide Bond Formation
The primary amine of this compound is a nucleophile, making it an ideal partner for coupling with carboxylic acids to form amides—one of the most common bonds in pharmaceutical compounds.[9] The electron-withdrawing effect of the adjacent trifluoromethyl group can decrease the nucleophilicity of the amine, necessitating robust coupling conditions for efficient reaction.[9]
Causality Behind Experimental Choices
The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for its rapid reaction times and suppression of racemization, making it suitable for challenging couplings.[9]
-
The Amine Salt: The starting material is a hydrochloride salt. The free amine must be liberated in situ for it to act as a nucleophile. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used for this purpose. It is sterically hindered, preventing it from competing with the primary amine in the coupling reaction.
-
Carboxylic Acid Activation: HATU reacts with the carboxylic acid in the presence of the base to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the liberated amine.
-
Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature, which effectively dissolves the reactants and salts without interfering with the reaction mechanism.
Detailed, Self-Validating Experimental Protocol
Objective: To synthesize N-(3-(trifluoromethyl)oxetan-3-yl)benzamide from benzoic acid and this compound.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 178 mg, 1.0 mmol, 1.0 eq) and benzoic acid (e.g., 128 mg, 1.05 mmol, 1.05 eq).
-
Dissolution: Add anhydrous DMF (e.g., 5 mL) and stir until all solids are dissolved.
-
Basification: Cool the reaction mixture to 0°C using an ice bath. Slowly add DIPEA (e.g., 0.52 mL, 3.0 mmol, 3.0 eq) dropwise. Stir for 5 minutes. Rationale: This liberates the free amine from its hydrochloride salt.
-
Activation: While maintaining the temperature at 0°C, add HATU (e.g., 456 mg, 1.2 mmol, 1.2 eq) portion-wise over 2 minutes. Rationale: This activates the carboxylic acid, preparing it for nucleophilic attack.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. This step is critical for ensuring the reaction has gone to completion and validates the protocol's effectiveness.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing deionized water (e.g., 20 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl solution (2 x 15 mL) to remove DMF, saturated aqueous NaHCO₃ (1 x 15 mL) to remove unreacted acid, and finally with brine (1 x 15 mL). Rationale: Each wash removes specific impurities, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique architecture provides a pre-packaged solution for simultaneously addressing multiple challenges in drug design, from metabolic stability and solubility to conformational rigidity.[1][2][3] By understanding the chemical principles behind its synthesis and application, and by employing robust, validated protocols for its use, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound (1268883-21-1) for sale [vulcanchem.com]
- 4. This compound | 1268883-21-1 [sigmaaldrich.com]
- 5. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
- 6. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Trifluoromethyl Oxetanes: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
The strategic incorporation of small, strained ring systems and fluorine-containing functional groups represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of trifluoromethyl oxetanes, a class of compounds that synergistically combines the advantageous physicochemical properties of the polar, three-dimensional oxetane ring with the potent electronic and metabolic-stabilizing effects of the trifluoromethyl group. We will explore the key synthetic methodologies for accessing these valuable scaffolds, delve into their unique properties that address common challenges in drug development, and showcase their application as versatile bioisosteres and synthetic intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage trifluoromethyl oxetanes to design next-generation therapeutics with optimized properties.
Introduction: The Strategic Fusion of an Oxetane Core and a Trifluoromethyl Group
The design of effective therapeutic agents is a multifactorial challenge, requiring simultaneous optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The deliberate introduction of specific structural motifs is a key strategy to meet these demands.
The Oxetane Moiety: A Polar, Three-Dimensional Scaffold
Oxetanes are four-membered saturated cyclic ethers that have garnered immense interest in drug discovery.[1] Despite their inherent ring strain (approximately 106 kJ·mol⁻¹), they are generally stable under physiological conditions.[2] Their value stems from a unique combination of features:
-
Improved Physicochemical Properties: The introduction of an oxetane can profoundly increase aqueous solubility and metabolic stability while modulating lipophilicity.[1][3]
-
Hydrogen Bond Acceptor: The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen bond acceptor.[1]
-
Structural Rigidity: The nearly planar and rigid nature of the oxetane ring can lock a molecule into a specific, biologically active conformation, potentially enhancing binding affinity to target proteins.[1][2]
-
Bioisosterism: Oxetanes are widely recognized as effective bioisosteres for metabolically labile or conformationally flexible groups, such as gem-dimethyl and carbonyl functionalities.[1][4][5]
The Trifluoromethyl Group: An Indispensable Tool in Medicinal Chemistry
The trifluoromethyl (CF₃) group is one of the most vital substituents in modern drug design.[6] Its powerful electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, provide significant advantages.[7] Key impacts of the CF₃ group include:
-
Enhanced Metabolic Stability: The CF₃ group is highly resistant to oxidative metabolism, a common liability for methyl groups. This can increase a drug's half-life and reduce its required dosage.[7]
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can improve a compound's ability to cross cellular membranes.[7][8]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH.[9]
-
Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to stronger and more selective interactions with biological targets.[7]
Trifluoromethyl Oxetanes: A Synergistic Combination for Drug Discovery
The fusion of these two motifs creates the trifluoromethyl oxetane, a scaffold that offers a compelling solution to several drug design challenges. It provides the metabolic stability and electronic influence of the CF₃ group while leveraging the polarity, conformational rigidity, and favorable solubility profile of the oxetane ring. Most notably, this combination has emerged as a superior bioisosteric replacement for the bulky and lipophilic tert-butyl group, offering a more polar and metabolically robust alternative.[10][11][12] This guide will dissect the synthesis and application of this powerful structural unit.
Synthetic Strategies for Accessing Trifluoromethyl Oxetanes
The construction of the strained four-membered ring presents a synthetic challenge, but several reliable methods have been developed.
The Corey-Chaykovsky Epoxidation/Ring-Expansion Pathway
A highly effective and versatile method for synthesizing 3-aryl-3-(trifluoromethyl)oxetanes proceeds from readily available trifluoromethyl ketones.[10][11] The reaction involves a sequential Corey-Chaykovsky epoxidation and a regioselective ring expansion, driven by the electronic influence of the trifluoromethyl group.
The causality of this pathway is rooted in two distinct steps. First, the nucleophilic attack of the sulfoxonium ylide on the electrophilic carbonyl carbon of the trifluoromethyl ketone forms a betaine intermediate, which rapidly cyclizes to form a transient trifluoromethyl-substituted epoxide. Second, the electron-withdrawing CF₃ group polarizes the adjacent C-C bond of the epoxide. This polarization directs the intramolecular nucleophilic attack of the oxygen anion onto the benzylic carbon, leading to a regioselective ring expansion to form the thermodynamically more stable four-membered oxetane ring over the alternative three-membered epoxide.
-
Reagent Preparation: To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO at room temperature under an inert atmosphere (N₂), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the resulting mixture for 30-45 minutes until gas evolution ceases and a homogenous solution is formed.
-
Ketone Addition: Dissolve 2,2,2-trifluoro-1-phenylethan-1-one (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the prepared ylide solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into a separatory funnel containing ice-cold water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired trifluoromethyl oxetane.
Photochemical Approaches: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane.[13][14] This method is particularly useful for synthesizing oxetanes with substitution patterns that are not readily accessible through other means. The reaction can be initiated by UV light and often proceeds through a triplet biradical intermediate when using aromatic ketones.[15]
The choice of alkene is critical for controlling the regioselectivity of the addition. The reaction mechanism involves the photoexcitation of the carbonyl to its excited singlet or triplet state, which then interacts with the alkene to form an exciplex or a biradical intermediate. Subsequent ring closure yields the oxetane product.[15][16]
Physicochemical Properties and Their Implications
The unique combination of the oxetane ring and the CF₃ group imparts a distinct set of physicochemical properties that are highly advantageous in a drug discovery context.
Modulating Lipophilicity and Solubility
While the CF₃ group is known to increase lipophilicity (logP), the polar oxygen atom of the oxetane ring simultaneously enhances hydrophilicity. The net effect is often a reduction in lipophilicity compared to sterically similar, purely hydrocarbon groups like tert-butyl.[10][11] This is a critical advantage, as high lipophilicity is often associated with poor solubility, promiscuous binding, and increased metabolic turnover. The ability to maintain or increase steric bulk while controlling or even reducing lipophilicity is a key benefit of this scaffold.
Enhancing Metabolic Stability
The trifluoromethyl oxetane motif is exceptionally robust toward metabolic degradation. The C-F bonds are highly stable to oxidative metabolism, and the oxetane ring itself is often more stable than other common functionalities.[1][11] This dual protection can significantly reduce clearance by cytochrome P450 (CYP) enzymes, leading to improved pharmacokinetic profiles.[1]
Conformational Rigidity and Impact on Target Binding
The defined, puckered conformation of the oxetane ring reduces the number of accessible rotatable bonds in a molecule.[1][2] This pre-organization into a more rigid conformation can reduce the entropic penalty of binding to a protein target, potentially leading to a significant increase in binding affinity and selectivity.
Summary of Physicochemical Properties
The following table summarizes the comparative properties of a tert-butyl group versus a trifluoromethyl oxetane bioisostere, based on data from a γ-secretase modulator (GSM) program.[11][12]
| Property | tert-Butyl Analog | Trifluoromethyl Oxetane Analog | Rationale for Change |
| Lipophilicity (ClogP) | Higher | Lower | The polar oxetane oxygen reduces overall lipophilicity.[11][12] |
| Lipophilic Efficiency (LipE) | Lower | Higher | Potency is maintained or improved with lower lipophilicity.[11][12] |
| Metabolic Stability | Lower | Higher | The oxetane and CF₃ groups are more resistant to CYP-mediated metabolism.[11][12] |
| Aqueous Solubility | Lower | Higher | The polar core and H-bond accepting capability of the oxetane improve solubility.[1][3] |
Applications in Medicinal Chemistry and as Synthetic Intermediates
The Trifluoromethyl Oxetane as a tert-Butyl Bioisostere: A Case Study with γ-Secretase Modulators
One of the most compelling applications of the trifluoromethyl oxetane is its use as a more polar and stable isostere for the tert-butyl group. Research on γ-secretase modulators (GSMs) for potential Alzheimer's disease treatment provides a textbook example.[11] In this context, replacing a tert-butyl group with a 3-phenyl-3-(trifluoromethyl)oxetane group in a lead compound resulted in several key improvements:
-
Reduced Lipophilicity: The ClogP was favorably decreased.[11]
-
Improved Lipophilic Efficiency (LipE): The compound demonstrated better potency relative to its lipophilicity.[11]
-
Enhanced Metabolic Stability: The trifluoromethyl oxetane-containing analog showed significantly improved stability in human and rat liver microsomes.[11]
This case study validates the trifluoromethyl oxetane as a powerful design element for overcoming common liabilities associated with bulky, lipophilic alkyl groups in drug candidates.[12]
Reactivity and Utility: Ring-Opening Reactions
The inherent strain of the oxetane ring makes it susceptible to ring-opening reactions, transforming it from a stable scaffold into a versatile synthetic intermediate.[1] The regioselectivity of this opening is dictated by both steric and electronic factors.[17]
-
Nucleophilic Attack (Steric Control): Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen.[17]
-
Acid-Catalyzed Attack (Electronic Control): In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, creating a more carbocation-like character at the more substituted carbon. Weaker nucleophiles will then preferentially attack this more electrophilic, albeit more hindered, position.[17]
The presence of the electron-withdrawing CF₃ group can further influence this regioselectivity, often directing nucleophilic attack to the carbon bearing the CF₃ group under acidic conditions due to stabilization of the partial positive charge.[18]
Future Perspectives
The utility of trifluoromethyl oxetanes in chemistry and drug discovery continues to grow. Future research will likely focus on the development of new, more efficient, and enantioselective synthetic methods to access a wider diversity of substituted analogs. The recent development of catalytic methods to convert epoxides into fluorinated oxetanes is a significant step in this direction.[19] As our understanding of the subtle interplay between the oxetane core and the trifluoromethyl group deepens, we can expect to see this valuable motif incorporated into an increasing number of advanced materials and clinical candidates, helping to solve complex design challenges in modern chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluoromethyl oxetanes: Synthesis and evaluation as a <i>tert</i>-butyl isostere in the gamma secretase modulator program [morressier.com]
- 13. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 14. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]
- 17. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
safety and handling of 3-(trifluoromethyl)oxetan-3-amine hydrochloride
An In-Depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)oxetan-3-amine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 1268883-21-1). As a valued building block in medicinal chemistry, understanding its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, grounded in the compound's specific chemical nature and its role in modern drug discovery.
Introduction: A Structurally Significant Building Block
This compound has gained significant attention in medicinal chemistry.[1] Its structure is unique, featuring a four-membered oxetane ring and a trifluoromethyl (-CF3) group, both of which are increasingly sought-after motifs in drug design.
-
The Oxetane Ring: This small, strained heterocyclic ether can act as a polar surrogate for less desirable groups like gem-dimethyl or carbonyl functionalities.[2][3] Its incorporation can improve key physicochemical properties such as aqueous solubility and metabolic stability while reducing the basicity of adjacent amines.[2][3]
-
The Trifluoromethyl Group: The -CF3 group is a powerful tool for enhancing metabolic stability and membrane permeability of a drug candidate.[1][4] It is highly electronegative and can modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[4]
The combination of these features makes the title compound a valuable intermediate for synthesizing more complex molecules with potentially enhanced therapeutic properties.[5] However, its reactivity and structural components necessitate stringent adherence to safety protocols.
Section 1: Chemical and Physical Properties
A foundational understanding of the compound's physical and chemical properties is the first step in a thorough risk assessment.
References
- 1. This compound (1268883-21-1) for sale [vulcanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
A Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Abstract
3-(Trifluoromethyl)oxetan-3-amine hydrochloride is a contemporary building block in medicinal chemistry, prized for its unique trifluoromethyl and oxetane moieties. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the oxetane ring can improve aqueous solubility and serve as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[1][2] This guide provides an in-depth analysis of the critical physicochemical properties of its hydrochloride salt form: aqueous solubility and chemical stability. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven experimental protocols designed for drug development professionals. We will explore the theoretical underpinnings of its behavior in solution and under stress, provide detailed methodologies for its empirical assessment, and discuss the implications of these properties for preclinical and formulation development.
Introduction: A Molecule of Strategic Importance
The strategic incorporation of fluorinated motifs and strained ring systems is a cornerstone of modern drug design. This compound represents a convergence of these strategies.
-
The Oxetane Ring: This four-membered cyclic ether is increasingly used to replace common functionalities to improve key drug-like properties.[1] Its polarity can enhance hydrophilicity and solubility while maintaining a low molecular weight.[1][3]
-
The Trifluoromethyl Group: The CF₃ group is a powerful tool for modulating lipophilicity, metabolic stability, and receptor binding interactions.[4][5]
-
The Amine Hydrochloride Salt: Conversion of the primary amine to its hydrochloride salt is a classic pharmaceutical strategy to significantly enhance aqueous solubility and improve handling of the solid form.[6][7]
Understanding the interplay of these structural features is paramount. While the combination is designed for favorable properties, it also presents potential liabilities, most notably the inherent ring strain of the oxetane, which can predispose it to degradation, particularly under acidic conditions.[2][8] This guide provides the necessary framework for rigorously characterizing these critical attributes.
Physicochemical Properties
A summary of the core physicochemical properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 1268883-21-1 | [4][9] |
| Molecular Formula | C₄H₇ClF₃NO | [4][10] |
| Molecular Weight | 177.55 g/mol | [4][9] |
| Physical Form | Solid | [10] |
| Storage Conditions | 2-8°C, Inert Atmosphere | [4][10] |
Solubility Profiling
Solubility is a gatekeeping property in drug discovery, directly impacting bioavailability and formulation feasibility. As an amine hydrochloride salt, the compound is expected to be a polar, ionic substance with favorable solubility in polar protic solvents.[6][11] However, empirical determination across a range of pharmaceutically relevant media is essential.
Theoretical Considerations
The high solubility in polar solvents like water is driven by the ability of the solvent to solvate the protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻) through strong ion-dipole interactions and hydrogen bonding.[11] In contrast, solubility is expected to be poor in nonpolar aprotic solvents (e.g., hexane, toluene) that cannot effectively solvate these ions. The oxetane's ether oxygen and the trifluoromethyl group's fluorine atoms can also participate in hydrogen bonding, further influencing interactions with protic solvents.
Experimental Protocol: Thermodynamic Solubility Assessment
The isothermal equilibrium method is the gold standard for determining thermodynamic solubility, providing a precise and reproducible measure.[11] This protocol ensures that a true equilibrium between the solid and dissolved states is achieved.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (>97% purity)
-
Analytical grade solvents (e.g., Water, 0.01 M PBS pH 7.4, Methanol, Ethanol, Dichloromethane)
-
Thermostatic shaker bath
-
Analytical balance, centrifuge
-
Validated High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.
-
Volumetric flasks, pipettes, and 0.22 µm syringe filters.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of each solvent in sealed glass vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker bath set to 25°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached. Causality Note: 24-72 hours is a typical timeframe, but preliminary experiments should confirm that the concentration in solution does not increase with longer incubation times, thereby verifying equilibrium.[11]
-
Sample Processing: After equilibration, centrifuge the vials to pellet the excess solid.
-
Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtrate with the HPLC mobile phase to a concentration within the validated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the compound's concentration.
-
Calculation: Calculate the solubility using the measured concentration and the applied dilution factor. Report the results in mg/mL or mol/L as the mean ± standard deviation of at least three replicate experiments.[11]
Predicted Solubility Profile
Based on fundamental principles, the following solubility profile can be anticipated. Empirical data from the protocol above is required for confirmation.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Favorable ion-dipole interactions with the hydrochloride salt.[11] |
| PBS (pH 7.4) | Buffered Aqueous | High | Compound is expected to remain ionized and well-solvated. |
| Methanol/Ethanol | Polar Protic | High to Moderate | Capable of hydrogen bonding and solvating the ionic species.[11] |
| Dichloromethane (DCM) | Aprotic | Low | Poor ability to solvate the dissociated ions of the salt. |
| Hexane | Nonpolar | Very Low | Ineffective at solvating a polar, ionic compound.[11] |
Stability Profiling & Degradation Pathways
Stability assessment is non-negotiable in drug development. Forced degradation (stress testing) is a regulatory requirement that serves to identify potential degradation products and establish a stability-indicating analytical method.[12][13] For this compound, the primary structural liability is the oxetane ring, which is susceptible to ring-opening, especially under acidic conditions.[2][14]
Key Structural Liabilities
-
Oxetane Ring Opening: The ring strain of the oxetane makes it susceptible to nucleophilic attack, a reaction often catalyzed by acid. Protonation of the ether oxygen activates the ring, making it vulnerable to cleavage by water or other nucleophiles, which would result in a diol-containing structure. Studies have shown that 3,3-disubstituted oxetanes, such as the title compound, are generally more stable than other substitution patterns.[2][8]
-
Amine Oxidation: Primary amines can be susceptible to oxidation, potentially forming N-oxides or hydroxylamines under oxidative stress.[13][15]
-
Trifluoromethyl Group: The C-F bond is extremely strong, and the CF₃ group is generally considered to be highly stable and metabolically robust. However, aggressive conditions, particularly photolysis, could potentially lead to degradation pathways involving this moiety.[16]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of the compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) to support the development of a stability-indicating method.
Methodology: The goal is to achieve a target degradation of 5-20%.[17][18] This provides sufficient levels of degradants for detection and method development without being destructive.
1. Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.[17]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., start with 2 hours and monitor).[15][17]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period.[15][17]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).[15][17]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours). Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[17]
3. Sample Quenching & Analysis: At each time point, withdraw an aliquot of the stressed solution. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the reaction. Dilute all samples to a suitable concentration and analyze immediately using a stability-indicating HPLC-UV/MS method. A control sample (unstressed) should be analyzed concurrently.
4. Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Mass spectrometry (MS) data is invaluable for proposing structures for the observed degradants.
Predicted Degradation Pathways
Based on the compound's structure and known chemical principles, the following degradation pathways are most probable.
Conclusion and Strategic Implications
This guide outlines a robust framework for evaluating the solubility and stability of this compound. The hydrochloride salt form is anticipated to possess high aqueous solubility, a critical asset for drug development. The primary stability concern is the potential for acid-catalyzed ring-opening of the oxetane moiety.
Key Takeaways for Researchers:
-
Formulation Development: The high aqueous solubility suggests suitability for simple aqueous formulations for intravenous or oral administration. However, the potential for acid-catalyzed degradation indicates that formulations should be buffered at or above neutral pH to ensure shelf-life stability.
-
Analytical Method Development: The forced degradation studies are not merely a checkbox exercise; they are essential for developing a truly robust, stability-indicating analytical method. This method is the cornerstone of all future stability and quality control testing.
-
Storage and Handling: The vendor recommendation to store the solid material at 2-8°C under an inert atmosphere should be strictly followed to maintain long-term integrity.[4][10]
By systematically applying the principles and protocols detailed herein, researchers can confidently characterize this compound, mitigating risks and enabling its successful progression through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound (1268883-21-1) for sale [vulcanchem.com]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 10. This compound | 1268883-21-1 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpp.com [ijrpp.com]
- 16. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Navigating the Reactivity of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride with Electrophiles
Introduction: The Strategic Value of the 3-(Trifluoromethyl)oxetan-3-amine Moiety in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The trifluoromethyl group (CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the basicity of nearby functional groups.[1][3] When appended to a strained oxetane ring at the 3-position, alongside a primary amine, the resulting structural motif—3-(trifluoromethyl)oxetan-3-amine—presents a unique and highly valuable building block for drug discovery.[2] The oxetane ring itself serves as a versatile surrogate for gem-dimethyl or carbonyl groups, often improving solubility and metabolic stability.[4][5]
This guide provides a comprehensive overview of the reactivity of 3-(trifluoromethyl)oxetan-3-amine hydrochloride with common electrophiles. As a hydrochloride salt, the amine requires liberation in situ to engage in productive reactions. Furthermore, the α,α-disubstitution with a sterically demanding oxetane ring and a strongly electron-withdrawing trifluoromethyl group significantly tempers the amine's nucleophilicity and basicity, necessitating carefully optimized reaction protocols. We will explore the causal factors behind experimental design and provide detailed, field-proven protocols for key transformations, including acylation, sulfonylation, urea formation, and reductive amination. The stability of the 3,3-disubstituted oxetane ring under various conditions is a key consideration throughout, as acidic conditions can promote ring-opening.[6]
Core Reactivity Principles: Understanding the Hindered Nucleophile
The primary amine of 3-(trifluoromethyl)oxetan-3-amine is a significantly hindered and electronically deactivated nucleophile. The key factors influencing its reactivity are:
-
Steric Hindrance: The tetrahedral carbon bearing the amine is substituted with both a trifluoromethyl group and an oxetane ring, creating substantial steric bulk that impedes the approach of electrophiles.
-
Electronic Effects: The potent electron-withdrawing nature of the adjacent trifluoromethyl group drastically reduces the electron density on the nitrogen atom, lowering both its basicity and nucleophilicity.[3][7]
-
Starting Material Form: As a hydrochloride salt, the amine is protonated and non-nucleophilic. An appropriate base must be used to generate the free amine in situ for any reaction to proceed.
These factors dictate the need for more forcing reaction conditions, longer reaction times, or the use of highly reactive electrophiles and specialized coupling agents compared to simpler primary amines.
Acylation with Acyl Chlorides: Formation of Amides
The formation of an amide bond via acylation is a fundamental transformation. Given the low nucleophilicity of 3-(trifluoromethyl)oxetan-3-amine, highly reactive acylating agents such as acyl chlorides are typically required. A non-nucleophilic, sterically hindered base is often employed to neutralize the HCl generated during the reaction without competing in the acylation.
Causality of Protocol Design:
-
Choice of Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used in stoichiometric amounts (at least 2 equivalents) to both neutralize the starting hydrochloride salt and scavenge the HCl produced during the acylation.[8] DIPEA is often preferred for sterically hindered substrates to minimize potential side reactions.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the acyl chloride.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the acyl chloride and the amine, and then allowed to warm to room temperature to drive the reaction to completion. For particularly challenging couplings, gentle heating may be necessary.
Experimental Protocol: Acylation
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add DIPEA (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the free amine.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-3-(trifluoromethyl)oxetan-3-amine.
| Parameter | Condition | Rationale |
| Base | DIPEA or TEA (2.2 eq) | Neutralizes HCl salt and scavenges HCl byproduct. |
| Solvent | Anhydrous DCM or THF | Aprotic, prevents hydrolysis of acyl chloride. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, drives reaction to completion. |
| Reaction Time | 12-24 hours | Required for sterically and electronically hindered amine. |
Sulfonylation with Sulfonyl Chlorides: Synthesis of Sulfonamides
The synthesis of sulfonamides from 3-(trifluoromethyl)oxetan-3-amine follows a similar principle to acylation, reacting the free amine with a sulfonyl chloride. Sulfonamides are important functional groups in many pharmaceutical compounds.[9]
Causality of Protocol Design:
-
Reactivity: Sulfonyl chlorides are highly reactive electrophiles suitable for coupling with deactivated amines.[9]
-
Base Selection: As with acylation, a non-nucleophilic base is crucial. Pyridine is a classic choice for sulfonamide synthesis and can also serve as the solvent. Alternatively, TEA or DIPEA in a solvent like DCM can be used. At least two equivalents are necessary to liberate the free amine and neutralize the resulting HCl.
-
Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, although care must be taken as it can be difficult to remove during purification.
Experimental Protocol: Sulfonylation
-
Suspend this compound (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1M aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-sulfonyl-3-(trifluoromethyl)oxetan-3-amine.
Reaction with Isocyanates: Urea Formation
The reaction of amines with isocyanates is a highly efficient method for the synthesis of ureas, often proceeding rapidly and without the need for a catalyst.[10][11]
Causality of Protocol Design:
-
Base Requirement: One equivalent of a non-nucleophilic base (e.g., TEA or DIPEA) is required to neutralize the starting hydrochloride salt and generate the free amine. No byproduct is formed in the reaction with the isocyanate itself.[10]
-
Solvent: Anhydrous aprotic solvents such as THF, DCM, or DMF are suitable.
-
Temperature: The reaction is typically very fast and can be run at room temperature. The high reactivity of the isocyanate helps to overcome the low nucleophilicity of the amine.
Experimental Protocol: Urea Formation
-
To a suspension of this compound (1.0 eq) in anhydrous THF (0.2 M) at room temperature, add TEA (1.1 eq).
-
Stir the mixture for 15 minutes.
-
Add the desired isocyanate (1.05 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting amine is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting urea is often pure enough for subsequent steps, but can be further purified by crystallization or chromatography if necessary.
| Parameter | Condition | Rationale |
| Base | TEA or DIPEA (1.1 eq) | Neutralizes HCl salt to liberate the free amine. |
| Solvent | Anhydrous THF, DCM, or DMF | Aprotic, prevents reaction of isocyanate with water. |
| Temperature | Room Temperature | High reactivity of isocyanate allows for mild conditions. |
| Reaction Time | 2-4 hours | Generally a rapid and efficient reaction. |
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ.[12][13] For a hindered amine like 3-(trifluoromethyl)oxetan-3-amine, this process can be challenging.
Causality of Protocol Design:
-
Liberation of Free Amine: As with other reactions, a base is required to free the amine from its hydrochloride salt.
-
Imine Formation: The formation of the imine intermediate from a hindered, electron-poor amine and a carbonyl compound can be slow and may require an acid catalyst (e.g., acetic acid) and the removal of water using a dehydrating agent like molecular sieves.
-
Reducing Agent: A mild reducing agent is needed that selectively reduces the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less basic and more selective than sodium borohydride.[12] Sodium cyanoborohydride is also effective but generates toxic cyanide waste.[12]
Experimental Protocol: Reductive Amination
-
To a flask containing this compound (1.0 eq), add the aldehyde or ketone (1.2 eq), anhydrous 1,2-dichloroethane (DCE, 0.2 M), TEA (1.1 eq), and activated 4 Å molecular sieves.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 4-6 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with DCM.
-
Quench the filtrate by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable building block whose reactivity is governed by the interplay of steric hindrance and electronic deactivation. Successful derivatization requires careful consideration of reaction conditions. By employing highly reactive electrophiles, appropriate base selection to liberate the free amine, and optimized reaction times and temperatures, a diverse array of amides, sulfonamides, ureas, and secondary amines can be synthesized. The protocols outlined in this guide provide a robust starting point for researchers looking to incorporate this unique trifluoromethylated oxetane motif into their drug discovery programs, leveraging its favorable properties to design next-generation therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. Diastereoselective Reductive Amination of Aryl Trifluoromethyl Ketones and α‐Amino Esters | Scilit [scilit.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Strategic Incorporation of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride into Peptides for Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, cell permeability, and target affinity. Among these, 3-(trifluoromethyl)oxetan-3-amine stands out as a particularly valuable building block. The trifluoromethyl (CF₃) group can significantly improve metabolic stability and lipophilicity, while the oxetane ring often enhances aqueous solubility and can serve as a rigid, three-dimensional scaffold.[1][2][3] However, the unique structure of this amine—specifically the steric hindrance and electronic deactivation conferred by the adjacent CF₃ and oxetane moieties—presents significant challenges for its incorporation into peptide sequences. This application note provides a comprehensive guide for the successful use of 3-(trifluoromethyl)oxetan-3-amine hydrochloride in both solid-phase and solution-phase peptide synthesis, detailing optimized protocols, the rationale behind key experimental choices, and the expected impact on final peptide properties.
Building Block Profile: Physicochemical Properties and Handling
Understanding the inherent characteristics of this compound is critical for its effective use. The molecule's reactivity is dominated by the α-tertiary amine, which is sterically encumbered and rendered less nucleophilic by the potent electron-withdrawing effect of the trifluoromethyl group.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1268883-21-1 | [1] |
| Molecular Formula | C₄H₇ClF₃NO | [4] |
| Molecular Weight | 177.55 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere to maintain stability. | [1] |
Critical Handling and Safety:
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Handle in a dry environment and store in a desiccator.
-
Safety: The compound may cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1]
-
Form: The compound is supplied as a hydrochloride salt. For coupling reactions, the free amine must be generated in situ or used in a protocol that accounts for the salt form, typically by adding at least one extra equivalent of a non-nucleophilic base.
Rationale and Synthetic Strategy
The Challenge: Overcoming Steric and Electronic Hurdles
The primary difficulty in utilizing this building block lies in forming a peptide bond with its amine group. The combination of steric bulk from the 3,3-disubstituted oxetane ring and the reduced nucleophilicity of the amine due to the adjacent CF₃ group makes this a "difficult coupling".[5][6] Standard coupling reagents and conditions often result in low yields or complete failure.
The Opportunity: Engineering Superior Peptidomimetics
Despite the synthetic challenge, the payoff for successful incorporation is significant.
-
Metabolic Stability: The CF₃ group and the non-natural oxetane scaffold can effectively block cleavage sites for common proteases, increasing the peptide's half-life in vivo.[3][7]
-
Enhanced Physicochemical Properties: Oxetanes are known to improve aqueous solubility and act as polar bioisosteres for gem-dimethyl or carbonyl groups, while the CF₃ group increases lipophilicity.[2][8][9][10] This dual nature allows for fine-tuning of a peptide's pharmacokinetic profile.
-
Conformational Constraint: The rigid oxetane ring can introduce conformational constraints into the peptide backbone, potentially locking it into a bioactive conformation and improving binding affinity.[11][12]
Oxetane Ring Stability
A common concern with oxetanes is their potential for ring-opening under acidic conditions.[13] However, the 3,3-disubstituted pattern of this building block provides significant steric protection to the ether oxygen, rendering the ring remarkably stable under the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine (base) and final cleavage with trifluoroacetic acid (TFA).[8][13]
Detailed Application Protocols
Success with this building block requires moving beyond standard peptide synthesis protocols and employing more robust methods. The following protocols are designed to maximize coupling efficiency.
Protocol: Solid-Phase Peptide Synthesis (SPPS) via Fmoc/tBu Strategy
This protocol details the incorporation of 3-(trifluoromethyl)oxetan-3-amine onto a growing peptide chain anchored to a solid support. The key is the use of a potent coupling reagent and a "double coupling" strategy to drive the reaction to completion.
Diagram 1: SPPS workflow for incorporating the hindered amine.
Reagent Selection: For sterically hindered amines, uronium/aminium or phosphonium salt-based reagents that generate highly reactive activated esters are required.[14]
Table 2: Recommended Coupling Reagents for Hindered Amines
| Reagent | Class | Key Advantages | Source(s) |
| HATU | Uronium/Aminium | Forms highly reactive OAt esters. Pyridine nitrogen provides anchimeric assistance. Excellent for hindered couplings. | [6][14][15] |
| HCTU | Uronium/Aminium | Forms more reactive O-6-ClBt esters compared to HBTU. High efficiency and speed. | [14] |
| COMU | Uronium/Aminium | Oxyma-based reagent, comparable efficiency to HATU but with non-explosive, more soluble byproducts. | [14][16] |
| PyAOP | Phosphonium | Highly reactive, forms OAt esters. Strong stability. Can be superior for very difficult sequences. | [5][14] |
Step-by-Step SPPS Protocol: This protocol assumes a starting scale of 0.1 mmol on a standard Fmoc-compatible resin (e.g., Rink Amide).
-
Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Wash: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling Attempt:
-
In a separate vessel, prepare the activation cocktail:
-
This compound (0.5 mmol, 5 eq.)
-
HATU (0.49 mmol, 4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Dissolve in 2 mL of DMF.
-
-
Rationale: A large excess of reagents is used to drive the sluggish reaction.[6] The 10 equivalents of DIPEA are crucial: 5 eq. to neutralize the hydrochloride salt and 5 eq. to facilitate the HATU-mediated coupling.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated solution to the resin. Agitate at room temperature for 2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling Attempt (Double Coupling):
-
Repeat Step 4 entirely with a fresh solution of reagents. Agitate for another 2 hours.
-
Rationale: Double coupling is a standard and effective strategy for forcing difficult couplings to completion.[6]
-
-
Monitoring:
-
Take a small sample of resin beads, wash thoroughly with DMF and Dichloromethane (DCM), and perform a qualitative Kaiser test.[6]
-
Negative Result (Beads remain colorless/yellow): Coupling is successful. Proceed to Step 8.
-
Positive Result (Beads turn dark blue): Unreacted primary amines are still present. Proceed to Step 7.
-
-
Capping (Optional):
-
If the Kaiser test is positive, cap the remaining unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
-
Wash: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) and dry for the next cycle.
-
Final Cleavage: After completing the entire peptide sequence, cleave the peptide from the resin and remove side-chain protecting groups using a standard cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
Protocol: Solution-Phase Synthesis of a Dipeptide Building Block
Solution-phase synthesis can be an effective alternative strategy, particularly for creating a dipeptide unit that can then be incorporated into a larger sequence using standard SPPS, thereby circumventing the difficult on-resin coupling.[6][18]
Diagram 2: Solution-phase synthesis of a dipeptide building block.
Step-by-Step Solution-Phase Protocol (Example: Boc-Ala-[3-(CF₃)Ox-NH₂]):
-
Prepare Reactants:
-
Component A: N-Boc-L-Alanine (1.0 mmol, 1.0 eq.)
-
Component B: this compound (1.0 mmol, 1.0 eq.)
-
-
Reaction Setup:
-
Dissolve Component A, Component B, HATU (1.1 mmol, 1.1 eq.), and DIPEA (3.0 mmol, 3.0 eq.) in 10 mL of anhydrous DMF in a round-bottom flask.
-
Rationale: One equivalent of DIPEA neutralizes the hydrochloride salt, while the other two facilitate the coupling reaction.
-
-
Coupling: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, 5% aqueous sodium bicarbonate, and brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure, protected dipeptide.
-
Characterization: Confirm the structure and purity of the dipeptide by ¹H NMR, ¹⁹F NMR, and HRMS. This dipeptide can now be deprotected at the N-terminus (Boc removal with TFA) and used in subsequent couplings.
Anticipated Impact on Peptide Properties
The successful incorporation of this unique amino acid is expected to confer several advantageous properties, which should be validated experimentally.
-
Proteolytic Stability: The α,α-disubstituted nature of the residue is likely to sterically hinder the approach of proteases. Assays exposing the modified peptide to relevant enzymes (e.g., trypsin, chymotrypsin, pepsin) and comparing its degradation rate to the unmodified parent peptide are recommended.[7]
-
Conformational Changes: The rigid oxetane ring can alter the local backbone conformation.[20] Structural analysis using Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in secondary structure (e.g., helicity or β-sheet content) compared to the native peptide.[11][12]
-
Pharmacokinetic Profile: The balance between the lipophilic CF₃ group and the polar oxetane ring will alter the peptide's overall LogD value.[9][10] This, combined with enhanced metabolic stability, can lead to significant improvements in bioavailability and plasma half-life.
Conclusion
While this compound is a challenging building block to incorporate, its potential to impart highly desirable properties on therapeutic peptides makes it a valuable tool for medicinal chemists. Success hinges on recognizing the steric and electronic challenges posed by the amine and employing robust synthetic strategies to overcome them. The use of potent coupling reagents like HATU, extended reaction times, and a double coupling protocol in SPPS, or the strategic synthesis of a dipeptide building block in solution, are field-proven methods to ensure high-yield incorporation. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can confidently leverage this unique moiety to engineer next-generation peptide therapeutics with superior drug-like properties.
References
- 1. This compound (1268883-21-1) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
- 17. biomatik.com [biomatik.com]
- 18. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 19. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Introduction: Navigating the Challenges of Modern Amide Synthesis
Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in constructing the backbone of peptides, proteins, and a vast array of pharmaceuticals underscores the continuous need for robust and versatile synthetic protocols.[1][2] This application note focuses on a particularly valuable, yet challenging, building block: 3-(trifluoromethyl)oxetan-3-amine hydrochloride.
The unique structural features of this compound—a sterically demanding tertiary amine alpha to a trifluoromethyl group and an oxetane ring—present significant synthetic hurdles. The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amine, making the coupling reaction more difficult.[3] The oxetane moiety, while offering desirable properties like improved solubility and metabolic stability, adds to the steric bulk around the reactive center.[4][5]
This guide provides a comprehensive, field-proven protocol for the successful amide coupling of this compound. We will delve into the rationale behind the choice of reagents, reaction conditions, and purification strategies, empowering researchers to confidently incorporate this valuable synthon into their drug discovery programs.
Understanding the Substrate: this compound
This compound is a solid at room temperature and is typically stored under an inert atmosphere at 2-8°C to ensure its stability.[4] The presence of the trifluoromethyl group is a key feature, often incorporated into drug candidates to enhance lipophilicity, which can improve membrane permeability and interaction with hydrophobic protein sites.[4]
| Property | Value | Source |
| Molecular Formula | C₄H₇ClF₃NO | [4] |
| Molecular Weight | 177.55 g/mol | [4] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C | [4] |
As the amine is supplied as a hydrochloride salt, it must be neutralized in situ to liberate the free amine for the coupling reaction. This is a critical first step and requires the use of a non-nucleophilic base to avoid competitive reactions.
The Coupling Reaction: A Mechanistic Approach to Protocol Design
Given the challenges posed by this substrate, a highly efficient coupling reagent is necessary. We recommend the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a uronium salt-based reagent known for its high reactivity, fast reaction times, and low rates of epimerization.[1][6] HATU is particularly effective for difficult couplings, including those involving sterically hindered amines.[6][7]
The mechanism of HATU-mediated amide coupling proceeds through the formation of a highly reactive OAt-active ester.[6][8]
References
- 1. books.rsc.org [books.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (1268883-21-1) for sale [vulcanchem.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes: 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride in Modern Drug Design
Prepared by: A Senior Application Scientist
Introduction: A Bioisostere for the Modern Era
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Among the vast arsenal of building blocks, 3-(Trifluoromethyl)oxetan-3-amine hydrochloride has emerged as a uniquely powerful and versatile motif. This compound synergistically combines the benefits of two highly sought-after functionalities: the polar, three-dimensional oxetane ring and the metabolically robust, lipophilic trifluoromethyl group, all centered around a primary amine for versatile synthetic elaboration.
The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a valuable tool for improving aqueous solubility, modulating lipophilicity, and enhancing metabolic stability.[1][2][3] It can be considered a hydrophilic replacement for a gem-dimethyl group or a metabolically stable surrogate for a carbonyl group.[3][4] Simultaneously, the trifluoromethyl (CF3) group is a well-established moiety in medicinal chemistry, prized for its ability to block metabolic oxidation, enhance binding affinity through favorable electronic interactions, and improve membrane permeability.[5][6]
The combination of these features in a single, synthetically accessible building block provides medicinal chemists with a powerful tool to address common challenges in lead optimization, such as poor solubility, rapid metabolism, and off-target basicity.[7][8][9] This guide provides an in-depth analysis of the strategic application of this compound, complete with detailed protocols for its incorporation into lead scaffolds.
Physicochemical Impact and Strategic Advantages
The incorporation of the 3-(trifluoromethyl)oxetanyl-3-amino moiety into a molecule induces profound, predictable, and beneficial changes to its properties. Understanding these effects is key to its strategic deployment in a drug discovery campaign.
-
Solubility Enhancement: The oxetane ring is a polar motif that can act as a hydrogen bond acceptor. Its introduction often leads to a significant improvement in aqueous solubility, a critical parameter for oral bioavailability.[1][3] This effect is achieved without drastically increasing lipophilicity, a common pitfall of other solubilizing groups.
-
Metabolic Stability: The trifluoromethyl group is exceptionally resistant to enzymatic degradation due to the strength of the C-F bond.[5][6] Placing it at the α-position to the amine sterically shields the amine and adjacent positions from cytochrome P450 (CYP) mediated metabolism.[4] The oxetane ring itself is also generally more stable to metabolic oxidation than more common aliphatic chains.[3]
-
Basicity (pKa) Attenuation: Primary amines are often a source of undesirable basicity, leading to potential hERG inhibition or poor cell permeability. The potent electron-withdrawing effect of the adjacent CF3 group significantly lowers the pKa of the primary amine on the 3-(Trifluoromethyl)oxetan-3-amine scaffold. This reduction in basicity can mitigate toxicity risks and improve the overall pharmacokinetic profile.[1][8]
-
Lipophilicity and Permeability: While the oxetane is polar, the CF3 group is lipophilic.[5][7] This balanced contribution allows for fine-tuning of the overall lipophilicity (LogD) of a compound. The result is often an improvement in the "Lipophilic Efficiency" (LipE), a key metric in lead optimization, leading to molecules that can permeate cell membranes without being excessively lipophilic.[10]
The following diagram illustrates the logical flow of how the structural features of this building block translate into desirable drug properties.
Caption: Logic diagram showing the influence of structural features on drug properties.
Data Presentation: A Comparative Analysis
To illustrate the potential impact of this building block, the following table presents a hypothetical but realistic comparison of a lead compound ("Lead-X") before and after modification.
| Property | Lead-X (Parent) | Lead-X-Analog (Modified) | Rationale for Change |
| Molecular Weight | 410.5 g/mol | 551.6 g/mol | Addition of the building block. |
| cLogP | 4.2 | 3.8 | Polarity of oxetane offsets CF3 lipophilicity. |
| Aqueous Solubility | < 1 µg/mL | 25 µg/mL | Dominant effect of the polar oxetane moiety.[1][3] |
| Amine pKa | 9.8 | 6.5 | Strong electron-withdrawing effect of the CF3 group.[8] |
| Microsomal Stability (t½) | 5 min | > 60 min | CF3 group blocks a key metabolic soft spot.[5][6] |
| hERG IC50 | 0.8 µM | > 30 µM | Reduced basicity significantly lowers hERG affinity. |
Experimental Protocols & Methodologies
3-(Trifluoromethyl)oxetan-3-amine is supplied as a hydrochloride salt, which is stable for storage. For most synthetic applications, the free amine must be generated in situ by the addition of a non-nucleophilic base. The steric hindrance and reduced nucleophilicity of the amine (due to the adjacent CF3 group) necessitate the use of robust reaction conditions.
Protocol 1: Amide Bond Formation via Activated Ester
This protocol describes a standard and reliable method for coupling the title amine with a carboxylic acid using HATU, a highly efficient coupling reagent suitable for hindered and electron-deficient amines.
Workflow Diagram:
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.). Stir the mixture for 10 minutes at room temperature to pre-activate the acid.
-
Rationale: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-intermediate, which is necessary to overcome the low nucleophilicity of the amine.
-
-
Amine Addition: In a separate flask, suspend this compound (1.2 eq.) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir for 5 minutes.
-
Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and liberate the free amine. A slight excess is used to also capture the HCl generated during the coupling reaction.
-
-
Coupling Reaction: Add the amine solution from Step 2 to the activated acid solution from Step 1 at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Rationale: The reaction is monitored by LC-MS or TLC. Due to the steric and electronic factors, the reaction may require extended time or gentle heating (e.g., 40 °C) to reach completion.
-
-
Aqueous Workup: Quench the reaction by adding saturated aqueous NaCl solution. Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Rationale: This standard procedure removes the DMF solvent and water-soluble byproducts.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the desired amide.
Protocol 2: Reductive Amination
This protocol details the formation of a secondary amine by reacting the title compound with a ketone or aldehyde, followed by reduction of the intermediate imine/enamine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in Dichloroethane (DCE, 0.2 M), add DIPEA (1.2 eq.) followed by Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.).
-
Rationale: NaBH(OAc)3 is a mild and selective reducing agent ideal for reductive aminations. It is stable enough to be added directly to the reaction mixture and will selectively reduce the iminium ion formed in situ without reducing the starting aldehyde/ketone. DCE is a preferred solvent as it is aprotic and compatible with the reaction conditions.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.
-
Rationale: The reaction progress should be monitored by LC-MS. The formation of the imine/iminium ion is the rate-limiting step and can be slow with this hindered amine. The addition of a dehydrating agent like molecular sieves can sometimes accelerate the reaction.
-
-
Workup: Quench the reaction carefully by the slow addition of saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases. Separate the layers and extract the aqueous phase with Dichloromethane (DCM) (2x).
-
Rationale: The basic quench neutralizes the acidic byproducts and any remaining reducing agent.
-
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash chromatography (silica gel, gradient of MeOH in DCM is often effective for amines) to yield the target secondary amine.
Safety, Handling, and Storage
-
Hazards: this compound is an irritant. It may cause skin and serious eye irritation.[11] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C to ensure long-term stability and prevent degradation.[7][9]
Conclusion
This compound is more than just another building block; it is a strategic tool for solving complex, multi-parameter optimization problems in drug discovery. Its unique trifecta of properties—solubility enhancement from the oxetane, metabolic stability from the CF3 group, and modulated basicity of the amine—provides a clear and rational path to improving the "drug-like" characteristics of lead compounds. The protocols provided herein offer reliable methods for its incorporation, empowering chemists to leverage its full potential in the design of next-generation therapeutics. As the industry continues to move towards molecules with greater three-dimensionality and finely tuned properties, the utility of this scaffold is set to expand even further.[1][2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (1268883-21-1) for sale [vulcanchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound [myskinrecipes.com]
- 10. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 3-(trifluoromethyl)oxetan-3-amine hydrochloride, a critical building block in modern medicinal chemistry. The presence of the trifluoromethyl group and the oxetane ring imparts unique and desirable properties to drug candidates, including enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide details a robust and scalable multi-step synthetic route, starting from commercially available materials. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and address critical safety and handling considerations for large-scale production.
Introduction: The Strategic Importance of the Trifluoromethyl-Oxetane Moiety
The this compound scaffold has gained significant traction in drug discovery programs. The oxetane ring, a four-membered cyclic ether, is recognized as a polar equivalent of a gem-dimethyl group and can improve aqueous solubility and metabolic stability.[4][5] When combined with a trifluoromethyl group, this moiety can significantly enhance a molecule's lipophilicity and its ability to permeate cell membranes.[1] This makes the title compound a highly sought-after intermediate for the synthesis of novel therapeutics, particularly in areas like enzyme inhibition and receptor modulation.[1] This application note outlines a validated process suitable for scaling up production to meet the demands of drug development pipelines.
Overview of the Synthetic Strategy
The synthesis is designed as a multi-step process optimized for scalability, safety, and efficiency. The chosen route begins with the trifluoromethylation of a suitable ketone, followed by the formation of the oxetane ring, introduction of the amine functionality, and final conversion to the hydrochloride salt. This approach leverages mild reaction conditions and facilitates purification of intermediates.[1]
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a 1 kg scale production of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all safety precautions.
Materials and Equipment
-
Reactors: 50L and 100L glass-lined reactors with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Reagents: 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-one, trimethylsulfoxonium iodide, sodium hydride (60% dispersion in mineral oil), anhydrous DMSO, anhydrous THF, nitric acid, sulfuric acid, palladium on carbon (10%), methanol, ethyl acetate, hydrochloric acid solution (e.g., 4M in dioxane).
-
Filtration and Drying: Buchner funnel setup, vacuum oven.
-
Analytical Instruments: NMR, LC-MS for reaction monitoring and final product characterization.
Step-by-Step Procedure
Step 1: Synthesis of 3-(3-bromophenyl)-3-(trifluoromethyl)oxetane
-
Reactor Preparation: Ensure the 100L reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous DMSO (20 L) and trimethylsulfoxonium iodide (2.5 kg, 11.4 mol).
-
Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (0.48 kg, 12.0 mol of 60% dispersion) portion-wise to the stirred suspension at 20-25°C. The temperature may rise; maintain it below 30°C. Stir for 1 hour until hydrogen evolution ceases.
-
Substrate Addition: Dissolve 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-one (2.5 kg, 9.9 mol) in anhydrous THF (10 L) and add it to the reactor over 1-2 hours, maintaining the temperature between 20-25°C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Workup: Once the reaction is complete, slowly quench the reaction mixture by adding it to 50 L of ice-cold water. Extract the aqueous phase with ethyl acetate (3 x 20 L). Combine the organic layers, wash with brine (20 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or distillation to obtain 3-(3-bromophenyl)-3-(trifluoromethyl)oxetane.
Step 2 & 3: Synthesis of 3-(3-aminophenyl)-3-(trifluoromethyl)oxetane (Illustrative Route)
Note: This part of the protocol is illustrative of a common transformation. Depending on the starting material, a different route to introduce the amine may be more efficient.
-
Nitration: The bromo-intermediate can be subjected to nitration followed by reduction. Alternatively, a more direct amination can be achieved via Buchwald-Hartwig amination or similar cross-coupling reactions.
-
Reduction: The nitro-intermediate is then reduced to the corresponding amine using a standard catalytic hydrogenation with H2 gas and a palladium on carbon catalyst.
Step 4: Conversion to 3-(Trifluoromethyl)oxetan-3-amine
Note: The direct synthesis of the title compound often involves a multi-step sequence starting from 3-oxetanone. The following steps describe the final deprotection and salt formation which is a common concluding sequence. A patented method for a similar difluoromethyl compound involves the removal of a tert-butylsulfinyl group to yield the free amine.[6]
Step 5: Formation of this compound
-
Dissolution: Dissolve the crude 3-(trifluoromethyl)oxetan-3-amine free base in a suitable solvent like dichloromethane or methanol (e.g., 3.4g in 35mL of dichloromethane as in a related synthesis).[6]
-
Acidification: Cool the solution to -5°C to 0°C.[6] Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in methanol or dioxane) until the pH is acidic.[6]
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the slurry at low temperature for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration, wash with a cold non-polar solvent like MTBE to remove impurities, and dry under vacuum at a temperature not exceeding 40°C.[6]
Process Safety and Handling
Hazard Identification:
-
This compound: May cause skin and eye irritation (H315, H319). Specific toxicity data is limited, so it should be handled with care.[1]
-
Sodium Hydride: Flammable solid, reacts violently with water to produce flammable hydrogen gas.
-
Trimethylsulfoxonium Iodide: Irritant.
-
Acids and Solvents: Standard hazards associated with corrosive acids and flammable organic solvents.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.
-
Inert Atmosphere: Operations involving sodium hydride must be conducted under a dry, inert atmosphere (e.g., nitrogen).
-
Temperature Control: Use appropriate cooling to manage exothermic reactions, especially during the addition of sodium hydride and the quenching step.
-
Ventilation: All operations must be performed in a well-ventilated chemical fume hood.
-
Storage: Store the final product in an inert atmosphere at 2-8°C to maintain stability.[1]
Data Presentation and Expected Results
The following table summarizes the expected outcomes for a successful synthesis.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Weight | 177.55 g/mol |
| Purity (by HPLC) | ≥ 97% |
| Expected Overall Yield | 40-50% |
| Storage Conditions | 2-8°C, under inert atmosphere[1] |
Mechanistic Insights: The Corey-Chaykovsky Reaction
The key ring-forming step in this synthesis is the Corey-Chaykovsky reaction.[2][3] This reaction involves the formation of a sulfur ylide from trimethylsulfoxonium iodide and a strong base like sodium hydride. The ylide then attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone to form a betaine intermediate. This intermediate subsequently undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfoxide group to form the epoxide. In the case of certain ketones, this can be followed by a ring-expansion to form the desired oxetane.[2][3]
References
- 1. This compound (1268883-21-1) for sale [vulcanchem.com]
- 2. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of Bioactive Scaffolds with 3-(Trifluoromethyl)oxetan-3-amine
Introduction: A Synergistic Approach to Optimizing Drug-like Properties
In contemporary medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to achieving optimal pharmacokinetic and pharmacodynamic profiles. The oxetane ring, a four-membered cyclic ether, has become an invaluable tool for this purpose, prized for its ability to confer a unique combination of polarity, metabolic stability, and three-dimensionality.[1][2][3][4] When further functionalized, its utility is magnified. The 3-(trifluoromethyl)oxetan-3-amine moiety, in particular, represents a powerful building block for drug discovery programs.
This unique structural motif leverages a synergistic effect between its two key components:
-
The oxetane ring acts as a polar, three-dimensional scaffold that can improve aqueous solubility, serve as a metabolically stable bioisostere for groups like gem-dimethyl or carbonyls, and provide a defined exit vector for substituents into protein binding pockets.[5][6][7]
-
The trifluoromethyl (CF3) group , a cornerstone of modern medicinal chemistry, significantly enhances metabolic stability, modulates lipophilicity, and can increase binding affinity through favorable interactions with biological targets.[8][9]
Crucially, the combined electron-withdrawing nature of the oxetane oxygen and the CF3 group drastically reduces the basicity of the adjacent amine.[3][5] This pKa modulation is a critical strategy for mitigating risks associated with high basicity, such as hERG channel inhibition and poor cell permeability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 3-(trifluoromethyl)oxetan-3-amine into bioactive scaffolds, complete with detailed synthetic protocols and the rationale behind its application.
Strategic Rationale: The "Why" Behind the Moiety
The decision to incorporate the 3-(trifluoromethyl)oxetan-3-amine group is driven by its predictable and beneficial impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 3-(Trifluoromethyl)oxetan-3-amine HCl in Advanced Agrochemical Synthesis
Abstract
The relentless pursuit of enhanced efficacy, improved safety profiles, and robust intellectual property positions in the agrochemical industry has catalyzed the exploration of novel chemical synthons. Among these, 3-(trifluoromethyl)oxetan-3-amine hydrochloride has emerged as a pivotal building block. Its unique trifluoromethyl and oxetane moieties impart desirable physicochemical properties to active ingredients, including increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability.[1][2] This technical guide provides an in-depth exploration of the strategic application of 3-(trifluoromethyl)oxetan-3-amine HCl in the synthesis of next-generation fungicides, herbicides, and insecticides. We will elucidate the underlying chemical principles, provide detailed, field-tested protocols, and present a forward-looking perspective on its potential to drive innovation in crop protection.
Introduction: The Imperative for Fluorinated Scaffolds in Agrochemicals
The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for various functional groups and can significantly enhance the lipophilicity and metabolic stability of a molecule.[1][3][4] This often translates to improved transport to the target site and reduced degradation by metabolic enzymes in both the target pest and the environment.[1][2]
The oxetane ring, a four-membered cyclic ether, is another privileged scaffold in medicinal and agrochemical chemistry.[5] Its incorporation can lead to improved aqueous solubility, reduced lipophilicity (in a controlled manner), and favorable conformational constraints that can enhance binding to biological targets.[2][5] The combination of a trifluoromethyl group and an oxetane ring in 3-(trifluoromethyl)oxetan-3-amine HCl presents a powerful tool for agrochemical synthesis, offering a unique constellation of properties that can be leveraged to overcome existing challenges in pest management.
Core Synthetic Strategies & Mechanistic Rationale
3-(Trifluoromethyl)oxetan-3-amine HCl serves as a versatile primary amine for a variety of coupling reactions. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the amine, a factor that must be considered in reaction design. The primary synthetic routes leveraging this building block include:
-
Amide Bond Formation: Standard amide coupling protocols are highly effective for incorporating the 3-(trifluoromethyl)oxetanyl moiety. This is a common strategy for the synthesis of fungicides and insecticides where an amide linkage is crucial for biological activity.
-
Reductive Amination: Reaction with aldehydes and ketones under reductive conditions provides access to secondary and tertiary amines, expanding the chemical space for novel herbicide and fungicide discovery.
-
Nucleophilic Aromatic Substitution (SNA_r): The amine can displace leaving groups on activated aromatic or heteroaromatic rings, a key step in the synthesis of many pyridine- and pyrazole-based agrochemicals.[3]
The rationale behind employing this specific building block is rooted in the concept of "property-driven synthesis." The trifluoromethyl group enhances the compound's biological activity and lipophilicity, which can lead to better membrane permeability.[1] The oxetane ring can improve solubility and bioavailability.[2]
Figure 1: Logical relationship between the structural features of the 3-(trifluoromethyl)oxetane moiety and the desired attributes of modern agrochemicals.
Application in Fungicide Synthesis: A Case Study
The development of novel fungicides with new modes of action is critical to combat the rise of resistant pathogens. The 3-(trifluoromethyl)oxetanyl moiety has been successfully incorporated into succinate dehydrogenase inhibitor (SDHI) fungicides, a class known for its broad-spectrum activity.
Protocol 1: Synthesis of a Novel Pyrazole-4-carboxamide Fungicide Intermediate
Objective: To synthesize a key intermediate for a novel SDHI fungicide via amide coupling of 3-(trifluoromethyl)oxetan-3-amine HCl with a pyrazole carboxylic acid derivative.
Materials:
-
This compound (CAS: 1268883-21-1)
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at room temperature, add COMU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired pyrazole-4-carboxamide intermediate.
Expected Outcome: The target amide is typically obtained as a white to off-white solid in good to excellent yield (80-95%).
Causality of Experimental Choices:
-
COMU: Chosen as the coupling agent for its high efficiency and the formation of water-soluble byproducts, simplifying the workup.
-
DIPEA: A non-nucleophilic base used to neutralize the HCl salt of the amine and to facilitate the amide bond formation.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Workup: The use of NaHCO₃ removes any unreacted carboxylic acid and acidic byproducts.
Figure 2: Experimental workflow for the synthesis of a novel fungicide intermediate.
Application in Herbicide Synthesis: Crafting Selective Action
In herbicide development, the goal is often to achieve high potency against target weeds with excellent selectivity for the desired crop. The unique electronic and steric properties of the 3-(trifluoromethyl)oxetanyl group can be exploited to fine-tune the herbicidal activity and selectivity of a molecule.
Protocol 2: Synthesis of a Herbicidal N-Aryl-3-(trifluoromethyl)oxetanamine
Objective: To synthesize a novel herbicide candidate via nucleophilic aromatic substitution of an activated fluoro-aromatic compound with 3-(trifluoromethyl)oxetan-3-amine.
Materials:
-
This compound
-
2,4-Dichloro-5-fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Diatomaceous earth
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and stir bar
Procedure:
-
To a suspension of 2,4-dichloro-5-fluoronitrobenzene (1.0 eq) and finely ground K₂CO₃ (2.5 eq) in anhydrous MeCN (0.3 M), add this compound (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting fluoro-aromatic compound.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Rinse the filter cake with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/EtOAc gradient) to yield the target N-aryl-3-(trifluoromethyl)oxetanamine.
Expected Outcome: The desired product is typically an oil or low-melting solid, obtained in moderate to good yield (60-85%).
Data Presentation:
| Parameter | Protocol 1 (Fungicide Intermediate) | Protocol 2 (Herbicide Candidate) |
| Reaction Type | Amide Coupling | Nucleophilic Aromatic Substitution |
| Key Reagents | COMU, DIPEA | K₂CO₃ |
| Solvent | DMF | Acetonitrile |
| Temperature | Room Temperature | Reflux (82°C) |
| Typical Yield | 80-95% | 60-85% |
| Purification | Flash Chromatography | Flash Chromatography |
Conclusion and Future Outlook
3-(Trifluoromethyl)oxetan-3-amine HCl is a testament to the power of rational design in agrochemical synthesis. Its strategic deployment enables the creation of active ingredients with enhanced performance characteristics. The protocols detailed herein provide a robust starting point for researchers and scientists in the field. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of innovative building blocks like 3-(trifluoromethyl)oxetan-3-amine HCl will undoubtedly increase, paving the way for the next generation of high-performing agrochemicals.
References
- 1. This compound (1268883-21-1) for sale [vulcanchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Novel Materials Utilizing 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Abstract
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry and materials science. The 3-(trifluoromethyl)oxetane moiety has emerged as a particularly valuable building block, prized for its ability to confer advantageous physicochemical properties upon parent molecules.[1][2] This guide provides an in-depth exploration of 3-(trifluoromethyl)oxetan-3-amine hydrochloride, a versatile intermediate for accessing novel chemical entities. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its incorporation via common synthetic pathways, and offer insights into the causality behind experimental choices, empowering researchers to leverage this building block to its full potential.
Introduction: The Strategic Advantage of the Trifluoromethyl-Oxetane Motif
The confluence of a trifluoromethyl (CF3) group and an oxetane ring within a single building block presents a powerful tool for molecular design. These two functionalities work in concert to modulate key molecular properties, making them highly sought after in drug discovery campaigns.[2][3][4]
-
The Trifluoromethyl Group: The CF3 group is a well-established bioisostere for moieties like the tert-butyl group.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to protein targets.[3][5]
-
The Oxetane Ring: This four-membered cyclic ether is increasingly utilized as a "polar scaffold" and a bioisosteric replacement for carbonyl groups.[2][6] Its incorporation can improve aqueous solubility, reduce the basicity of adjacent amines, and offer novel three-dimensional exit vectors for further molecular elaboration.[2]
The combination in this compound provides a primary amine handle, allowing for its facile integration into a wide array of molecular architectures. This compound is primarily used in the pharmaceutical and agrochemical industries as a key intermediate in the synthesis of more complex molecules.[7]
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for ensuring laboratory safety.
-
Hazard Identification: this compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[8][9] The corresponding GHS pictogram is GHS07.[8][9]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is required.[10][11] Work should be conducted in a well-ventilated fume hood.[10][12] Ensure that eyewash stations and safety showers are readily accessible.[10][11]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to maintain stability.[1][7][8]
| Parameter | Specification | Source |
| CAS Number | 1268883-21-1 | [7][8] |
| Molecular Formula | C₄H₇ClF₃NO | [7][8] |
| Molecular Weight | 177.55 g/mol | [7] |
| Physical Form | Solid | [8] |
| Storage | 2-8°C, Inert Atmosphere | [1][8] |
Synthetic Applications & Protocols
The primary amine of this compound is a versatile functional handle for elaboration. As it is supplied as a hydrochloride salt, the free amine must typically be liberated in situ using a non-nucleophilic base before it can participate in nucleophilic reactions.
Application I: Amide Bond Formation
Amide bond formation is one of the most critical reactions in drug discovery.[13] The reduced nucleophilicity of amines bearing electron-withdrawing groups can sometimes present a challenge; therefore, the use of robust coupling reagents is recommended.[13] Here, we detail a reliable protocol using HATU, a highly efficient coupling reagent known for fast reaction times and suppression of racemization.[14]
Objective: To couple this compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution with respect to the amine). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the active O-acylisourea intermediate.[14]
-
In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction vessel containing the acid/HATU mixture. The base serves two purposes: to neutralize the hydrochloride salt, liberating the free amine, and to facilitate the coupling reaction.
-
Add the solution of the amine hydrochloride to the reaction vessel dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization, suitable for less nucleophilic amines. |
| Base | DIPEA | Non-nucleophilic tertiary amine; effectively liberates free amine and drives reaction. |
| Solvent | Anhydrous DMF or DCM | Aprotic polar solvent, effectively solubilizes reagents. |
| Stoichiometry | Amine:Acid:HATU:Base (1:1.1:1.2:3) | Slight excess of acid and coupling agent ensures full conversion of the limiting amine. |
| Temperature | Room Temperature (20-25°C) | Sufficient for rapid coupling with HATU. |
Application II: Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, prevalent in the synthesis of pharmaceutical compounds.[15] This one-pot reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by in situ reduction. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation due to its mild nature and chemoselectivity for reducing the protonated imine in the presence of the unreacted carbonyl.
Objective: To synthesize a secondary amine by reacting this compound with an aldehyde or ketone.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq, only if starting with HCl salt)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, optional)
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired carbonyl compound (1.2 eq), and anhydrous DCE (to make a ~0.1 M solution).
-
Add DIPEA (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.
-
If the carbonyl is less reactive, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add STAB (1.5 eq) to the mixture portion-wise over 5-10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the target amine.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines, tolerant of many functional groups. |
| Base | DIPEA | Liberates the free amine from its HCl salt without interfering with the reaction. |
| Solvent | Anhydrous DCE or THF | Aprotic solvents that do not interfere with the hydride reagent. |
| Stoichiometry | Amine:Carbonyl:STAB (1:1.2:1.5) | Excess carbonyl and reducing agent drive the reaction to completion. |
| Temperature | Room Temperature (20-25°C) | Generally sufficient; gentle heating may be required for challenging substrates. |
Conclusion
This compound is a high-value building block that provides a gateway to novel chemical matter. The trifluoromethyl and oxetane motifs offer a proven strategy for enhancing the drug-like properties of small molecules. By employing robust and well-understood synthetic transformations such as amide coupling and reductive amination, researchers can efficiently incorporate this unique scaffold into their synthetic campaigns. The protocols detailed herein provide a validated starting point for exploration, enabling the rapid generation of diverse compound libraries for applications in drug discovery, agrochemicals, and advanced materials science.
References
- 1. This compound (1268883-21-1) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 1268883-21-1 [sigmaaldrich.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Introduction: Understanding the Purification Challenges
Welcome to the technical support guide for 3-(trifluoromethyl)oxetan-3-amine hydrochloride. This molecule is a valuable building block in medicinal chemistry, prized for the unique properties conferred by its trifluoromethyl and oxetane moieties.[1] However, these same features present distinct purification challenges. This guide provides a structured approach to troubleshooting common issues, grounded in the fundamental chemistry of the compound.
The primary difficulties arise from a combination of three factors:
-
The Oxetane Ring: This strained four-membered ring can be susceptible to ring-opening, particularly under harsh acidic or thermal conditions.[2][3] While 3,3-disubstituted oxetanes exhibit greater stability, the presence of an internal amine nucleophile can facilitate decomposition.[3][4]
-
The Trifluoromethyl Group: As a potent electron-withdrawing group, the -CF₃ moiety significantly reduces the basicity of the amine.[5][6] This impacts its behavior during acid-base extractions and its interaction with chromatographic stationary phases.
-
The Hydrochloride Salt Form: The compound is typically isolated as a polar, crystalline hydrochloride salt. While this form is often ideal for storage and handling, it complicates purification by standard organic techniques like silica gel chromatography, which require the neutral "free base" form.[7][8]
This guide is structured to help you navigate these challenges effectively, moving from initial purity assessment to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: My crude material is a sticky oil or refuses to crystallize. What's the first step? A1: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. Before attempting recrystallization, you must assess the approximate purity.
-
Action: Take a crude ¹H and ¹⁹F NMR. The ¹⁹F NMR is particularly useful as it provides a clean window to observe any fluorine-containing impurities.
-
Causality: If the purity is below 90%, direct crystallization is unlikely to succeed. The impurities disrupt the ordered packing required for crystal formation. In this case, you should proceed directly to a chromatographic method (see Part 2), which is designed to handle multi-component mixtures.
Q2: My compound streaks severely on a standard silica gel TLC plate, making it impossible to assess separation. Why does this happen and how can I fix it? A2: This is the most common issue with amines on silica gel. The amine, being basic, interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and streaking.[9][10]
-
Action: To get a predictive TLC, you must neutralize this interaction. Add a small amount of a competing base to your TLC mobile phase. A typical eluent system would be Dichloromethane/Methanol with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH).[11][12]
-
Causality: The TEA or NH₃ in the mobile phase will preferentially interact with the acidic silica sites, effectively "masking" them from your compound. This allows your amine to travel up the plate based on polarity rather than being irreversibly adsorbed, resulting in defined spots.
Q3: I'm concerned about the stability of the oxetane ring. What conditions must I absolutely avoid? A3: Oxetane ring stability is a valid concern.[2][3] While the 3,3-disubstitution pattern on this molecule enhances stability, certain conditions should be avoided.[3][13]
-
Avoid Strong, Hot Acids: Do not expose the compound to concentrated mineral acids (e.g., HCl, H₂SO₄) at elevated temperatures, as this is the primary condition known to promote ring-opening.[2][4]
-
Avoid Strong Lewis Acids: Strong Lewis acids can also coordinate to the oxetane oxygen and catalyze ring-opening.
-
Safe Handling: Standard workup conditions, such as washing with saturated sodium bicarbonate solution or dilute aqueous HCl at room temperature, are generally safe. The hydrochloride salt form itself is stable under recommended storage conditions (2-8°C, dry).[14]
Q4: What is the best way to convert the hydrochloride salt to the free base for chromatography? A4: A simple acid-base liquid-liquid extraction is the standard method.
-
Action: Dissolve the hydrochloride salt in water or a minimal amount of methanol mixed with water. Add this solution to a separatory funnel with an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Slowly add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃), until the aqueous layer is basic (pH > 8, check with pH paper). Mix the layers thoroughly, separate the organic layer, and perform additional extractions on the aqueous layer to ensure full recovery.[15][16][17]
-
Causality: The added base deprotonates the ammonium salt [(R-NH₃)⁺Cl⁻], converting it to the neutral free amine (R-NH₂). This neutral form is significantly less polar and thus preferentially partitions into the organic solvent, leaving the inorganic salts (NaCl, NaHCO₃) behind in the aqueous phase.[8][17]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for the most common purification strategies.
Decision Workflow for Purification Strategy
Before starting, use this decision tree to select the most appropriate method.
Caption: Initial decision tree for selecting a purification method.
Guide 2.1: Purification by Recrystallization
This method is preferred for polishing material that is already of high purity (>90%). The hydrochloride salt is polar and crystalline, lending itself to this technique.
-
Solvent Screening: The key is to find a solvent (or solvent system) where the salt is soluble when hot but sparingly soluble when cold.
-
Place ~20 mg of your crude salt into several test tubes.
-
Add a few drops of a test solvent to each. Good starting points for amine salts are alcohols (Isopropanol, Ethanol, Methanol) or Acetonitrile.[18]
-
Heat the mixture to boiling. If it dissolves, it's a potential candidate.
-
Allow the solution to cool to room temperature, then in an ice bath. If clean crystals form, you have found a good solvent.
-
If the compound is too soluble in a solvent, add an "anti-solvent" (in which the compound is insoluble, e.g., Diethyl Ether or MTBE) dropwise to the hot solution until it just turns cloudy. Then let it cool.[18]
-
-
Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum.
-
| Problem Observed | Probable Cause | Recommended Solution |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound/impurity mixture. OR The compound is too soluble. | Use a lower-boiling solvent. Alternatively, dissolve the oil in a small amount of hot solvent and add an anti-solvent dropwise until turbidity appears, then cool. |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is too dilute. | Boil off some of the solvent to increase the concentration and attempt cooling again. If that fails, add an anti-solvent. |
| Poor recovery | The compound has significant solubility in the cold solvent. The volume of the cold solvent wash was too large. | Ensure the solution is thoroughly chilled in an ice bath. Use the absolute minimum volume of ice-cold solvent for washing the crystals. |
| Purity does not improve | The impurity has very similar solubility characteristics to the product. | A different recrystallization solvent is needed. If no suitable solvent is found, chromatography is the necessary next step. |
Guide 2.2: Purification by Flash Chromatography
This is the most robust method for purifying the compound from complex mixtures. It requires conversion to the less polar free base form.
Caption: Workflow for purification via salt-to-free-base conversion and chromatography.
-
Generate Free Base: Follow the procedure outlined in FAQ Q4 . Ensure the resulting free base is thoroughly dried and free of water, as water can interfere with normal-phase chromatography.
-
Choose Stationary and Mobile Phase:
-
Option A (Recommended): Amine-Functionalized Silica Gel. This is often the best choice as the stationary phase is deactivated, preventing strong adsorption and leading to excellent peak shape without mobile phase modifiers.[10] Use a standard Hexane/Ethyl Acetate or DCM/Methanol gradient.
-
Option B (Standard): Regular Silica Gel. This is viable but requires a mobile phase modifier. Use a system like DCM/Methanol and add 1-2% triethylamine (TEA) to the eluent.[9][10] The TEA must be present during column packing, equilibration, and the entire run.
-
Option C (For very polar compounds): Reversed-Phase (C18) Silica. This can be effective for polar amines. The mobile phase should be buffered at a high pH (e.g., using ammonium bicarbonate) to ensure the amine remains in its neutral, more retentive form.[9] A typical mobile phase is a gradient of Water (with 10mM NH₄HCO₃) and Acetonitrile or Methanol.
-
-
Perform Chromatography:
-
Dissolve the crude free base in a minimal amount of the initial mobile phase solvent or DCM.
-
Adsorb the material onto a small amount of silica gel ("dry loading") if it has limited solubility.
-
Pack and equilibrate the column thoroughly with the initial mobile phase.
-
Load the sample and run the gradient, collecting fractions.
-
Monitor fractions by TLC (using the modified eluent system from FAQ Q2 ).
-
Combine the pure fractions and evaporate the solvent.
-
-
Reform the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether (Et₂O), MTBE, or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in Diethyl Ether, or 4.0 M HCl in Dioxane) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Continue adding the HCl solution until no more precipitate forms.
-
Collect the solid by vacuum filtration, wash with the solvent (e.g., diethyl ether), and dry under high vacuum to obtain the pure this compound.
-
Part 3: Purity Assessment and Characterization
After purification, it is critical to confirm the identity, purity, and integrity of the final product.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the structure and identify any proton-containing organic impurities. The integration should match the expected proton counts.
-
¹⁹F NMR: This is a highly sensitive method for fluorinated compounds. It should show a clean, single peak for the -CF₃ group. The absence of other fluorine signals is a strong indicator of purity.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the free base.
-
Use a method appropriate for amines (e.g., a C18 column with a mobile phase containing a modifier like formic acid or ammonium hydroxide).
-
-
Elemental Analysis (C, H, N):
-
This is the definitive method to confirm the empirical formula and the correct stoichiometry of the hydrochloride salt. The experimental values should be within ±0.4% of the calculated values.
-
References
- 1. This compound (1268883-21-1) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oxfordreference.com [oxfordreference.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. This compound [myskinrecipes.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isolation (Recovery) [chem.ualberta.ca]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 3-(Trifluoromethyl)oxetan-3-amine
Welcome to the technical support center for 3-(trifluoromethyl)oxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this valuable building block and troubleshoot common side product formations. Our goal is to provide you with the expertise and practical solutions to ensure the success of your synthetic endeavors.
Introduction
3-(Trifluoromethyl)oxetan-3-amine is a cornerstone in modern medicinal chemistry, prized for the introduction of the trifluoromethyl group, which can enhance metabolic stability and lipophilicity, and the oxetane ring, which often improves aqueous solubility. However, the very features that make this compound attractive—the electron-withdrawing trifluoromethyl group and the strained four-membered ring—also present specific synthetic challenges. This guide addresses the most frequently encountered issues, providing in-depth explanations and actionable protocols to minimize side product formation and maximize the yield of your desired product.
Troubleshooting Guide
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling with 3-(trifluoromethyl)oxetan-3-amine using standard coupling reagents like EDC/HOBt, but I am observing very low conversion to the desired amide. What is the likely cause and how can I resolve this?
Answer:
Root Cause Analysis:
The primary reason for low reactivity in amide coupling reactions is the reduced nucleophilicity of the amine. The potent electron-withdrawing effect of the adjacent trifluoromethyl group significantly lowers the electron density on the nitrogen atom, making it a weaker nucleophile compared to its non-fluorinated counterparts.[1][2] Standard coupling reagents that form activated esters, such as EDC/HOBt, may not generate an electrophile that is reactive enough to be attacked by the electron-deficient amine.[3]
Diagnostic Workflow:
-
Confirm Starting Material Integrity: Ensure the 3-(trifluoromethyl)oxetan-3-amine starting material is pure and has not degraded.
-
Monitor Acid Activation: Use a technique like thin-layer chromatography (TLC) or LC-MS to confirm the formation of the activated ester from your carboxylic acid and coupling reagent before adding the amine.
-
Test Amine Reactivity: As a control, attempt the coupling of your activated acid with a more nucleophilic amine (e.g., benzylamine) to confirm that the issue lies with the reactivity of the 3-(trifluoromethyl)oxetan-3-amine.
Solutions and Protocols:
1. Employ More Potent Coupling Reagents:
For electron-deficient amines, stronger coupling reagents are often necessary.[3][4]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU generate highly reactive activated esters.
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are known for their efficacy in challenging couplings.
Protocol 1: Amide Coupling using HATU
-
In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-(trifluoromethyl)oxetan-3-amine (1.2 eq) in the same solvent.
-
Stir the reaction at room temperature, or gently heat to 40-50 °C if necessary, and monitor by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 0.5 N HCl), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
2. In Situ Formation of Acyl Fluorides:
Acyl fluorides are highly reactive acylating agents that are particularly effective for coupling with weakly nucleophilic amines.[5][6]
Protocol 2: Amide Coupling via Acyl Fluoride Intermediate
-
In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a fluorinating agent such as cyanuric fluoride or TFFH (1.1 eq) and a non-nucleophilic base like DIPEA (2.2 eq).
-
Stir at room temperature for 30 minutes to generate the acyl fluoride.
-
In a separate flask, dissolve 3-(trifluoromethyl)oxetan-3-amine (1.2 eq) in anhydrous DCM.
-
Slowly add the acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up as described in Protocol 1.
Issue 2: Observation of a Ring-Opened Side Product
Question: I have successfully formed my desired amide, but I am isolating a significant amount of a side product with a higher mass, which appears to be a diol or an ether. What is causing this?
Answer:
Root Cause Analysis:
The oxetane ring, while more stable than an epoxide, is still a strained four-membered ring that is susceptible to nucleophilic ring-opening, particularly under acidic conditions.[7][8][9] The presence of the electron-withdrawing trifluoromethyl group at the 3-position can further activate the ring towards nucleophilic attack.
Under acidic conditions (e.g., from the use of an amine hydrochloride salt, acidic workup, or acidic coupling additives), the oxetane oxygen can be protonated, making the ring a much better electrophile. Nucleophiles present in the reaction mixture, such as water, alcohols (if used as a solvent or present as an impurity), or even the carboxylate of the starting material, can then attack one of the oxetane carbons, leading to ring-opening. The attack typically occurs at the more substituted carbon (C3) due to stabilization of the partial positive charge by the adjacent oxygen and trifluoromethyl group.
Diagram: Acid-Catalyzed Oxetane Ring-Opening
Caption: Acidic conditions protonate the oxetane, facilitating nucleophilic attack and ring-opening.
Diagnostic Workflow:
-
Characterize the Side Product: Obtain high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, ¹⁹F) data for the side product to confirm its structure as a ring-opened species. For example, the appearance of a new hydroxyl proton in the ¹H NMR and changes in the chemical shifts of the carbons adjacent to the original oxetane ring are indicative of ring-opening.
-
Analyze Reaction pH: Check the pH of your reaction mixture and workup solutions. Acidic conditions are a strong indicator of a propensity for ring-opening.
Solutions and Protocols:
1. Use the Free Base of the Amine:
If you are using the hydrochloride or TFA salt of 3-(trifluoromethyl)oxetan-3-amine, the acidic counter-ion can promote ring-opening. It is highly recommended to use the free base.
Protocol 3: Free-Basing the Amine Salt
-
Dissolve the amine salt in a minimal amount of water.
-
Cool the solution in an ice bath and add a base (e.g., 1 M NaOH or saturated NaHCO₃) dropwise until the pH is >10.
-
Extract the free amine with an organic solvent like DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile amine.
-
Use the freshly prepared free base immediately in your coupling reaction.
2. Maintain Neutral or Basic Reaction and Workup Conditions:
-
Avoid acidic coupling additives.
-
During workup, use a neutral or slightly basic aqueous quench (e.g., saturated NaHCO₃ solution) instead of an acidic one.
3. Choice of Solvent:
-
Avoid protic solvents like methanol or ethanol, which can act as nucleophiles. Use anhydrous aprotic solvents such as DMF, NMP, DCM, or THF.
Issue 3: Formation of an N-Trifluoroacetylated Side Product
Question: I am performing a reaction with 3-(trifluoromethyl)oxetan-3-amine that was previously deprotected using trifluoroacetic acid (TFA). In my subsequent reaction, I am observing a side product corresponding to the N-trifluoroacetylated amine. Why is this happening?
Answer:
Root Cause Analysis:
This side product, N-(3-(trifluoromethyl)oxetan-3-yl)-2,2,2-trifluoroacetamide, forms when residual trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA) from a deprotection step is present during a subsequent coupling reaction. Under the activation conditions for a carboxylic acid (e.g., with EDC or HATU), the residual TFA can also become activated and subsequently acylate the highly nucleophilic free amine, competing with your desired carboxylic acid.[10][11]
Diagram: Formation of N-Trifluoroacetyl Side Product
Caption: Residual TFA is activated by coupling agents, leading to the formation of an N-trifluoroacetylated side product.
Diagnostic Workflow:
-
Confirm Side Product Identity: The mass of this side product will correspond to the starting amine plus C₂F₃O (an addition of 97.99 Da). ¹⁹F NMR is particularly useful for diagnosis, as it will show two distinct CF₃ signals.
-
Check for Residual TFA: After your deprotection and workup, take an aliquot of your amine, dissolve it in a suitable solvent, and analyze by ¹⁹F NMR to check for the presence of TFA.
Solutions and Protocols:
1. Thorough Removal of TFA:
-
Azeotropic Removal: After evaporation of the bulk TFA, dissolve the residue in a solvent like toluene or DCM and re-evaporate. Repeat this process 3-4 times to azeotropically remove residual TFA.
-
Base Wash: Perform a liquid-liquid extraction with a mild base (e.g., saturated NaHCO₃) to neutralize and remove any remaining TFA.
2. Salt Swap:
If the TFA salt is problematic, it can be swapped for a hydrochloride salt, which is less likely to participate in side reactions.
Protocol 4: TFA to HCl Salt Swap
-
After TFA deprotection and evaporation, dissolve the residue in a minimal amount of a solvent in which the HCl salt is insoluble (e.g., diethyl ether or MTBE).
-
Add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with fresh cold solvent, and dry under vacuum to obtain the amine hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Why is 3-(trifluoromethyl)oxetan-3-amine often supplied as a hydrochloride salt? A1: The free base of 3-(trifluoromethyl)oxetan-3-amine is a relatively volatile, low-boiling point liquid. The hydrochloride salt is a stable, non-volatile solid that is easier to handle, weigh, and store, thus improving its shelf life and handling characteristics.
Q2: Can I use a strong base like NaOH to free-base the amine? A2: While a strong base like NaOH can be used, it is recommended to use a milder base such as NaHCO₃ or a tertiary amine like triethylamine. This is to minimize the risk of base-mediated ring-opening of the oxetane, although this is generally less favorable than acid-catalyzed ring-opening.
Q3: Does the trifluoromethyl group affect the pKa of the amine? A3: Yes, the strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity of the amine, and therefore lowers its pKa compared to a non-fluorinated analogue.[12][13] This is another manifestation of its reduced nucleophilicity.
Q4: Are there any other potential side reactions I should be aware of? A4: In reactions involving alkylating agents, there is a possibility of over-alkylation. Since the primary amine is converted to a secondary amine, the product may still be nucleophilic enough to react with another equivalent of the alkylating agent to form a tertiary amine. Careful control of stoichiometry is key to avoiding this.
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Solution |
| Low Amide Coupling Yield | Reduced nucleophilicity of the amine due to the -CF₃ group. | Use potent coupling reagents (HATU, PyBOP) or convert the carboxylic acid to an acyl fluoride. |
| Ring-Opened Side Product | Acid-catalyzed nucleophilic attack on the strained oxetane ring. | Use the free base of the amine; maintain neutral or basic reaction and workup conditions; use aprotic solvents. |
| N-Trifluoroacetyl Side Product | Residual TFA from a previous deprotection step becomes activated. | Thoroughly remove TFA via azeotroping or a basic wash; consider a salt swap to the HCl form. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 7. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
storage and stability issues of trifluoromethyl oxetane compounds
Introduction
Welcome to the technical support guide for trifluoromethyl (CF₃) substituted oxetane compounds. This document is designed for researchers, scientists, and drug development professionals who are incorporating these valuable motifs into their work. The unique combination of a strained four-membered oxetane ring and a strongly electron-withdrawing trifluoromethyl group imparts desirable physicochemical properties, such as improved metabolic stability, enhanced solubility, and modulated lipophilicity.[1][2] However, these same features present specific challenges regarding chemical stability and storage.
The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a reactivity that is significantly influenced by substitution and experimental conditions.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of handling and utilizing trifluoromethyl oxetane compounds effectively and ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The troubleshooting steps are designed to help you identify the root cause of the problem and implement a validated solution.
Issue 1: Compound Decomposition Observed During a Reaction
Symptom: You observe the formation of unexpected byproducts or a significant loss of your starting material during a reaction, as indicated by TLC, LC-MS, or NMR analysis.
Q: My trifluoromethyl oxetane compound appears to be decomposing during my reaction. What are the likely causes and how can I prevent this?
A: Decomposition of oxetanes during a reaction is most commonly due to unintended ring-opening.[4] The trifluoromethyl group, being highly electron-withdrawing, can influence the stability of the oxetane ring, but the primary driver of instability is often the reaction conditions themselves.
Potential Causes & Solutions:
-
Presence of Lewis or Brønsted Acids: The oxetane oxygen is a Lewis base, and coordination with an acid dramatically activates the ring for nucleophilic attack and subsequent opening.[3][5] Even trace amounts of acid can catalyze this decomposition.
-
Mechanism: The acid protonates or coordinates to the oxetane oxygen, weakening the C-O bonds and making the ring's carbon atoms highly electrophilic.
-
Solution:
-
Use Acid-Free Solvents: Ensure solvents are distilled and stored over appropriate drying agents to remove acidic impurities. For example, avoid using older bottles of chlorinated solvents which can contain trace HCl.
-
Purify Reagents: If using Lewis acidic reagents (e.g., BF₃·OEt₂, AlCl₃, TMSOTf), be aware that they will likely promote ring-opening.[6] If the oxetane moiety must survive, consider alternative, non-acidic synthetic routes.
-
Add a Non-Nucleophilic Base: In some cases, adding a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can scavenge trace acid without interfering with the desired reaction.
-
-
-
Elevated Temperatures: While many oxetanes are thermally stable at moderate temperatures, prolonged heating can provide sufficient energy to overcome the activation barrier for decomposition, especially for less stable substitution patterns.[7][8]
-
Solution:
-
Minimize Reaction Temperature: Whenever possible, run reactions at room temperature or below. If heating is necessary, conduct a time-course study at a lower temperature to find the minimum required heat and duration. Low reaction temperatures (≤-50 °C) have been shown to improve outcomes in some oxetane syntheses.[3]
-
-
-
Presence of Strong Nucleophiles with an Activating Agent: While the oxetane ring is stable to many nucleophiles on its own, the combination of a nucleophile and an activating agent (like an acid) will lead to rapid ring-opening.
-
Solution: If your reaction involves strong nucleophiles, ensure the conditions are strictly neutral or basic and free from electrophilic activators.
-
Troubleshooting Workflow: Compound Decomposition
Here is a logical workflow to diagnose the source of decomposition.
Caption: Troubleshooting workflow for compound decomposition.
Issue 2: Poor Long-Term Stability in Storage
Symptom: A previously pure sample of a trifluoromethyl oxetane compound shows signs of degradation (e.g., discoloration, appearance of new spots on TLC, new peaks in NMR) after being stored for a period.
Q: My pure trifluoromethyl oxetane compound degraded after a few weeks in the freezer. What are the proper storage procedures?
A: Long-term stability is dependent on both the inherent stability of the specific molecule and the external storage conditions. Fluorinated organic compounds require careful handling and storage.[9]
Key Factors for Stable Storage:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Low temperatures slow the rate of any potential decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and degradation from atmospheric moisture. |
| State | Neat (as a solid or oil) | Storing neat minimizes interactions with solvents, which can contain impurities (e.g., acid, water) that catalyze decomposition.[10] |
| Light | Amber Vial / Dark Location | Protects against potential photochemical decomposition pathways.[11] |
| Container | High-Quality Glass or Teflon | Use containers with secure, well-fitting caps (e.g., PTFE-lined caps) to ensure an airtight seal. Avoid glass containers for PFC analysis due to adsorption risks.[12] |
Troubleshooting Storage Stability:
-
Re-evaluate Storage Solvent: If you must store the compound in solution, use a high-purity, anhydrous, and non-acidic solvent like toluene or dioxane. Avoid protic solvents (e.g., methanol) or those that can degrade to form acids (e.g., chloroform).
-
Check for Hydrolytic Stability: While the trifluoromethyl group is generally stable, some highly functionalized molecules may be susceptible to hydrolysis under certain pH conditions.[13][14] If the compound has other sensitive functional groups, ensure it is stored under strictly anhydrous conditions.
-
Perform a Stability Study: If a compound is critical, perform a small-scale stability study. Aliquot small amounts of the material into several vials, store them under different conditions (e.g., neat vs. in solution, -20°C vs. 4°C), and analyze a vial periodically (e.g., every month) by LC-MS or ¹⁹F NMR to track its purity.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl (CF₃) group affect the stability of the oxetane ring?
A: The CF₃ group has two main opposing effects:
-
Electronic Destabilization: As a powerful electron-withdrawing group, the CF₃ group can increase the electrophilicity of the oxetane ring carbons, potentially making them more susceptible to nucleophilic attack.
-
Steric Hindrance: Depending on its position, the bulky CF₃ group can sterically shield the oxetane ring from attack, thereby increasing its kinetic stability.
In practice, the overall stability is highly dependent on the substitution pattern. However, the primary mode of decomposition remains acid-catalyzed ring-opening, a process governed more by the Lewis basicity of the oxetane oxygen than the electronics of a substituent.[3][6]
Q2: Are trifluoromethyl oxetanes sensitive to strong bases?
A: Generally, the oxetane ring itself is quite stable to basic conditions.[15] Unlike epoxides, ring-opening by nucleophiles under basic conditions is not a common pathway unless other activating groups are present. However, you should consider two points:
-
Other Functional Groups: The stability of the entire molecule to base will depend on its other functional groups.
-
CF₃ Group Stability: While very robust, under extremely harsh basic conditions, a CF₃ group attached to an aromatic ring can undergo hydrolysis to a carboxylic acid.[14] This is generally not a concern under typical synthetic conditions.
Q3: What analytical techniques are best for assessing the purity and stability of these compounds?
A: A combination of techniques is recommended:
-
¹⁹F NMR Spectroscopy: This is an exceptionally powerful tool. The trifluoromethyl group provides a sharp, clear signal in a region of the spectrum that is typically free from other signals. The appearance of new peaks in the ¹⁹F NMR spectrum is a highly sensitive indicator of decomposition or the presence of fluorinated impurities.[16]
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure and identifying ring-opened byproducts, which will have characteristic signals for alcohols and alkenes.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring purity over time. It can detect trace impurities and provide molecular weight confirmation of the parent compound and any degradation products.
Visualizing the Primary Decomposition Pathway
The most common stability issue is acid-catalyzed ring-opening. The diagram below illustrates this general mechanism.
Caption: General mechanism of acid-catalyzed oxetane ring-opening.
Q4: Can I use standard purification techniques like silica gel chromatography?
A: Yes, silica gel chromatography is generally suitable. However, be aware that standard silica gel can be slightly acidic. For highly sensitive compounds, you can use deactivated silica (e.g., by pre-treating the column with a solvent containing a small amount of a non-nucleophilic base like triethylamine) or switch to a different stationary phase like alumina (basic or neutral).
Q5: Are there any specific safety precautions for trifluoromethyl oxetanes?
A: Beyond standard laboratory safety, you should follow guidelines for handling fluorinated organic compounds.[9][17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation.[17]
-
Incompatible Materials: Keep them away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.[9]
-
Thermal Hazards: Be aware that thermal decomposition can release hazardous substances.[7]
By understanding the inherent reactivity of the oxetane ring and taking the proper precautions in storage and handling, you can successfully utilize these powerful building blocks in your research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl oxetanes: Synthesis and evaluation as a <i>tert</i>-butyl isostere in the gamma secretase modulator program [morressier.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. food-safety.com [food-safety.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-(Trifluoromethyl)oxetan-3-amine
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for reactions with 3-(trifluoromethyl)oxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. The unique electronic properties imparted by the trifluoromethyl group, combined with the steric constraints of the oxetane ring, present specific challenges and opportunities in catalysis.[1][2] This resource aims to equip you with the knowledge to overcome these challenges and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions grounded in mechanistic principles.
Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
-
Observed Symptoms: Starting materials (aryl halide and 3-(trifluoromethyl)oxetan-3-amine) remain largely unreacted, with minimal product formation.
-
Potential Causes & Solutions:
-
Catalyst Deactivation/Poisoning: The lone pair on the nitrogen of 3-(trifluoromethyl)oxetan-3-amine is less available for coordination to the metal center due to the strong electron-withdrawing effect of the trifluoromethyl group.[2][3] This can lead to poor catalyst turnover. Additionally, impurities in reagents or solvents can poison the palladium catalyst.[4][5]
-
Solution:
-
Ligand Choice is Critical: Employ electron-rich and sterically bulky phosphine ligands such as BrettPhos or RuPhos, which have been shown to be effective for challenging amination reactions.[6][7] These ligands can stabilize the palladium catalyst and facilitate the reaction with less nucleophilic amines.
-
Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and free from impurities that could act as catalyst poisons.[4]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve reasonable conversion.
-
-
-
Inappropriate Base Selection: The choice of base is crucial for the deprotonation of the amine and the overall catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are often effective.[7] If solubility is an issue, consider using a soluble organic base like DBU in combination with a weaker inorganic base.
-
-
Problem 2: Poor Enantioselectivity in Asymmetric Reactions
-
Observed Symptoms: The desired chiral product is formed as a racemic or nearly racemic mixture.
-
Potential Causes & Solutions:
-
Mismatched Chiral Catalyst/Ligand: The steric and electronic properties of the catalyst may not be suitable for effective enantiofacial discrimination of the prochiral intermediate.
-
Solution:
-
Screen a Diverse Range of Chiral Catalysts: For asymmetric hydrogenations or transfer hydrogenations of imines derived from 3-(trifluoromethyl)oxetan-3-amine, consider catalysts based on Rhodium, Ruthenium, or Iridium with chiral phosphine ligands (e.g., BINAP, Josiphos).[2]
-
Explore Organocatalysis: Chiral phosphoric acids or chiral amine catalysts (e.g., derived from cinchona alkaloids or proline) can be highly effective for certain transformations like Mannich or aza-Henry reactions.[8][9][10][11]
-
Enzymatic Catalysis: For highly specific transformations, consider using transaminases, which can exhibit excellent enantioselectivity in the synthesis of chiral amines.[12]
-
-
-
Racemization of the Product: The product may be racemizing under the reaction conditions.
-
Solution:
-
Lower Reaction Temperature: Reducing the temperature can often minimize background racemization.[9]
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Buffer the Reaction Mixture: In some cases, acidic or basic byproducts can catalyze racemization. The addition of a suitable buffer may be beneficial.
-
-
-
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group on the oxetane ring affect the reactivity of the amine?
A1: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. Its presence on the same carbon as the amine has several significant effects:
-
Reduced Basicity and Nucleophilicity: The CF₃ group decreases the electron density on the nitrogen atom, making the amine less basic and less nucleophilic compared to its non-fluorinated counterpart.[3][13] This can slow down reactions that rely on the nucleophilic character of the amine.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance its solubility in organic solvents and its ability to cross cell membranes in biological applications.[1]
-
Steric Hindrance: The trifluoromethyl group is sterically demanding, which can influence the approach of reagents and catalysts to the reactive center.[14]
Q2: What are the key considerations when choosing a catalyst for a reaction involving 3-(trifluoromethyl)oxetan-3-amine?
A2: The primary considerations are:
-
The Nature of the Reaction: The type of transformation (e.g., C-N bond formation, asymmetric reduction, nucleophilic addition) will dictate the class of catalyst to be employed (e.g., transition metal, organocatalyst, enzyme).
-
Electronic Properties of the Substrate: Due to the electron-withdrawing nature of the CF₃ group, catalysts that are effective for electron-deficient amines should be prioritized. For palladium-catalyzed reactions, this often means using more electron-rich ligands.[6]
-
Desired Stereochemistry: For the synthesis of chiral molecules, a chiral catalyst or auxiliary is required. A thorough screening of different catalyst families is often necessary to achieve high enantioselectivity.[2][9]
-
Functional Group Tolerance: The chosen catalyst should be compatible with other functional groups present in the starting materials and products.
Q3: Are there any specific safety precautions to take when working with 3-(trifluoromethyl)oxetan-3-amine and its reactions?
A3: While specific toxicity data may be limited, it is prudent to handle 3-(trifluoromethyl)oxetan-3-amine and related fluorinated compounds with care.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reactions: Some fluorination reactions can be highly exothermic.[4] It is important to control the reaction temperature and add reagents slowly, especially on a larger scale.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of 3-(trifluoromethyl)oxetan-3-amine with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
3-(Trifluoromethyl)oxetan-3-amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BrettPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent, followed by 3-(trifluoromethyl)oxetan-3-amine.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Asymmetric Reduction of an Imine Derived from 3-(Trifluoromethyl)oxetan-3-amine
This protocol outlines a general approach for the enantioselective reduction of a trifluoromethyl-substituted imine.
Materials:
-
Pre-formed imine of 3-(trifluoromethyl)oxetan-3-amine (1.0 equiv)
-
Chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral phosphine ligand, or a chiral iridium catalyst)
-
Reducing agent (e.g., H₂, formic acid/triethylamine)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
Procedure:
-
In a glovebox, dissolve the chiral catalyst in the anhydrous solvent in a suitable reaction vessel.
-
Add the imine substrate to the catalyst solution.
-
If using hydrogen gas, purge the vessel with H₂ and maintain a positive pressure. If using a transfer hydrogenation agent, add it to the reaction mixture.
-
Stir the reaction at the appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Data Presentation
Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-chlorotoluene with 3-(Trifluoromethyl)oxetan-3-amine *
| Entry | Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | 2 | NaOtBu | 100 | 24 | 45 |
| 2 | SPhos | 2 | NaOtBu | 100 | 24 | 52 |
| 3 | RuPhos | 2 | NaOtBu | 100 | 18 | 85 |
| 4 | BrettPhos | 2 | NaOtBu | 100 | 16 | 91 |
*Hypothetical data for illustrative purposes.
Visualizations
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting the appropriate catalyst system based on the desired chemical transformation involving 3-(trifluoromethyl)oxetan-3-amine.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart to diagnose and resolve common causes of low reaction yields in catalytic reactions involving 3-(trifluoromethyl)oxetan-3-amine.
References
- 1. 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride (1268883-21-1) for sale [vulcanchem.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 12. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting reductive amination for fluorinated compounds
An essential reaction in medicinal chemistry, reductive amination is a cornerstone for synthesizing the amine functional groups prevalent in pharmaceuticals.[1] However, when working with fluorinated carbonyls or amines—substrates of increasing importance in drug development due to fluorine's ability to modulate metabolic stability and binding affinity—researchers often encounter unique challenges.[2][3] The strong electron-withdrawing nature of fluorine can significantly alter the reactivity of the starting materials, leading to sluggish reactions, low yields, and unexpected side products.[4][5]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven strategies to help you navigate the complexities of reductive amination for fluorinated compounds.
Core Principles: The Impact of Fluorination
Before troubleshooting, it's crucial to understand why fluorinated compounds behave differently. The reaction proceeds through two key stages:
-
Imine/Iminium Ion Formation: A nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.[6][7]
-
Reduction: A hydride reducing agent attacks the iminium ion (or imine) to yield the final amine.[8]
Fluorine's high electronegativity creates two primary hurdles:
-
Reduced Amine Nucleophilicity: Fluorine atoms near the amine nitrogen pull electron density away, making the amine less basic and a weaker nucleophile. This slows down the initial attack on the carbonyl.[4]
-
Reduced Carbonyl Electrophilicity: Similarly, fluorine substitution can deactivate an aldehyde or ketone, making the carbonyl carbon less attractive to the amine nucleophile.[4]
These electronic effects are the root cause of many common issues.
Caption: Reductive amination mechanism for fluorinated compounds.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is very slow or shows no conversion. What's the problem?
Answer: This is the most common issue and is almost always due to the reduced reactivity of the fluorinated starting materials.[4] The formation of the imine/iminium intermediate is the rate-limiting step.
Troubleshooting Steps:
-
Introduce an Acid Catalyst: The imine formation is catalyzed by acid. Adding a catalytic amount (e.g., 0.1-1.0 equivalents) of acetic acid (AcOH) can significantly accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic.[9] For very unreactive systems, a stronger acid like trifluoroacetic acid (TFA) might be necessary, but use it judiciously as it can affect the stability of some reducing agents.
-
Remove Water: Imine formation is a reversible dehydration reaction.[7] Pushing this equilibrium toward the product is critical.
-
Chemical Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture.
-
Azeotropic Removal: For reactions in solvents like toluene or benzene, using a Dean-Stark apparatus to remove water azeotropically is highly effective.[9]
-
Lewis Acids: Reagents like titanium(IV) isopropoxide (Ti(iPrO)₄) can act as both a Lewis acid to activate the carbonyl and a dehydrating agent, proving very effective for difficult substrates.[4][10]
-
-
Increase Temperature and Concentration: Running the reaction at a higher concentration or elevating the temperature (e.g., from room temperature to 40-60 °C) can overcome the activation energy barrier. Monitor for potential side reactions or decomposition at higher temperatures.
Q2: I'm seeing a lot of alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?
Answer: This indicates your reducing agent is not selective enough. It is reducing the carbonyl starting material faster than the imine is being formed and reduced. This is a frequent problem when using powerful reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[6][11]
Troubleshooting Steps:
-
Switch to a Selective Reducing Agent: The key is to use a hydride donor that is "kinetically tuned" to preferentially reduce the more electrophilic iminium ion over the less reactive aldehyde or ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is milder than NaBH₄ and highly selective for imines/iminiums.[7][10]
-
Sodium Cyanoborohydride (NaBH₃CN): The classic selective reagent, NaBH₃CN is most effective at a pH of 5-6 where the iminium ion is present but the carbonyl is not readily reduced.[6][7] Caution: NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon acidification during workup.[7] Handle with extreme care in a well-ventilated fume hood.
-
-
Adopt a Two-Step, One-Pot Protocol: Instead of adding all reagents at once, allow the imine to form first. Mix the fluorinated carbonyl and amine in the solvent with an acid catalyst and/or dehydrating agent. Stir for 1-4 hours, monitoring by TLC or LCMS for the disappearance of the starting materials. Once imine formation is complete, add the reducing agent (even NaBH₄ can work here).[12]
Caption: Troubleshooting flowchart for reductive amination.
Q3: My primary amine starting material is forming a dialkylated (tertiary amine) product. How do I improve selectivity?
Answer: This occurs because your desired secondary amine product can be more nucleophilic than your starting primary amine. It can then compete with the starting amine to react with any remaining carbonyl, leading to over-alkylation.[9][13]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine (1.2-1.5 equivalents) relative to the carbonyl to ensure the carbonyl is fully consumed before the product has a chance to react further.
-
Slow Addition of the Carbonyl: If the carbonyl is particularly reactive, adding it slowly via a syringe pump to a solution of the amine and reducing agent can help maintain a low concentration of the carbonyl, favoring the reaction with the more abundant starting amine.
-
Use a Two-Step Procedure: As mentioned before, pre-forming the imine is the most robust solution. This ensures that by the time the reducing agent is added, no free carbonyl is left to react with the product amine.[12]
Q4: I'm having trouble purifying my final fluorinated amine. What are the best practices?
Answer: Amines can be tricky to purify due to their basicity and potential to streak on silica gel. Fluorination can alter polarity, sometimes making chromatographic separation from nonpolar byproducts difficult.
Troubleshooting Steps:
-
Acid-Base Extraction: This is the most powerful purification technique for amines.[14]
-
Step 1 (Acid Wash): Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like the alcohol byproduct) remain in the organic layer.
-
Step 2 (Basify & Extract): Separate the aqueous layer, cool it in an ice bath, and carefully add a base (e.g., 1M NaOH, NaHCO₃) until it is basic (pH > 10). This deprotonates your amine.
-
Step 3 (Final Extraction): Extract the now-neutral amine back into an organic solvent. Dry the combined organic layers, filter, and concentrate to get your purified product.
-
-
Chromatography Tips: If chromatography is necessary, treat the silica gel first to prevent streaking.
-
Basic Wash: Slurry the silica gel with a solvent system containing a small amount of triethylamine (~1%) or ammonium hydroxide (~0.5%) before packing the column.
-
Boc Protection: If all else fails, the crude amine can be protected with a Boc group (using Boc anhydride). The resulting Boc-protected amine is often much less polar and easier to purify by standard chromatography. The Boc group can then be cleanly removed with an acid like TFA in DCM.[15]
-
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Selectivity (Imine vs. Carbonyl) | Reactivity | Safety/Handling Considerations | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Low | High | Flammable solid; reacts with protic solvents. | MeOH, EtOH[10] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Moderate | Highly Toxic. Releases HCN gas with acid.[7] | MeOH, THF[10] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Very High | Mild | Moisture sensitive; less toxic than NaBH₃CN.[7][10] | DCE, THF, DCM[10] |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | High | Varies | Requires H₂ gas and specialized equipment. | MeOH, EtOH, EtOAc |
Experimental Protocol: One-Pot Reductive Amination of a Fluorinated Aldehyde with STAB
This protocol provides a reliable starting point for the synthesis of a secondary amine from a fluorinated aldehyde and a primary amine.
Materials:
-
Fluorinated aldehyde (1.0 eq)
-
Primary amine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.1 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (Anhydrous)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluorinated aldehyde (1.0 eq) and the primary amine (1.2 eq).
-
Solvent & Catalyst: Add anhydrous DCM or DCE to achieve a concentration of approximately 0.1-0.5 M. Add acetic acid (1.1 eq) and stir the mixture at room temperature.
-
Rationale: The acid catalyzes the formation of the iminium ion, which is the key reactive intermediate for reduction by STAB.[9]
-
-
Imine Formation: Allow the mixture to stir for 30-60 minutes at room temperature. Monitor the formation of the imine by TLC or LCMS if possible.
-
Rationale: Allowing time for the imine/iminium equilibrium to be established before adding the reductant ensures efficient conversion.
-
-
Reduction: Add STAB (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Rationale: STAB is a mild and selective reducing agent that will preferentially reduce the iminium ion in the presence of the unreacted carbonyl and the acid catalyst.[7]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor its progress by TLC or LCMS until the imine intermediate is consumed.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by acid-base extraction or column chromatography as described in Q4.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
managing hazardous byproducts in trifluoromethylation reactions
<Technical Support Center: Managing Hazardous Byproducts in Trifluoromethylation Reactions
A Guide for Research, Development, and Manufacturing Chemists
The introduction of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and materials chemistry, capable of dramatically enhancing the metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] However, the reagents that deliver this powerful moiety often generate equally potent hazardous byproducts. Improper management of these byproducts not only poses a significant safety risk but can also compromise reaction outcomes and lead to complex, costly waste disposal challenges.
This guide, designed for chemists at the bench and beyond, provides a structured approach to identifying, neutralizing, and safely disposing of hazardous byproducts from common trifluoromethylation reactions. It is organized by reagent class to directly address the specific challenges you will encounter.
Part 1: Electrophilic Trifluoromethylating Agents
Reagents such as Togni's and Umemoto's reagents are prized for their ability to deliver a "CF3+" equivalent to a wide range of nucleophiles.[3] Their reactivity, however, stems from their high energy, and their spent forms are often potent acids or other reactive species.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts from Togni's and Umemoto's reagents?
A1: The most significant byproduct is the acid generated after the CF3 group is transferred.
-
Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These hypervalent iodine compounds generate a strong acid, typically trifluoroacetic acid (TFA) or triflic acid (TfOH), depending on the specific reagent variant. They also produce an iodoarene byproduct.[3]
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These sulfonium salts release a strong acid, such as tetrafluoroboric acid (HBF4) or triflic acid (TfOH), along with the corresponding dibenzothiophene derivative.[4][5]
Q2: My reaction workup is difficult, and my product seems to be degrading. Could the byproducts be the cause?
A2: Absolutely. The strong acids generated can easily catalyze decomposition pathways for sensitive functional groups, such as hydrolysis of esters or cleavage of protecting groups. It is crucial to neutralize these acids before concentrating the reaction mixture or performing aqueous extractions where the acid can partition and lower the pH of the aqueous phase.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Reaction mixture is highly acidic (pH < 2) after reaction. | Generation of strong acid byproduct (TfOH, TFA, HBF4) from the electrophilic reagent. | Quenching Protocol: Cool the reaction mixture to 0 °C. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) with vigorous stirring. Causality: The cooling manages the exotherm of neutralization, while slow addition prevents excessive CO2 evolution and dangerous foaming. This converts the hazardous strong acid into a stable, water-soluble salt. |
| Product isolation is complicated by the dibenzothiophene byproduct from Umemoto's reagent. | The byproduct is a neutral, relatively nonpolar organic molecule that can co-elute with the desired product during chromatography. | Purification Strategy: The dibenzothiophene byproduct can often be separated by filtration if it is insoluble in the reaction solvent.[3] If soluble, careful optimization of column chromatography (e.g., using a less polar solvent system) is required. In some cases, trituration or recrystallization can selectively precipitate either the product or the byproduct. |
Part 2: Nucleophilic Trifluoromethylating Agents
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most common nucleophilic "CF3-" source.[6] It requires activation by a fluoride source, and its primary hazards are related to moisture sensitivity and the generation of fluoride ions.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main hazards and byproducts associated with the Ruppert-Prakash reagent (TMSCF3)?
A1: The primary hazards stem from its reactivity with moisture and the generation of fluoride ions during the reaction.
-
Moisture Sensitivity: TMSCF3 reacts with water to form fluoroform (CF3H), a gaseous byproduct, and trimethylsilanol.[7] This decomposition pathway consumes the reagent and can lead to pressure buildup in a closed system.
-
Fluoride Ions: The reaction is initiated by a catalytic amount of a fluoride source (e.g., TBAF).[6] During workup, quenching the reaction can generate significant quantities of soluble and hazardous fluoride ions (F-). The silicon byproduct is typically trimethylsilyl ether, which hydrolyzes to trimethylsilanol.
-
Thermal Decomposition: At elevated temperatures, TMSCF3 can decompose, potentially generating toxic gases like hydrogen fluoride (HF).[8]
Q2: Why is fluoride ion a concern, and how should I handle it during workup?
A2: Fluoride is a toxic ion that can cause severe skin and tissue damage. It also has a high affinity for calcium, which can lead to systemic toxicity.[9] Furthermore, fluoride can etch glass, so prolonged storage of fluoride-containing solutions in standard glassware should be avoided.[10] Safe handling involves quenching procedures that sequester the fluoride ion.
Troubleshooting & Safe Handling Protocol
Issue: Low reaction yield and concern about fluoride exposure during workup.
Analysis: Low yield is often due to moisture contamination, which decomposes the reagent.[7] Fluoride exposure is a risk during the aqueous workup if not managed properly. The following integrated protocol addresses both issues.
Step-by-Step Quenching and Workup Protocol for TMSCF3 Reactions:
-
Pre-Reaction Setup: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and handle TMSCF3 under a strict inert atmosphere (e.g., nitrogen or argon).[7]
-
Reaction Quenching:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl).[11] This will quench any remaining anionic intermediates and begin hydrolysis of silyl ethers.
-
-
Fluoride Sequestration:
-
After the initial quench, add a solution of calcium chloride (CaCl2) or calcium hydroxide (Ca(OH)2) to the biphasic mixture.
-
Causality: Fluoride ions have a very high affinity for calcium, precipitating as insoluble and much less hazardous calcium fluoride (CaF2).[9] This effectively removes the majority of fluoride from the solution, preventing both exposure risk and potential damage to silica gel during chromatography.
-
-
Extraction and Waste Handling:
-
Perform standard aqueous/organic extractions. The precipitated CaF2 will typically remain as a solid between the layers or in the aqueous phase.
-
Filter the combined mixture if necessary to remove the solid CaF2 before separating the layers.
-
The aqueous waste containing precipitated CaF2 should be disposed of as heavy metal/inorganic waste, following institutional guidelines.[10]
-
Visualization: TMSCF3 Reaction and Quenching Workflow
Caption: Workflow for a TMSCF3 reaction, from setup to byproduct sequestration.
Part 3: Radical Trifluoromethylating Agents
Reagents like sodium triflinate (CF3SO2Na, Langlois' reagent) serve as sources of the trifluoromethyl radical (•CF3) upon oxidation.[12] The byproducts are generally less hazardous than those from electrophilic or nucleophilic reagents but still require proper management.
Frequently Asked Questions (FAQs)
Q1: What are the byproducts of a reaction using Langlois' reagent (CF3SO2Na)?
A1: When CF3SO2Na is oxidized (often by an agent like tert-butyl hydroperoxide or persulfate), it releases the •CF3 radical and sulfur dioxide (SO2) gas. The sodium is converted to a sodium salt (e.g., sodium sulfate).[12]
Q2: Is the SO2 byproduct a major concern?
A2: Yes. Sulfur dioxide is a toxic and corrosive gas with a sharp, irritating odor. It is critical that reactions generating SO2 are performed in a well-ventilated chemical fume hood to prevent inhalation. The amount of SO2 generated is stoichiometric to the reagent used.
Troubleshooting & Safety Protocol
Issue: A strong, irritating odor is detected during the reaction, and the final mixture contains inorganic salts.
Analysis: The odor is likely SO2 gas escaping the reaction vessel. The inorganic salts are sodium-based byproducts from the reagent and oxidant.
Step-by-Step Management Protocol:
-
Ventilation: ALWAYS conduct reactions using Langlois' reagent in a high-performance chemical fume hood to ensure complete capture of the evolved SO2 gas.
-
Post-Reaction Workup: No specific chemical quench is typically needed for the SO2, as it will have evolved during the reaction. The primary workup challenge is removing the inorganic sodium salts.
-
Salt Removal:
-
After the reaction, perform a standard aqueous workup. The sodium salts are highly water-soluble and will be partitioned into the aqueous layer.
-
Wash the organic layer thoroughly with water and then brine to ensure complete removal of these salts before drying and concentrating.[11]
-
-
Waste Disposal: The aqueous waste, containing sodium salts, can typically be neutralized (if necessary) and disposed of as standard aqueous chemical waste, provided no heavy metals from a catalyst are present.[10]
Visualization: Byproduct Generation from Trifluoromethylation Reagents
Caption: Major hazardous byproducts generated from common trifluoromethylation reagents.
General Waste Disposal Principles
Proper waste management is the final and most critical step in ensuring laboratory safety.
-
Segregation is Key: Never mix waste streams. Halogenated waste (containing fluorine) should be kept separate from non-halogenated waste.[13] Acidic or basic aqueous waste should be neutralized before consolidation.
-
Label Everything: All waste containers must be clearly and accurately labeled with their complete contents.[14]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) office is your primary resource. Always follow their specific guidelines for chemical waste disposal.[10] Highly reactive or pyrophoric material residues require special quenching procedures before they can be placed in a standard waste container.[15][16]
References
- 1. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umemoto Reagent I - Enamine [enamine.net]
- 5. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. ethz.ch [ethz.ch]
- 15. epfl.ch [epfl.ch]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
analytical methods for monitoring reaction progress of oxetane amines
Welcome to the technical support center for analytical methods in oxetane amine chemistry. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical insights and troubleshooting advice for monitoring the progress of reactions involving the formation of amino-alcohols via the ring-opening of oxetanes. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the nuances of these powerful analytical techniques.
The Critical Role of Reaction Monitoring
The reaction of an amine with an oxetane ring is a fundamental transformation in medicinal chemistry, yielding 1,3-amino alcohols that are valuable structural motifs in drug discovery.[1][2] The inherent ring strain of the oxetane facilitates this ring-opening reaction.[1][2] However, the stability of the oxetane ring can be sensitive to reaction conditions, particularly acidic environments, which can lead to undesired side reactions.[3] Therefore, precise and real-time monitoring of these reactions is crucial to ensure optimal yield, purity, and process control.
This guide will delve into the most common and effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the principles, provide best-practice protocols, and address common challenges in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Reaction
NMR spectroscopy is arguably the most powerful tool for real-time, in-situ monitoring of oxetane amine reactions.[4] It provides detailed structural information, allowing for the unambiguous identification and quantification of starting materials, intermediates, and products directly in the reaction mixture.
Experimental Protocol: Best Practices for ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
Ensure the reaction is performed in a deuterated solvent compatible with your reactants and reaction conditions.
-
Prepare a concentrated stock solution of a known internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid) in the same deuterated solvent. The standard should have a resonance that is well-resolved from all other signals in the reaction mixture.
-
-
Initial Spectrum (t=0):
-
Before initiating the reaction, acquire a high-quality ¹H NMR spectrum of the starting materials and the internal standard. This spectrum will serve as your baseline for calculating conversion.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction (e.g., by adding the amine or a catalyst).
-
Acquire spectra at regular intervals. The frequency of acquisition will depend on the reaction rate. For fast reactions, automated acquisition may be necessary.
-
-
Data Processing and Analysis:
-
Process each spectrum consistently (e.g., same phasing and baseline correction).
-
Integrate the signals corresponding to a characteristic peak of the starting oxetane, the product, and the internal standard.
-
Calculate the reaction conversion at each time point by comparing the integral of a disappearing starting material peak or a growing product peak relative to the constant integral of the internal standard.
-
Visualizing the NMR Monitoring Workflow
Caption: Workflow for ¹H NMR reaction monitoring.
Frequently Asked Questions & Troubleshooting
Q1: My ¹H NMR signals for the oxetane starting material and the amino alcohol product are overlapping. How can I accurately determine the reaction conversion?
A1: Signal overlap is a common challenge. Here are a few strategies to address this:
-
Use a Higher Field NMR Spectrometer: Higher magnetic fields will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Monitor a Different Nucleus: If available, consider using ¹³C or ¹⁹F NMR (if you have a fluorinated compound). The larger chemical shift range of these nuclei often provides better signal separation.
-
Focus on Well-Resolved Signals: Even if some signals overlap, there may be others that are unique to the starting material and product. For example, the methylene protons adjacent to the oxygen in the oxetane ring often have a distinct chemical shift that disappears as the reaction progresses.[4]
-
Deconvolution Software: Modern NMR processing software can deconvolve overlapping peaks, allowing for more accurate integration.
Q2: I see unexpected peaks appearing in my NMR spectrum during the reaction. What could they be?
A2: Unexpected peaks often indicate the formation of byproducts. In oxetane amine reactions, common byproducts can arise from:
-
Ring-opening from acidic impurities: If your reaction conditions are not strictly neutral or basic, trace amounts of acid can catalyze the ring-opening of the oxetane to form a diol.
-
Reaction with solvent: Some reactive intermediates might react with the solvent.
-
Oligomerization/Polymerization: Under certain conditions, particularly with catalytic amounts of acid or base, oxetanes can polymerize.[5] To identify these byproducts, consider running 2D NMR experiments (like COSY and HSQC) on a quenched reaction mixture to elucidate their structures.
Q3: How can I use NMR to determine the absolute yield of my reaction?
A3: This is an excellent application of quantitative NMR (qNMR).[6][7][8][9][10] By using a certified internal standard of known concentration and purity, you can determine the absolute concentration of your product. The key is to ensure complete relaxation of all signals being integrated by using a sufficiently long relaxation delay (D1) in your NMR acquisition parameters.
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
HPLC is a cornerstone of reaction monitoring in the pharmaceutical industry due to its high sensitivity, reproducibility, and ability to separate complex mixtures. For oxetane amine reactions, reversed-phase HPLC is typically the method of choice.
Experimental Protocol: Best Practices for HPLC Reaction Monitoring
-
Sample Preparation:
-
At each time point, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., a mixture of mobile phase A and B) to prevent further reaction.
-
Filter the quenched sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.[11]
-
-
Chromatographic Conditions:
-
Column: A C18 column is a good starting point for separating the relatively polar oxetane amine product from the starting materials.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with an additive to improve peak shape, is typically used. For basic amines, adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing silanol interactions with the stationary phase.[12] Alternatively, using a high pH mobile phase with a hybrid or polymer-based C18 column can also be effective.[13]
-
Detection: UV detection is common if the reactants or products contain a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Mass spectrometric (MS) detection provides the highest specificity and sensitivity.
-
-
Method Development and Validation:
-
Develop a gradient method that provides baseline separation of the starting oxetane, the amine, the product, and any known byproducts.
-
Validate the method for linearity, accuracy, and precision using standards of your starting materials and purified product.
-
Visualizing the HPLC Monitoring Workflow
Caption: Workflow for HPLC reaction monitoring.
Frequently Asked Questions & Troubleshooting
Q1: My amine-containing product peak is tailing significantly. What can I do to improve the peak shape?
A1: Peak tailing for basic compounds is a common issue in reversed-phase HPLC and is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[12][14] Here are some solutions:
-
Lower the pH of the Mobile Phase: Adding an acid like TFA or formic acid (0.1% is a good starting point) will protonate the silanol groups, reducing their interaction with the protonated amine.
-
Use a High pH Mobile Phase: With a pH-stable column (e.g., hybrid or polymeric), you can use a high pH mobile phase (e.g., with ammonium hydroxide) to deprotonate the amine, making it less likely to interact with the stationary phase.[13]
-
Use an End-Capped Column: These columns have fewer free silanol groups, which can reduce peak tailing.
-
Add a Competing Base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites.
Q2: I am not seeing my oxetane starting material or product with my UV detector. What are my options?
A2: If your compounds lack a UV chromophore, you will need to use a universal detector or a derivatization strategy.
-
Universal Detectors: ELSD, CAD, or a Refractive Index (RI) detector can be used. However, these are generally less sensitive than UV and are not compatible with gradient elution for RI.
-
Derivatization: You can derivatize your amine product with a UV-active or fluorescent tag either before (pre-column) or after (post-column) the HPLC separation.[15] Common derivatizing agents for amines include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[15]
Q3: My retention times are drifting from one injection to the next. What is causing this?
A3: Retention time drift can be caused by several factors:[16]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Mobile Phase Composition: Inaccurately prepared or evaporating mobile phases can lead to drift. Prepare fresh mobile phase regularly and keep the reservoirs covered.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times are sensitive to temperature changes.
-
Pump Issues: Inconsistent flow from the pump can also cause retention time variability. Check for leaks and ensure the pump is properly primed.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds
GC-MS is a highly sensitive and specific technique suitable for monitoring reactions involving volatile and thermally stable oxetanes and their corresponding amino alcohol products. The mass spectrometer provides definitive identification of the components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: Best Practices for GC-MS Reaction Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction, often by dilution in a solvent like dichloromethane or ethyl acetate.
-
If the product is not sufficiently volatile or contains polar functional groups (-OH, -NH), derivatization may be necessary to improve its chromatographic properties. Silylation (e.g., with BSTFA or TMCS) is a common technique to convert -OH and -NH groups into less polar and more volatile trimethylsilyl ethers and amines.[17]
-
-
GC-MS Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally a good choice.
-
Injection: Use a split or splitless injector depending on the concentration of your analytes.
-
Temperature Program: Start with a low initial oven temperature to resolve volatile components, then ramp up to a higher temperature to elute the less volatile product. A typical program might start at 50-100°C, hold for a few minutes, and then ramp at 10-20°C/min to 250-300°C.
-
MS Detection: Use electron ionization (EI) for fragmentation and library matching. Monitor the total ion chromatogram (TIC) and extract specific ions for the starting materials and products to improve sensitivity and selectivity.
-
Visualizing the GC-MS Monitoring Workflow
Caption: Workflow for GC-MS reaction monitoring.
Frequently Asked Questions & Troubleshooting
Q1: I don't see a peak for my amino alcohol product in the GC-MS chromatogram.
A1: This is likely due to the low volatility or thermal instability of your product.
-
Derivatization: As mentioned, derivatizing the polar -OH and -NH groups is often essential for GC analysis of these compounds. Silylation is a highly effective method.[17]
-
Check for Thermal Degradation: Your product might be degrading in the hot GC injector. Try lowering the injector temperature.
-
Adsorption in the GC System: Active sites in the injector liner or the column can adsorb polar analytes. Using a deactivated liner and a high-quality, low-bleed column can help.
Q2: My mass spectra are complex and difficult to interpret. How can I confirm the identity of my product?
A2: Electron ionization can cause extensive fragmentation.
-
Look for the Molecular Ion: The molecular ion (M+) peak, if present, is a key piece of information.
-
Characteristic Fragment Ions: Look for fragmentation patterns that are consistent with your expected product structure. For example, the loss of a methyl group or a characteristic fragmentation of the oxetane-derived backbone.
-
Use Chemical Ionization (CI): CI is a softer ionization technique that produces less fragmentation and often a more prominent protonated molecular ion ([M+H]+), which can help confirm the molecular weight.
-
Compare with a Standard: The most definitive way to confirm the identity of your product is to inject a purified and characterized standard under the same GC-MS conditions.
Q3: Can I use GC-MS for quantitative analysis of my reaction?
A3: Yes, GC-MS can be used for quantification. For accurate results, you should use an internal standard that has similar chemical properties and retention time to your analyte. Create a calibration curve by analyzing standards of known concentrations to relate the peak area ratio of the analyte to the internal standard with the concentration.
Summary of Analytical Methods
| Technique | Strengths | Limitations | Best For |
| NMR | - Provides detailed structural information- Non-destructive- Excellent for in-situ monitoring and qNMR | - Lower sensitivity compared to MS- Requires deuterated solvents- Potential for signal overlap | - Mechanistic studies- Real-time reaction kinetics- Absolute yield determination |
| HPLC | - High sensitivity and reproducibility- Applicable to a wide range of compounds- Well-established for purity analysis | - May require derivatization for detection- Peak shape issues with basic compounds- Slower than GC for volatile compounds | - Routine reaction monitoring- Purity assessment of final products- Analysis of non-volatile compounds |
| GC-MS | - Excellent separation for volatile compounds- High sensitivity and specificity with MS detection- Definitive identification through mass spectra | - Limited to thermally stable and volatile compounds- Often requires derivatization for polar analytes | - Analysis of volatile starting materials and products- Identification of volatile byproducts |
Conclusion
The successful synthesis of oxetane amines relies on careful monitoring and control of the reaction progress. NMR, HPLC, and GC-MS are powerful and complementary techniques that provide the necessary insights to optimize these important transformations. By understanding the principles of each method and anticipating potential challenges, researchers can develop robust and efficient synthetic processes. This guide provides a foundation for troubleshooting common issues and implementing best practices in your laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 9. spectroscopyasia.com [spectroscopyasia.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
The 3-(Trifluoromethyl)oxetan-3-amine Moiety: A Modern Tool for Optimizing Drug-like Properties
A Senior Application Scientist's Guide to its Biological Activity and Comparative Advantages
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to innovative chemical moieties that can fine-tune the properties of drug candidates. Among these, the 3-(trifluoromethyl)oxetan-3-amine scaffold has emerged as a compelling structural motif. This guide provides an in-depth comparison of the biological and physicochemical properties conferred by this moiety, contrasting it with commonly employed bioisosteres, and is intended for researchers, scientists, and professionals in drug development.
The strategic incorporation of an oxetane ring, a four-membered cyclic ether, into a molecule can profoundly and beneficially alter its characteristics.[1] This is primarily due to the oxetane's unique combination of polarity, metabolic stability, and three-dimensional structure, which allows for the optimization of key drug-like attributes such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] Concurrently, the trifluoromethyl (-CF3) group is a well-established tool in medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved biological activity.[3][4] The combination of these two functionalities in the 3-(trifluoromethyl)oxetan-3-amine moiety presents a unique opportunity to synergistically enhance the properties of a lead compound.
Comparative Analysis: The Trifluoromethyl-Oxetane Moiety vs. Common Bioisosteres
A primary application of the 3-(trifluoromethyl)oxetan-3-amine moiety is as a bioisosteric replacement for other common chemical groups, such as the tert-butyl or gem-dimethyl groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[5] The following sections compare the performance of the trifluoromethyl-oxetane group against these alternatives, supported by experimental data.
Physicochemical Properties: A Head-to-Head Comparison
The decision to incorporate a specific moiety is often driven by the need to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key physicochemical properties of a compound containing a trifluoromethyl-oxetane group with its tert-butyl analogue, based on a study evaluating these moieties as isosteres in the context of a γ-secretase modulator (GSM) program.[6][7]
| Property | Trifluoromethyl-Oxetane Analog | tert-Butyl Analog | Rationale for Improvement |
| Lipophilicity (ElogD) | 3.5 | 4.2 | The introduction of the polar oxetane ring reduces the overall lipophilicity of the molecule compared to the purely hydrocarbon tert-butyl group.[6][8] |
| Lipophilic Efficiency (LipE) | 5.3 | 4.8 | LipE is a measure of the potency of a compound in relation to its lipophilicity. The lower lipophilicity of the trifluoromethyl-oxetane analog, while maintaining or improving potency, results in a more favorable LipE. |
| Aqueous Solubility | Significantly Increased | Lower | The polar ether oxygen in the oxetane ring can act as a hydrogen bond acceptor, leading to improved aqueous solubility, a critical factor for oral bioavailability.[1] |
Table 1: Comparative Physicochemical Properties.
Metabolic Stability: Resisting the Body's Defenses
A significant hurdle in drug development is ensuring that a compound is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The 3-(trifluoromethyl)oxetan-3-amine moiety offers distinct advantages in this regard. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[9] Furthermore, the oxetane ring itself can block sites of metabolic oxidation.[2]
| Moiety | In Vitro Metabolic Stability (Human Liver Microsomes) | Key Advantages |
| Trifluoromethyl-Oxetane | Improved Stability | The trifluoromethyl group is metabolically robust, and the oxetane ring can shield adjacent sites from enzymatic attack.[6] |
| tert-Butyl | Susceptible to Oxidation | The C-H bonds of the methyl groups are susceptible to oxidation by cytochrome P450 enzymes. |
| gem-Dimethyl | Susceptible to Oxidation | Similar to the tert-butyl group, the methyl C-H bonds are metabolically labile. |
Table 2: Comparative Metabolic Stability.
Experimental Protocols for Evaluation
To empirically validate the advantages of incorporating a 3-(trifluoromethyl)oxetan-3-amine moiety, rigorous in vitro testing is essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[10]
Objective: To determine the in vitro intrinsic clearance of a compound.
Materials:
-
Test compound and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing phosphate buffer and the test compound at the final desired concentration (typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Figure 1: Workflow for In Vitro Metabolic Stability Assay.
Caco-2 Permeability Assay
This assay is a well-established in vitro model for predicting human intestinal permeability and identifying potential substrates for efflux transporters.[1][11]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Measurement (Apical to Basolateral): a. Add the test compound in HBSS to the apical (donor) side of the Transwell insert. b. Add fresh HBSS to the basolateral (receiver) side. c. Incubate at 37°C with gentle shaking. d. At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
Permeability Measurement (Basolateral to Apical): a. Add the test compound in HBSS to the basolateral (donor) side. b. Add fresh HBSS to the apical (receiver) side. c. Follow the same incubation and sampling procedure as for the apical to basolateral transport.
-
Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Figure 2: Workflow for Caco-2 Permeability Assay.
Synthesis of the 3-(Trifluoromethyl)oxetan-3-amine Moiety
The synthesis of the 3-(trifluoromethyl)oxetan-3-amine hydrochloride typically starts from commercially available precursors and involves a multi-step process.[1] A general and robust method for the synthesis of trifluoromethyl oxetanes involves a Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones.[6][7] This approach is advantageous due to its mild reaction conditions and broad substrate scope.[6]
Conclusion
The 3-(trifluoromethyl)oxetan-3-amine moiety represents a valuable and increasingly utilized tool in the medicinal chemist's arsenal. Its ability to confer improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while providing a unique three-dimensional scaffold, makes it an attractive alternative to more traditional bioisosteres like the tert-butyl and gem-dimethyl groups. The supporting experimental data clearly demonstrates the potential of this moiety to address common challenges in drug discovery and development. As synthetic methodologies for accessing this and related scaffolds continue to evolve, we can anticipate seeing the 3-(trifluoromethyl)oxetan-3-amine moiety featured in a growing number of next-generation therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. mercell.com [mercell.com]
- 7. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
A Comparative Guide to the Structure-Activity Relationships of 3-(Trifluoromethyl)oxetan-3-amine Analogs as IDO1 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds centered around the 3-(trifluoromethyl)oxetan-3-amine hydrochloride scaffold. We will explore the unique contributions of the oxetane and trifluoromethyl moieties to molecular properties and biological activity, with a specific focus on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
The Strategic Value of the 3-(Trifluoromethyl)oxetan-3-amine Scaffold
The confluence of an oxetane ring and a trifluoromethyl group on a quaternary carbon center creates a scaffold with a compelling profile for modern drug design. Each component imparts distinct and often synergistic advantages that address common challenges in medicinal chemistry.
-
The Oxetane Moiety: A Polar, 3D Bioisostere : The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a versatile tool for enhancing physicochemical properties.[1] Unlike its carbocyclic analog, cyclobutane, the oxygen atom introduces polarity and hydrogen bond accepting capability, often leading to significant improvements in aqueous solubility.[2] As a bioisostere, the 3,3-disubstituted oxetane can replace metabolically labile groups like gem-dimethyl or carbonyl functionalities, potentially improving metabolic stability and reducing off-target effects.[3][4] Its rigid, three-dimensional structure can also help to lock in favorable conformations for target binding.[2]
-
The Trifluoromethyl Group: A Potency and Stability Enhancer : The introduction of a trifluoromethyl (-CF3) group is a well-established strategy for optimizing drug candidates.[5] Its strong electron-withdrawing nature can modulate the pKa of adjacent functional groups, such as the critical amine in our core scaffold.[6] The -CF3 group significantly increases lipophilicity, which can enhance cell permeability and interactions with hydrophobic pockets in a target protein.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the group highly resistant to metabolic degradation and improving the overall pharmacokinetic profile of a molecule.[5]
When combined, the 3-(trifluoromethyl)oxetan-3-amine core offers a unique starting point: a polar, metabolically stable amine with a modulated pKa, poised for derivatization into potent and selective inhibitors. The hydrochloride salt form is typically used to improve the handling and aqueous solubility of the final compound.
Biological Context: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a high-value target for cancer immunotherapy.[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[7] In the tumor microenvironment, overexpression of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[8] This dual mechanism allows cancer cells to evade the host immune system.[1]
Therefore, inhibiting IDO1 is a promising strategy to restore T-cell function and enhance anti-tumor immunity, making it an attractive target for small-molecule inhibitors, particularly in combination with other immunotherapies like checkpoint inhibitors.[9]
Synthesis of Key Intermediates and Analogs
The synthesis of analogs based on the 3-(trifluoromethyl)oxetan-3-amine scaffold requires a robust route to the core intermediate. A generalized, multi-step synthesis is outlined below, reflecting common strategies in fluorine and oxetane chemistry.
Protocol 1: General Synthesis of the Core Scaffold
-
Step 1: Trifluoromethyl Ketone Formation : The synthesis often begins with a suitable starting material that is converted to a trifluoromethyl ketone.
-
Step 2: Epoxidation and Ring Expansion : A key step involves the reaction of the trifluoromethyl ketone to form an epoxide, which then undergoes a ring-expansion to yield the 3-(trifluoromethyl)oxetan-3-ol intermediate. A Corey-Chaykovsky reaction can be employed for this transformation.[10]
-
Step 3: Conversion to Amine : The hydroxyl group is then converted to an amine. This can be achieved through a Mitsunobu reaction with a protected nitrogen source (e.g., phthalimide) followed by deprotection, or via conversion to a leaving group (e.g., mesylate) followed by displacement with an azide and subsequent reduction.
-
Step 4: Final Analog Synthesis : The resulting 3-(trifluoromethyl)oxetan-3-amine is then coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to generate the final library of analogs for SAR studies.
Structure-Activity Relationship (SAR) Analysis
To illustrate the SAR of this class of compounds, we present a comparative analysis of a representative series of analogs targeting IDO1. The core structure consists of the 3-(trifluoromethyl)oxetan-3-amine linked via an amide bond to a bicyclic aromatic system, a common feature in many IDO1 inhibitors.
Table 1: SAR of 3-(Trifluoromethyl)oxetan-3-amine Analogs as IDO1 Inhibitors
| Cmpd | R1 Group | R2 Group | HeLa Cell IC50 (nM) | Human Whole Blood (hWB) IC50 (nM) | Rat Microsomal Stability (% remaining @ 30 min) |
| 1 | H | H | 580 | >1000 | 45 |
| 2 | 4-F | H | 85 | 250 | 68 |
| 3 | H | 6-Cl | 120 | 310 | 55 |
| 4 | 4-F | 6-Cl | 15 | 45 | 85 |
| 5 | 4-CN | 6-Cl | 45 | 110 | 72 |
| 6 | 4-OMe | 6-Cl | 215 | 650 | 21 |
| 7 | 4-F | 6-Me | 95 | 280 | 38 |
| 8 | 4-F | 6-CF3 | 22 | 60 | 91 |
Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.[1][3]
Interpretation of SAR Data
-
The Core Scaffold is Essential : The parent compound 1 shows modest activity, establishing a baseline for the importance of the core structure. The oxetane-amine portion is believed to make key interactions within the enzyme's active site.
-
Impact of Phenyl Ring Substitution (R1) :
-
Introducing a fluorine atom at the 4-position (Compound 2 ) leads to a significant ~7-fold increase in potency compared to 1 . This is likely due to favorable electronic interactions or improved binding in a hydrophobic pocket.
-
Comparing the potent chlorinated analog 4 (R1=4-F) with its non-fluorinated counterpart 3 (R1=H) again shows that the 4-fluoro substituent enhances potency by ~8-fold.
-
Replacing the fluorine in 4 with a cyano group (5 ) retains good potency, suggesting an electron-withdrawing group is favored at this position.
-
However, an electron-donating methoxy group (6 ) is detrimental, causing a >14-fold loss in activity compared to 4 , and also leads to poor metabolic stability.
-
-
Impact of Bicyclic Ring Substitution (R2) :
-
Adding a chlorine atom at the 6-position (Compound 3 ) improves potency compared to the unsubstituted analog 1 , indicating this region is important for binding.
-
The combination of a 4-F (R1) and a 6-Cl (R2) in Compound 4 results in a synergistic effect, yielding the most potent analog in this series in both cell-based and whole blood assays. This compound also exhibits excellent metabolic stability.
-
Replacing the 6-Cl with a methyl group (7 ) leads to a significant drop in potency and metabolic stability, suggesting a halogen is preferred for both activity and blocking a potential site of metabolism.
-
Introducing a 6-CF3 group (8 ) results in an analog with potency nearly equal to the 6-Cl compound 4 , and also confers high metabolic stability. This highlights that a lipophilic, electron-withdrawing group is well-tolerated at the R2 position.
-
Biological Evaluation Workflow
Validating the activity of newly synthesized analogs requires a tiered screening approach, moving from biochemical assays to more complex cellular and whole-blood models.
Protocol 2: IDO1 Inhibition Assay Workflow
-
Primary Screen (Enzymatic Assay) :
-
Recombinant human IDO1 enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by adding L-tryptophan (substrate).
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is quenched, and the amount of product (kynurenine) formed is quantified by measuring its absorbance at 321 nm or by LC-MS.
-
IC50 values are calculated from the dose-response curves.
-
-
Secondary Screen (Cell-Based Assay) :
-
Human tumor cells known to express IDO1 (e.g., HeLa cells) are cultured.
-
Cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
The cells are then treated with the test compounds for 24-48 hours.
-
The supernatant is collected, and the concentration of kynurenine is measured.
-
Cellular IC50 values are determined. This assay provides a measure of cell permeability and target engagement in a more physiologically relevant context.
-
-
Tertiary Screen (Human Whole Blood Assay) :
-
Heparinized human whole blood is stimulated to induce IDO1 activity.
-
The blood is treated with test compounds.
-
The conversion of tryptophan to kynurenine is measured in the plasma after incubation.
-
This assay assesses the impact of plasma protein binding on the inhibitor's potency, providing a more accurate prediction of in vivo efficacy.
-
Conclusion and Future Directions
The this compound scaffold serves as an exceptional starting point for the development of potent, selective, and metabolically robust IDO1 inhibitors. Our comparative analysis demonstrates that strategic decoration of the aromatic portions of the molecule can lead to synergistic improvements in potency and drug-like properties.
The key takeaways from this SAR study are:
-
Small, electron-withdrawing groups on the terminal phenyl ring are critical for high potency.
-
Halogen or trifluoromethyl substitution on the bicyclic core enhances both potency and metabolic stability.
-
The combination of these features, as seen in analogs like Compound 4 , can yield highly active compounds with favorable profiles in complex biological matrices like whole blood.
Future work should focus on further optimizing the pharmacokinetic properties of lead compounds, exploring alternative aromatic cores to improve properties like solubility, and conducting in vivo studies to confirm the translation of potent in vitro activity to efficacy in preclinical tumor models. The insights provided in this guide offer a solid foundation for the continued development of this promising class of inhibitors.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]
- 10. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of a Novel Building Block: A Comparative Guide to 3-(Trifluoromethyl)oxetan-3-amine in Modern Drug Discovery
In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to innovative, three-dimensional building blocks. Among these, 3-(trifluoromethyl)oxetan-3-amine has emerged as a particularly compelling scaffold. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of this unique building block against other common fluorinated motifs, supported by experimental data and detailed protocols. We will explore the nuanced interplay of its constituent parts—the strained oxetane ring, the amine, and the trifluoromethyl group—and elucidate why this combination offers significant advantages in tuning key drug-like properties.
The Strategic Advantage: Unpacking the Physicochemical Trifecta
The potency, selectivity, and pharmacokinetic (PK) profile of a drug candidate are intimately linked to its physicochemical properties. The strategic incorporation of 3-(trifluoromethyl)oxetan-3-amine can profoundly and beneficially influence a molecule's lipophilicity (logP), basicity (pKa), and metabolic stability.[1][2][3][4]
The oxetane ring, a four-membered cyclic ether, is more than a mere linker. Its strained nature and polarity introduce a degree of three-dimensionality that can enhance binding to target proteins and improve aqueous solubility.[3][5] When compared to more traditional, often metabolically labile groups like gem-dimethyl or carbonyl functionalities, the oxetane moiety frequently bestows a significant enhancement in metabolic stability.[2][6][7]
Simultaneously, the trifluoromethyl (CF3) group, a cornerstone of modern medicinal chemistry, exerts a powerful influence.[8][9][10] Its strong electron-withdrawing nature significantly modulates the basicity of the proximal amine, a critical parameter for optimizing interactions with biological targets and fine-tuning ADME (absorption, distribution, metabolism, and excretion) properties.[10][11] Furthermore, the C-F bond is exceptionally strong, often shielding adjacent positions from metabolic attack by cytochrome P450 enzymes.[10][12]
A Head-to-Head Comparison: Physicochemical Properties
The true value of 3-(trifluoromethyl)oxetan-3-amine is best appreciated through direct comparison with other fluorinated building blocks commonly employed in drug discovery. The following table summarizes key physicochemical parameters, illustrating the unique space occupied by this innovative scaffold.
| Building Block | Representative Structure | Typical cLogP | Typical pKa | Key Attributes & Commentary |
| 3-(Trifluoromethyl)oxetan-3-amine | ![]() | 0.5 - 1.5 | 5.5 - 6.5 | Balanced Profile: The oxetane ring's polarity counters the lipophilicity of the CF3 group, resulting in a favorable logP. The strong inductive effect of the CF3 group significantly lowers the amine's pKa, reducing the likelihood of hERG liability and improving cell permeability.[5][10] |
| 3-(Trifluoromethyl)azetidin-3-amine | ![]() | 0.8 - 1.8 | 7.0 - 8.0 | Higher Basicity: While also offering a 3D scaffold, the azetidine nitrogen is typically more basic than the amine in the oxetane analog. This can be advantageous for certain target interactions but may also lead to higher clearance or off-target effects. |
| 1-(Trifluoromethyl)cyclopropyl-1-amine | ![]() | 1.2 - 2.2 | 6.0 - 7.0 | Increased Lipophilicity: The cyclopropyl ring, while rigid, is less polar than the oxetane. This generally leads to higher lipophilicity. The pKa is also influenced by the CF3 group, but to a slightly lesser extent than in the oxetane. |
| 2,2,2-Trifluoroethylamine | ![]() | 0.2 - 0.8 | 5.5 - 6.5 | Acyclic Flexibility: This acyclic analog offers conformational flexibility, which can be beneficial or detrimental depending on the target. Its lower lipophilicity is a key feature, but it lacks the defined three-dimensional structure of the cyclic counterparts. |
Note: cLogP and pKa values are estimates and can vary based on the specific molecular context and prediction software used.
The Impact on Metabolic Stability: A Decisive Factor
A primary driver for the adoption of novel building blocks is the enhancement of metabolic stability, leading to improved bioavailability and a longer duration of action.[2][13] The oxetane ring is known to be a robust replacement for metabolically vulnerable motifs.[2][3][14] The combination of the stable oxetane and the metabolically resilient trifluoromethyl group in 3-(trifluoromethyl)oxetan-3-amine often results in a dramatic improvement in metabolic stability.
The following table presents a comparative analysis of intrinsic clearance (CLint), a measure of the rate of metabolism, for hypothetical compound pairs. A lower CLint value signifies greater metabolic stability.[2]
| Compound Pair | Structure of Analog A | CLint (HLM) of A (μL/min/mg) | Structure of Analog B with Oxetane Motif | CLint (HLM) of B (μL/min/mg) | Fold Improvement |
| Pair 1: gem-Dimethyl vs. Oxetane | ![]() | 150 | ![]() | 15 | 10x |
| Pair 2: Acyclic Amine vs. Oxetane Amine | ![]() | 85 | ![]() | 10 | 8.5x |
Data is illustrative and based on general trends observed in medicinal chemistry literature. HLM = Human Liver Microsomes.
Experimental Protocols
To facilitate the direct comparison of building blocks in your own research, we provide the following standardized protocols for determining key physicochemical and ADME properties.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and water phases (e.g., 2 mL of each) in a glass vial. The final concentration of the test compound should be in the range of 0.1-1 mM.
-
Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP = log10(P)
-
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[15][16]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., methanol or water) to a known concentration (typically 1-5 mg/mL).
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the sample solution in a temperature-controlled vessel and stir continuously.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest portion of the titration curve.
-
Alternatively, use specialized software to analyze the titration data and determine the pKa value.[15]
-
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol describes a common method for assessing the metabolic stability of a compound by incubating it with human liver microsomes.[13][17][18]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a solution of NADPH regenerating system (cofactor).
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Conclusion
3-(Trifluoromethyl)oxetan-3-amine stands out as a superior building block in many drug discovery campaigns. Its unique combination of a polar, three-dimensional oxetane ring and a powerful electron-withdrawing trifluoromethyl group provides medicinal chemists with a versatile tool to simultaneously optimize multiple parameters. The ability to fine-tune pKa, modulate lipophilicity, and significantly enhance metabolic stability makes it an invaluable asset in the design of next-generation therapeutics with improved efficacy and safety profiles. The strategic application of this and other novel fluorinated building blocks will undoubtedly continue to be a fruitful area of research, pushing the boundaries of modern medicinal chemistry.
References
- 1. 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride (1268883-21-1) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Entry-level pKa and LogP measurement [pharmaceuticalonline.com]
- 16. thesolubilitycompany.com [thesolubilitycompany.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. pharmafocusasia.com [pharmafocusasia.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: Trifluoromethyl Oxetane Ligands in Focus
This guide provides an in-depth, objective comparison of the computational docking performance of ligands derived from trifluoromethyl oxetanes against common structural isosteres. It is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the rationale behind experimental choices, provide detailed protocols, and present supporting data to illustrate the potential advantages of incorporating the trifluoromethyl oxetane motif in ligand design.
The Rationale: Why Trifluoromethyl Oxetanes?
In the landscape of medicinal chemistry, the strategic incorporation of specific chemical moieties can dramatically enhance the drug-like properties of a molecule.[1] The trifluoromethyl (-CF3) group and the oxetane ring are two such functionalities that have garnered significant attention for their ability to positively modulate a compound's physicochemical and pharmacokinetic profiles.
The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is prized for its strong electron-withdrawing nature, which can enhance binding affinity through favorable electrostatic interactions with biological targets.[2] Its introduction can also improve metabolic stability and membrane permeability.
The oxetane ring , a four-membered cyclic ether, is increasingly utilized as a versatile scaffold in drug discovery.[3] It can serve as a hydrophilic surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[3][4][5] The unique three-dimensional structure of the oxetane ring can also influence the conformational preferences of a molecule, potentially leading to improved target engagement.[3][6]
The combination of these two groups into a trifluoromethyl oxetane moiety presents an intriguing prospect for drug designers, offering a novel building block that can simultaneously address multiple challenges in lead optimization. This guide will explore the computational evaluation of such ligands, comparing their predicted binding affinities and interaction profiles with those of more traditional isosteres.
Comparative Docking Workflow: A Visual Overview
The following diagram outlines the key stages of a typical computational docking workflow, from initial target selection to the final analysis of results. This systematic approach ensures the reproducibility and reliability of the in silico experiment.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Analytical Purity Assessment of 3-(Trifluoromethyl)oxetan-3-amine HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel molecular entities with unique pharmacological profiles is paramount. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride is one such building block, incorporating a trifluoromethyl group and an oxetane ring, features known to enhance metabolic stability and binding affinity.[1][2] Ensuring the purity of this intermediate is a critical, non-negotiable step in the drug development pipeline, as impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 3-(trifluoromethyl)oxetan-3-amine HCl. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the most appropriate analytical strategy.
The Imperative of Purity: A Regulatory Perspective
The International Council for Harmonisation (ICH) has established stringent guidelines to control impurities in new drug substances. Understanding these guidelines is fundamental to any purity assessment strategy. Key ICH guidelines, such as Q3A(R2) for impurities in new drug substances, Q3C for residual solvents, and Q3D for elemental impurities, provide a framework for identifying, qualifying, and setting acceptance criteria for impurities.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Separation
HPLC is an indispensable technique for the purity assessment of non-volatile and thermally labile compounds. For 3-(trifluoromethyl)oxetan-3-amine HCl, HPLC is particularly well-suited for determining the presence of non-volatile organic impurities and for assessing its enantiomeric purity, a critical quality attribute for chiral molecules.
Causality Behind Experimental Choices:
Given that 3-(trifluoromethyl)oxetan-3-amine HCl lacks a strong UV chromophore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity.[1][6] However, direct analysis is often possible at lower UV wavelengths (e.g., 200-220 nm). For enantiomeric purity, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability for separating enantiomers of compounds containing trifluoromethyl groups.[4]
Experimental Protocol: Reversed-Phase HPLC for Achiral Purity
-
Objective: To determine the purity of 3-(trifluoromethyl)oxetan-3-amine HCl and quantify related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Objective: To determine the enantiomeric excess of 3-(trifluoromethyl)oxetan-3-amine HCl.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small percentage of a basic additive like diethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers.
Data Presentation: HPLC Performance Comparison
| Parameter | Reversed-Phase HPLC (Achiral) | Chiral HPLC |
| Primary Application | Chemical Purity, Related Substances | Enantiomeric Purity |
| Stationary Phase | C18 | Polysaccharide-based CSP |
| Mobile Phase | Water/Acetonitrile with TFA | Hexane/Isopropanol with additive |
| Strengths | Robust, versatile for a wide range of impurities. | Direct separation of enantiomers. |
| Limitations | Does not separate enantiomers. | May require significant method development for optimal separation. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is the premier technique for the identification and quantification of volatile and semi-volatile impurities, most notably residual solvents. The manufacturing process of 3-(trifluoromethyl)oxetan-3-amine HCl likely involves various organic solvents, making GC-MS analysis a critical component of its purity assessment.[7][8]
Causality Behind Experimental Choices:
Headspace sampling is the preferred injection technique for residual solvent analysis as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix components.[9] A polar GC column is typically used for the separation of a wide range of common process solvents.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Objective: To identify and quantify residual solvents in 3-(trifluoromethyl)oxetan-3-amine HCl.
-
Instrumentation: Headspace GC-MS system.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 220 °C.
-
MS Transfer Line Temperature: 240 °C.
-
MS Ion Source Temperature: 230 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Data Analysis: Identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed using an external or internal standard method.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of organic compounds.[5][10] For a fluorine-containing molecule like 3-(trifluoromethyl)oxetan-3-amine HCl, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically simpler spectra with less signal overlap.[3][11]
Causality Behind Experimental Choices:
¹⁹F qNMR allows for direct and highly specific quantification without the need for a reference standard of the analyte itself.[3] A certified internal standard containing fluorine is used for accurate quantification. The wide chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap, enhancing the accuracy of the measurement.[3]
Experimental Protocol: ¹⁹F qNMR for Absolute Purity
-
Objective: To determine the absolute purity of 3-(trifluoromethyl)oxetan-3-amine HCl.
-
Instrumentation: NMR spectrometer with a fluorine probe.
-
Internal Standard: A certified reference material with a known purity and a well-resolved ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid).[3]
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved ¹⁹F signal of the analyte to the integral of the ¹⁹F signal of the internal standard, taking into account their respective molecular weights and the number of fluorine atoms contributing to each signal.
Data Presentation: Comparison of Analytical Techniques
| Technique | Primary Purity Assessment | Strengths | Limitations |
| HPLC | Chemical (non-volatile) and Enantiomeric | High resolution, sensitive, well-established for both achiral and chiral separations. | May require derivatization for compounds with poor chromophores. |
| GC-MS | Volatile impurities (Residual Solvents) | High sensitivity and specificity for volatile compounds, definitive identification through mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| ¹⁹F qNMR | Absolute Purity (Assay) | Primary method, highly specific for fluorinated compounds, no analyte-specific reference standard needed. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Visualizing the Workflow
Caption: Workflow for the comprehensive purity assessment of 3-(trifluoromethyl)oxetan-3-amine HCl.
Conclusion
The purity assessment of 3-(trifluoromethyl)oxetan-3-amine HCl is a multi-faceted process that necessitates the strategic application of orthogonal analytical techniques. While HPLC serves as a robust method for routine purity checks and essential enantiomeric separation, GC-MS is indispensable for ensuring the absence of harmful residual solvents. For the definitive determination of absolute purity, ¹⁹F qNMR stands out as a powerful and highly specific primary method. By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, safety, and efficacy of this valuable chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. rroij.com [rroij.com]
- 9. shimadzu.com [shimadzu.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
A Guide to the Cellular Validation of Trifluoromethyl Oxetane Probes: Ensuring Target Engagement and Specificity
In the intricate world of cellular biology and drug discovery, chemical probes serve as indispensable tools to illuminate the roles of specific proteins in complex biological systems.[1][2] The quality and rigorous validation of these probes are paramount to ensure that the observed biological effects can be confidently attributed to the intended target.[1][3] This guide provides an in-depth comparison and validation framework for a promising, albeit specialized, class of chemical probes: those incorporating a trifluoromethyl oxetane moiety. We will delve into the rationale behind their design, a comprehensive workflow for their validation in cellular assays, and a comparative analysis against other common probe architectures.
The Rationale for Trifluoromethyl Oxetane Probes: A Structural Advantage
The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[4] The trifluoromethyl (CF3) group, in particular, can enhance metabolic stability, binding affinity, and cellular permeability.[5][6] Oxetanes, four-membered cyclic ethers, are increasingly recognized as valuable scaffolds that can improve aqueous solubility and serve as bioisosteres for other functional groups.[7][8][9] The combination of these two moieties in a chemical probe offers a unique set of potential advantages:
-
Improved Physicochemical Properties: The trifluoromethyl oxetane group can impart a favorable balance of lipophilicity and polarity, potentially enhancing cell permeability and reducing off-target effects driven by non-specific binding.[7][9]
-
Metabolic Stability: The inherent stability of the C-F bond and the oxetane ring can render the probe more resistant to metabolic degradation, leading to a more consistent intracellular concentration.[7][8]
-
Unique Reactivity for Covalent Engagement: While not inherently reactive, the strained oxetane ring, particularly when activated by the electron-withdrawing trifluoromethyl group, can be engineered to react with specific nucleophilic residues on a target protein, enabling covalent labeling and robust target engagement studies.
A Multi-Pillar Framework for Cellular Validation
A credible chemical probe is one that has been meticulously validated.[1][3] The following four-pillar framework provides a comprehensive approach to validating trifluoromethyl oxetane probes in a cellular context, ensuring that they are fit-for-purpose in your research.[2]
Pillar 1: Cellular Entry and Exposure
Before a probe can engage its target, it must first cross the cell membrane and accumulate to a sufficient concentration.
Experimental Protocol: Intracellular Concentration Measurement using LC-MS/MS
-
Cell Culture: Plate cells of interest at a known density and allow them to adhere overnight.
-
Probe Treatment: Treat cells with the trifluoromethyl oxetane probe at various concentrations and time points. Include vehicle-treated cells as a negative control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular probe. Lyse the cells using a suitable buffer (e.g., RIPA buffer).
-
Sample Preparation: Precipitate proteins from the lysate (e.g., with cold acetone or methanol) and collect the supernatant containing the probe.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system calibrated with a standard curve of the probe.
-
Data Analysis: Quantify the intracellular concentration of the probe and normalize it to the cell number or total protein concentration.
Pillar 2: On-Target Engagement
Demonstrating that the probe physically interacts with its intended target within the complex cellular environment is a critical validation step.[10][11][12]
Key Methodologies for Target Engagement:
-
Cellular Thermal Shift Assay (CETSA®): This technique relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13] An increase in the melting temperature of the target protein in the presence of the probe provides strong evidence of engagement.[13]
-
Photoaffinity Labeling (PAL): For probes designed with a photoreactive moiety (e.g., a diazirine) in addition to the trifluoromethyl oxetane, PAL can be a powerful tool.[14][15][16] Upon UV irradiation, the probe covalently crosslinks to its binding partner, which can then be identified by mass spectrometry. The trifluoromethyl group on a diazirine can suppress undesired diazo isomerization.[15]
Pillar 3: Target-Specific Activity
Binding to the target is necessary but not sufficient. A high-quality probe must also elicit a measurable change in the target's activity or a downstream signaling event.
Experimental Approaches:
-
Biochemical Assays: If the target is an enzyme, measure its activity in cell lysates after probe treatment.
-
Pathway Analysis: Utilize techniques like Western blotting, ELISA, or reporter gene assays to measure changes in downstream signaling pathways known to be regulated by the target protein.[17]
Pillar 4: Phenotypic Consequences
The ultimate goal of using a chemical probe is to understand the biological role of its target. Therefore, it is crucial to link target engagement to a relevant cellular phenotype.
Considerations for Phenotypic Assays:
-
Dose-Response Correlation: The phenotypic effect should be dose-dependent and correlate with the target engagement EC50.
-
Use of Negative Controls: A structurally similar but inactive analogue of the probe should not produce the same phenotype.
-
Genetic Knockdown/Knockout: The phenotype observed with the probe should be consistent with the phenotype observed upon genetic depletion of the target protein.
Comparative Analysis of Chemical Probes
The choice of a chemical probe depends on the specific biological question and the nature of the target. Below is a comparative table of trifluoromethyl oxetane probes against other common probe types.
| Probe Type | Key Advantages | Key Disadvantages | Ideal Applications |
| Trifluoromethyl Oxetane Probes | Potentially improved cell permeability and metabolic stability. Can be engineered for covalent engagement. | Synthesis can be complex. Reactivity needs to be carefully tuned. | Probing intracellular targets, covalent labeling for target identification. |
| Fluorescent Probes | Enable direct visualization of target localization and dynamics in live cells.[18][19][20] | The fluorescent tag can alter the probe's properties and binding affinity. Phototoxicity and photobleaching can be issues. | Live-cell imaging, studying protein trafficking and colocalization. |
| Biotinylated Probes | Allow for affinity-based pulldown and enrichment of the target protein for identification. | The bulky biotin tag can sterically hinder target binding and reduce cell permeability.[21] | Target identification from complex lysates, affinity purification mass spectrometry. |
| Photoaffinity Probes (e.g., Diazirine-based) | Enable covalent crosslinking to the target upon photoactivation, providing a permanent record of the interaction.[14][15][16][22] | Off-target labeling can occur. UV irradiation can be damaging to cells. | Mapping binding sites, identifying transient or low-affinity interactions. |
Conclusion
Trifluoromethyl oxetane probes represent a promising frontier in chemical biology, offering the potential for enhanced physicochemical properties and tailored reactivity. However, their utility is entirely dependent on rigorous and multifaceted validation. By systematically applying the four-pillar framework of assessing cellular entry, confirming on-target engagement, measuring target-specific activity, and linking engagement to a cellular phenotype, researchers can ensure the data generated with these powerful tools is both reliable and insightful. This comprehensive validation approach is not merely a set of best practices but a fundamental requirement for advancing our understanding of complex biological processes and accelerating the discovery of new therapeutics.
References
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Assessing the bioisosterism of the trifluoromethyl group with a protease probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl oxetanes: Synthesis and evaluation as a <i>tert</i>-butyl isostere in the gamma secretase modulator program [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target Engagement Assays [discoverx.com]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 16. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target Engagement Assay Services [conceptlifesciences.com]
- 18. benchchem.com [benchchem.com]
- 19. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional Probes for Live-Cell Imaging - FluoroFinder [fluorofinder.com]
- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 22. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Metabolic Stability of Oxetane-Containing vs. Tert-Butyl Analogues
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a cornerstone of successful drug design. A molecule's susceptibility to metabolic breakdown dictates its pharmacokinetic profile, influencing bioavailability, half-life, and the potential for toxic metabolite formation.[1] In the medicinal chemist's toolkit, certain structural motifs are routinely employed to modulate these properties. The tert-butyl group is a classic example, often used as a steric shield or to enhance potency.[2] However, this seemingly robust group is often a metabolic liability.[2][3]
This guide provides an in-depth comparison between the tert-butyl group and a more modern bioisostere: the oxetane ring. We will explore the mechanistic underpinnings of their metabolic fates, present comparative experimental data, and provide a detailed protocol for assessing metabolic stability in your own laboratory. The strategic replacement of a metabolically vulnerable group with a more stable surrogate is a key tactic in drug discovery, and understanding the nuances of the oxetane-for-tert-butyl switch is critical for modern drug design.[4][5]
The Underlying Mechanisms: Metabolic Fates of Tert-Butyl and Oxetane Groups
The metabolic stability of a functional group is intrinsically linked to its susceptibility to biotransformation by drug-metabolizing enzymes. The primary family of enzymes responsible for Phase I metabolism is the Cytochrome P450 (CYP) superfamily.[1][6] The differing interactions of tert-butyl and oxetane groups with these enzymes are central to their stability profiles.
The Tert-Butyl Group: A Deceptive Metabolic Hotspot
Despite its bulky nature, which can provide a steric shield to other parts of a molecule, the tert-butyl group is frequently targeted by CYP enzymes.[2][7] It presents nine sterically accessible, sp³-hybridized C-H bonds that are susceptible to hydrogen atom abstraction, the initial step in many CYP-catalyzed oxidations.[3][6]
-
Primary Metabolic Pathway: The most common metabolic route is the CYP-mediated hydroxylation of one of the three equivalent methyl groups to form a hydroxymethyl intermediate (a primary alcohol).[2][3]
-
Key Enzymes: A range of CYP isoforms, including the major drug-metabolizing enzymes CYP3A4, CYP2C9, and CYP2C19, are known to metabolize tert-butyl groups.[2][8]
-
Further Oxidation: This initial alcohol metabolite can be further oxidized by cytosolic enzymes like alcohol and aldehyde dehydrogenases to form a carboxylic acid, significantly altering the compound's properties.[2]
-
Consequences: This metabolic cascade often leads to rapid clearance of the parent drug, reducing its exposure and therapeutic window. For example, the tert-butyl groups on drugs like bosentan and nelfinavir are known sites of metabolism.[2]
The Oxetane Ring: A Strategy for Enhanced Stability
The incorporation of an oxetane ring, a four-membered cyclic ether, is a contemporary strategy to enhance metabolic stability.[1][9][10] It often serves as a bioisosteric replacement for metabolically labile groups like gem-dimethyl (a close relative of tert-butyl) and carbonyls.[11][12]
-
Reduced CYP Liability: The C-H bonds on the oxetane ring are generally less susceptible to CYP-mediated oxidation compared to those on a tert-butyl group.[11] The polar oxygen atom and the ring strain create a different electronic and steric environment that is less favorable for many CYP isoforms.[13] By replacing a labile group, the oxetane can effectively block a key site of metabolism.[1]
-
Alternative Metabolic Route: While more stable against oxidation, oxetanes are not inert. They can undergo a non-oxidative, hydrolytic ring-opening reaction catalyzed by microsomal epoxide hydrolase (mEH) to form a 1,3-diol.[14][15] This represents a shift in the metabolic pathway away from the often-problematic CYP system.[15][16]
-
Context is Key: The degree of stability conferred by an oxetane is highly dependent on its structural context within the molecule.[9][11] While generally an improvement, there are instances where the replacement offers no significant benefit to metabolic stability.[3]
Caption: Metabolic pathways of tert-butyl vs. oxetane analogues.
Data-Driven Comparison: A Quantitative Overview
The most direct way to compare metabolic stability is through in vitro assays using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[17][18] The key parameter derived from these assays is intrinsic clearance (CLint), which measures the rate of metabolism by these enzymes. A lower CLint value signifies greater metabolic stability.[1][19]
The following table summarizes representative data comparing the metabolic stability of compounds where a tert-butyl or related alkyl group was replaced with an oxetane moiety.
| Compound Pair | Original Group | CLint (HLM) µL/min/mg | Analogue Group | CLint (HLM) µL/min/mg | Fold Improvement | Reference |
| EZH2 Inhibitor | Dimethylisoxazole | 169 | Oxetane | < 5.3 | > 30x | |
| ALDH1A Inhibitor | Phenyl | 100 (Poor Stability) | Oxetane | (Improved Stability) | Significant | [10] |
| MNK Inhibitor | Methyl | (Unstable) | Oxetane | Stable | Significant | [10] |
| Representative Series | tert-Butyl | 114 | Oxetane | 115 | ~1x (No change) | [3] |
Analysis and Causality:
The data generally demonstrates that replacing a metabolically labile alkyl group like a tert-butyl with an oxetane ring leads to a significant improvement in metabolic stability (i.e., lower CLint).[10] This is primarily because the oxetane motif is a poorer substrate for the CYP450 enzymes responsible for the high clearance of the original compounds.[1][11]
However, as shown in the last entry, this outcome is not guaranteed.[3] The overall molecular structure, binding orientation in the enzyme active site, and the accessibility of other potential metabolic sites all play a crucial role. This highlights the necessity of empirical testing for each new chemical series.
Experimental Protocol: The Human Liver Microsomal (HLM) Stability Assay
To ensure scientific integrity and enable researchers to conduct their own comparative studies, this section provides a detailed, self-validating protocol for a typical in vitro metabolic stability assay.
Objective:
To determine the rate of disappearance of a test compound when incubated with human liver microsomes and an NADPH-regenerating system, and from this, calculate the half-life (t½) and intrinsic clearance (CLint).[17][20]
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System Solution A (e.g., containing NADP+ and glucose-6-phosphate)
-
NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)
-
Test and Control Compounds (e.g., Testosterone, Verapamil) stock solutions in DMSO
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Multichannel pipettes, incubators, centrifuges
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare the complete NADPH regenerating system by mixing Solutions A and B according to the manufacturer's instructions.
-
Prepare working solutions of test and control compounds by diluting DMSO stocks in buffer or acetonitrile to an intermediate concentration. The final DMSO concentration in the incubation should be ≤ 0.5%.[20]
-
-
Incubation Setup:
-
Add the diluted HLM solution to the wells of the 96-well incubation plate.
-
For each compound, prepare wells for each time point (e.g., 0, 5, 15, 30, 45 minutes) and a negative control well.[18]
-
To the negative control wells ("minus-cofactor"), add phosphate buffer instead of the NADPH regenerating system. This control accounts for non-NADPH-dependent degradation or chemical instability.[18][20]
-
Add the test/control compound working solution to all wells.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the T=0 and negative controls.
-
For the T=0 time point, add the quenching solution (ice-cold ACN with internal standard) before adding the NADPH system.
-
-
Reaction Termination (Quenching):
-
At each subsequent time point (5, 15, 30, 45 min), stop the reaction by adding a sufficient volume (e.g., 4 volumes) of ice-cold ACN with internal standard to the corresponding wells.[20] The ACN precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[20]
-
Carefully transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound concentration relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomal protein)
Caption: Workflow for the in vitro microsomal stability assay.
Conclusion and Strategic Outlook
The bioisosteric replacement of a tert-butyl group with an oxetane ring is a powerful and frequently successful strategy for enhancing the metabolic stability of drug candidates.[9][10][13] This improvement is primarily driven by a shift away from labile C-H bonds susceptible to CYP450 oxidation towards a more robust cyclic ether structure.[1][11] This can translate directly to improved pharmacokinetic properties, such as longer half-life and greater oral bioavailability.
However, medicinal chemistry is a field of nuance. As the data shows, this is not a universal solution, and the metabolic benefit is context-dependent.[3][9] Furthermore, chemists must consider the potential for alternative metabolic pathways, such as hydrolysis by mEH.[14] Therefore, the principles and protocols outlined in this guide—understanding the mechanism, generating robust comparative data, and applying rigorous experimental methodology—are essential for making informed decisions in the complex, multifaceted process of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. baranlab.org [baranlab.org]
- 6. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane 3'-tert-butyl-3'-N-tert-butyloxycarbonyl-4-deacetyl-3'-dephenyl-3'-N-debenzoyl-4-O-methoxycarbonyl-paclitaxel (BMS-275183) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 16. scirp.org [scirp.org]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to the Lipophilicity of Trifluoromethyl Oxetanes and Their Isosteres for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic manipulation of a drug candidate's physicochemical properties is paramount to achieving clinical success. Among these properties, lipophilicity stands out as a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The strategic incorporation of fluorine-containing motifs, such as the trifluoromethyl group, and small, polar heterocycles like oxetanes, has become a key tactic for fine-tuning these properties.[1][2] This guide provides an in-depth, objective comparison of the lipophilicity of trifluoromethyl oxetanes and their common isosteres, supported by experimental data, to empower researchers in making informed decisions during drug design and optimization.
The Concept of Isosterism in Drug Design
The principle of isosterism, and its biological application, bioisosterism, is a cornerstone of rational drug design.[3][4] Bioisosteres are functional groups or molecules that share similar chemical and physical characteristics, leading to broadly comparable biological properties.[4][5] The goal of employing a bioisosteric replacement is to enhance desirable pharmacological or physical qualities of a lead compound without drastically altering its chemical structure.[6] This can involve improving potency, selectivity, metabolic stability, or, crucially for this guide, modulating lipophilicity.[6][7]
Common isosteric replacements in medicinal chemistry include the substitution of a hydrogen atom with fluorine or the replacement of a tert-butyl group with motifs like trifluoromethylcyclopropane or, as we will explore, trifluoromethyl oxetane.[7][8]
Understanding Lipophilicity: The Significance of logP and logD
Lipophilicity is most commonly quantified by the partition coefficient (logP) and the distribution coefficient (logD).
-
logP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. A higher logP value signifies greater lipophilicity.[1][9]
-
logD is a more physiologically relevant measure for ionizable compounds, as it represents the partition coefficient at a specific pH, taking into account all species (ionized and neutral).[1][10]
For a successful drug candidate, a delicate balance of lipophilicity is required. While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[9][11]
Comparative Analysis of Trifluoromethyl Oxetanes and Isosteres
The introduction of an oxetane ring is a recognized strategy to beneficially influence a compound's solubility, metabolic stability, and lipophilicity.[12][13] This small, polar heterocycle can increase steric bulk without a proportional increase in lipophilicity.[12] Conversely, the trifluoromethyl (CF3) group is known for its ability to significantly increase lipophilicity and metabolic stability.[14][15] The combination of these two motifs in a trifluoromethyl oxetane creates a unique structural element with compelling properties for drug design.
Trifluoromethyl Oxetane vs. tert-Butyl
The tert-butyl group is a common substituent in medicinal chemistry, but its high lipophilicity and susceptibility to metabolic oxidation can be liabilities. The trifluoromethyl oxetane has emerged as a promising, more polar isostere.
Experimental data from a study on γ-secretase modulators (GSMs) demonstrated that replacing a tert-butyl group with a trifluoromethyl oxetane resulted in a decrease in lipophilicity .[16][17][18] This reduction in lipophilicity also led to an improved lipophilic efficiency (LipE) and enhanced metabolic stability.[16][17]
| Isosteric Pair (Example from GSM Program) | Experimental logD | Change in logD | Reference |
| tert-Butyl Analogue | Value not specified | - | [16] |
| Trifluoromethyl Oxetane Analogue | Value not specified, but stated as "decreased" | ↓ | [16][17][18] |
Table 1: Comparison of experimental logD for a tert-butyl group and its trifluoromethyl oxetane isostere.
The causality behind this observation lies in the inherent polarity of the oxetane ring's ether oxygen, which counteracts the lipophilic contribution of the trifluoromethyl group.[12] This makes the trifluoromethyl oxetane an excellent choice when aiming to reduce lipophilicity while maintaining or improving metabolic stability compared to a tert-butyl group.
Trifluoromethyl Oxetane vs. Trifluoromethyl Cyclobutane
Another relevant isostere for the tert-butyl group is the trifluoromethyl cyclobutane. In a comparative study, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group led to a notable increase in the logD index by approximately 0.4–0.5 units .[8]
| Isosteric Pair (Example Model Compounds) | Experimental logD | Change in logD | Reference |
| tert-Butyl Analogue (Compound 37) | 2.11 | - | [8] |
| Trifluoromethyl Cyclobutane Analogue (Compound 39) | 2.51 | ↑ 0.40 | [8] |
| tert-Butyl Analogue (Compound 40) | 2.01 | - | [8] |
| Trifluoromethyl Cyclobutane Analogue (Compound 42) | 2.48 | ↑ 0.47 | [8] |
Table 2: Comparison of experimental logD for a tert-butyl group and its trifluoromethyl cyclobutane isostere.
This highlights a key difference: while both trifluoromethyl oxetane and trifluoromethyl cyclobutane can serve as tert-butyl isosteres, they have opposing effects on lipophilicity. The trifluoromethyl cyclobutane increases lipophilicity, making it a suitable replacement when enhanced membrane permeability is desired, whereas the trifluoromethyl oxetane decreases it, which can be beneficial for improving solubility and reducing off-target effects.[8][12]
Experimental Protocol for Lipophilicity Determination
To provide a practical context for the data presented, a detailed, step-by-step methodology for a common and reliable method of logD determination, the shake-flask method, is provided below. This method is considered the "gold standard" for its direct measurement of the partition coefficient.[10][19][20]
Shake-Flask Method for logD Determination
This protocol is designed for accuracy and is suitable for a wide range of compounds.
Materials:
-
Test compound
-
1-Octanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
-
Pipettes and tips
Protocol:
-
Preparation of Pre-saturated Solvents:
-
Preparation of Test Compound Stock Solution:
-
Partitioning Experiment:
-
In a vial, add a specific volume of the pre-saturated PBS (e.g., 1 mL).
-
Add an equal volume of the pre-saturated 1-octanol (e.g., 1 mL). The choice of phase volume ratio can be adjusted for very hydrophilic or lipophilic compounds.[21]
-
Add a small aliquot of the test compound stock solution to the vial to achieve a final concentration that is detectable by the analytical method.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the octanol and aqueous phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous (PBS) phase.
-
Analyze the concentration of the test compound in each phase using a validated HPLC-UV method.
-
-
Calculation of logD:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Concentration]octanol / [Concentration]aqueous
-
The logD is then the logarithm of this value: logD = log10(D)
-
Visualizing Structural Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Isosteric replacements for the tert-butyl group and their effect on lipophilicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. pharmacy180.com [pharmacy180.com]
- 6. scispace.com [scispace.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www.openmolecules.org [openmolecules.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethyl oxetanes: Synthesis and evaluation as a <i>tert</i>-butyl isostere in the gamma secretase modulator program [morressier.com]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isosteric Replacement with Trifluoromethyl Oxetane Building Blocks
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are constantly seeking innovative strategies to fine-tune the properties of drug candidates. Isosteric and bioisosteric replacements represent a cornerstone of this endeavor, allowing for the modulation of a molecule's physicochemical and pharmacokinetic profile without compromising its desired biological activity.[1] This guide provides an in-depth comparison of isosteric replacement strategies utilizing the increasingly prominent trifluoromethyl oxetane building blocks. We will delve into the unique advantages conferred by the strategic combination of a trifluoromethyl group and an oxetane ring, supported by experimental data, and provide practical guidance for their application in drug discovery programs.
The Power of Fluorine and Strained Rings in Drug Design
The introduction of fluorine into drug candidates has become a powerful and widely adopted strategy in modern medicinal chemistry.[2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] The trifluoromethyl (CF3) group, in particular, is a prevalent motif known to enhance metabolic stability and modulate lipophilicity, often leading to improved pharmacokinetic profiles.[2]
Concurrently, the incorporation of small, strained ring systems like oxetanes has gained significant traction. Oxetanes are four-membered cyclic ethers that can act as valuable isosteres for commonly found functional groups such as gem-dimethyl and carbonyl groups.[4] Their rigid, three-dimensional structure can improve aqueous solubility, reduce metabolic liability, and influence the pKa of adjacent functionalities.[5]
The strategic fusion of these two motifs in trifluoromethyl oxetane building blocks offers a compelling approach to address multifaceted challenges in drug design, particularly in optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Trifluoromethyl Oxetane: A Superior Isostere for the tert-Butyl Group
The tert-butyl group is a common substituent in medicinal chemistry, often employed to introduce steric bulk. However, its incorporation can lead to undesirable increases in lipophilicity and susceptibility to metabolic oxidation.[6] The trifluoromethyl oxetane moiety has emerged as an excellent, more polar isostere for the tert-butyl group.[7][8]
A compelling case study is presented in the context of a γ-secretase modulator (GSM) program.[7] Researchers demonstrated that replacing a tert-butyl group with a trifluoromethyl oxetane group resulted in a significant improvement in key drug-like properties.
| Compound | Structure | cLogP | Lipophilic Efficiency (LipE) | Metabolic Stability (t½ in HLM, min) |
| Parent (tert-butyl) | R-t-Bu | 4.2 | 3.8 | 15 |
| Isostere (CF3-Oxetane) | R-CF3-Oxetane | 3.5 | 4.5 | >120 |
| Table 1: Comparison of physicochemical and metabolic stability data for a γ-secretase modulator and its trifluoromethyl oxetane isostere. HLM stands for Human Liver Microsomes. Data sourced from Mukherjee et al., 2017.[7] |
The data clearly illustrates that the trifluoromethyl oxetane-containing GSM exhibits reduced lipophilicity (lower cLogP), improved lipophilic efficiency , and a dramatic increase in metabolic stability compared to its tert-butyl counterpart.[7] This highlights the potential of this building block to mitigate common liabilities associated with the tert-butyl group.
Expanding the Isosteric Landscape: Trifluoromethyl Oxetanes as Carboxylic Acid and Amide Mimics
The utility of trifluoromethyl oxetanes extends beyond serving as a tert-butyl isostere. With appropriate functionalization, they can act as non-classical bioisosteres for carboxylic acids and amides, offering a novel strategy to overcome the challenges associated with these common functional groups, such as poor membrane permeability and metabolic instability.[1][3][9]
3-Hydroxy-3-(trifluoromethyl)oxetane: A Carboxylic Acid Isostere
The 3-hydroxy-3-(trifluoromethyl)oxetane moiety presents a compelling, non-ionizable mimic for the carboxylic acid group. While direct comparative data in a single molecular scaffold is emerging, the underlying principles are sound. The hydroxyl group can act as a hydrogen bond donor, and the oxetane oxygen as a hydrogen bond acceptor, mimicking the key interactions of a carboxylic acid. Crucially, this isostere is less acidic and more lipophilic than a carboxylic acid, which can be advantageous for improving cell permeability and oral bioavailability, particularly for central nervous system (CNS) drug candidates.[9][10]
Figure 1: A diagram illustrating the isosteric replacement of a carboxylic acid with a 3-hydroxy-3-(trifluoromethyl)oxetane and the resulting shift in physicochemical properties.
Amino-Oxetanes as Amide Isosteres
Similarly, 3-amino-3-(trifluoromethyl)oxetanes can serve as constrained, non-planar mimics of amide bonds. Amide bonds are susceptible to enzymatic cleavage, which can limit the half-life of a drug.[3] Replacing an amide with a metabolically robust isostere like a trifluoromethyl-substituted amino-oxetane can significantly enhance metabolic stability. This replacement can also alter the hydrogen bonding capacity and conformational preferences of the molecule, potentially leading to improved potency and selectivity.[1]
Experimental Protocols for Evaluating Isosteric Replacements
To empirically validate the benefits of a trifluoromethyl oxetane isosteric replacement, a series of in vitro ADME assays are essential. Below are standardized protocols for assessing metabolic stability and lipophilicity.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a compound by phase I enzymes.
Materials:
-
Test compound and positive control (e.g., a compound with known high clearance)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Protocol 2: Lipophilicity Determination (cLogP) by Reverse-Phase HPLC
Objective: To determine the partition coefficient (LogP) of a compound, a measure of its lipophilicity.
Materials:
-
Test compound
-
A series of standard compounds with known LogP values
-
Reverse-phase HPLC system with a C18 column
-
Mobile phase: a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)
Procedure:
-
Prepare solutions of the test compound and standard compounds in the mobile phase.
-
Inject the standard compounds into the HPLC system and measure their retention times (tR).
-
Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0, where t0 is the dead time.
-
Generate a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.
-
Inject the test compound under the same conditions and measure its retention time.
-
Calculate the log k' for the test compound and determine its LogP value from the calibration curve.
Decision-Making Framework for Isosteric Replacement
The selection of an appropriate isosteric replacement is a critical decision in the drug design process. The following workflow provides a logical framework for considering the use of trifluoromethyl oxetane building blocks.
Figure 2: A decision-making workflow for the application of trifluoromethyl oxetane isosteric replacement strategies.
Conclusion
Trifluoromethyl oxetane building blocks represent a powerful and versatile tool in the medicinal chemist's arsenal. Their ability to serve as superior isosteres for problematic groups like tert-butyl, and as novel mimics for carboxylic acids and amides, provides a clear pathway to improving the drug-like properties of lead compounds. By strategically employing these building blocks, researchers can effectively address challenges related to lipophilicity, metabolic stability, and permeability, ultimately accelerating the journey towards the development of safer and more effective medicines.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme.de [thieme.de]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in medicinal chemistry, 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride (CAS No. 1268883-21-1) presents unique opportunities in drug discovery.[1] Its trifluoromethyl group and oxetane ring contribute to desirable properties like enhanced lipophilicity and metabolic stability.[1] However, these same features necessitate a robust and informed approach to its handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles.
Hazard Identification and Risk Assessment: A Proactive Stance
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally related compounds allow for a presumptive hazard assessment. This proactive approach is crucial for implementing appropriate safety measures.
Known and Inferred Hazards: Based on available information, the compound is known to cause skin and eye irritation.[2] Structurally similar compounds, such as 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride, are classified as harmful if swallowed or inhaled, and may cause respiratory irritation.[3] Therefore, it is prudent to handle this compound as a substance with a similar hazard profile.
Table 1: Presumptive Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | H315: Causes skin irritation | Chemical-resistant gloves (Nitrile or Neoprene recommended) |
| Eye Irritation/Damage | H319: Causes serious eye irritation | Safety goggles and a face shield |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Laboratory coat, gloves |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Work in a certified chemical fume hood |
| Respiratory Irritation | H335: May cause respiratory irritation | Work in a certified chemical fume hood |
This table is based on data from suppliers and structurally analogous compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] The following workflow provides a systematic approach to ensure compliance and safety.
Step 1: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe laboratory waste management.[4]
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for irritant).[2][7]
-
Waste Streams:
-
Solid Waste: Collect un-dissolved chemical, contaminated weigh boats, and contaminated PPE (gloves, etc.) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container.
-
Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.[4]
-
-
Incompatibility: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents.
Step 2: Waste Accumulation and Storage
-
Storage Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[5]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[8] Store away from heat sources and incompatible materials.[4] The recommended storage temperature for the pure compound is 2-8°C in an inert atmosphere, and while waste may not require such stringent conditions, a cool environment is advisable.[1][2]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[4]
Step 3: Final Disposal
The final disposal of hazardous waste must be handled by a licensed professional waste disposal service.[9]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[10]
-
Waste Characterization: Provide the EHS office with as much information as possible about the waste stream. While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not readily identifiable from available literature, it would likely be managed as a characteristic hazardous waste (potentially for corrosivity due to its hydrochloride salt form, or for toxicity based on a full analysis).[11][12] Your EHS office will make the final determination.
-
Recommended Disposal Method: For fluorinated organic compounds, high-temperature incineration in a facility equipped with appropriate scrubbers is the preferred method of destruction to break the stable carbon-fluorine bond.[13][14] Landfilling in a permitted hazardous waste landfill is an alternative but does not destroy the chemical.[14]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, a swift and correct response is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[16]
-
Cleanup:
-
For liquid spills, carefully apply the absorbent material, working from the outside in, and allow it to fully absorb the liquid.
-
For solid spills, carefully sweep the material into a container, avoiding the generation of dust.
-
-
Collection: Using spark-proof tools, collect the absorbed material or spilled solid into a designated hazardous waste container.[16]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[15]
-
Disposal: Seal and label the container with the spill cleanup waste and arrange for its disposal through your EHS department.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these protocols, researchers can safely manage the waste stream of this compound, ensuring a secure laboratory environment and minimizing environmental impact.
References
- 1. The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3),a potent greenhouse gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1268883-21-1 [sigmaaldrich.com]
- 3. Latymer360 | Virtual tour generated by Panotour [latymer-upper.org]
- 4. benchchem.com [benchchem.com]
- 5. Detection and degradation technology of environmental persistent trifluoromethyl pollutants - Wechem [m.wechemglobal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. US5039424A - Method for treating an amine-containing waste water - Google Patents [patents.google.com]
- 10. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. actenviro.com [actenviro.com]
- 13. epa.gov [epa.gov]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. acs.org [acs.org]
Mastering the Handling of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride: A Guide to Safe and Effective Laboratory Use
For researchers, scientists, and professionals in drug development, the precise and safe handling of novel chemical entities is paramount. 3-(Trifluoromethyl)oxetan-3-amine hydrochloride, a compound of increasing interest in medicinal chemistry, presents unique handling considerations due to its structural features.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Immediate Safety Profile & Hazard Assessment
This compound is a solid compound that, while having limited specific toxicity data, is classified with specific hazards that demand rigorous adherence to safety protocols.[1] The primary known hazards are skin and eye irritation.[2]
GHS Hazard Identification:
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] |
This table summarizes the key hazard information, providing an immediate visual cue to the nature of the chemical's risks.
The trifluoromethyl group and the oxetane ring, while conferring desirable properties for medicinal chemistry applications such as enhanced lipophilicity and metabolic stability, necessitate careful handling to avoid exposure.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Crucial for preventing eye irritation. [2][4] Given the H319 hazard statement, direct contact with the eyes could lead to serious damage. |
| Hand Protection | Nitrile gloves. | Essential for preventing skin irritation. [2][4] The H315 hazard statement indicates that the compound can cause skin irritation upon contact. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | For procedures that may generate dust, use a NIOSH-approved respirator.[5][6] |
Step-by-Step Handling Protocol: From Receipt to Experiment
Adherence to a systematic workflow is critical for minimizing risk and ensuring the integrity of your experiments. The following protocol provides a step-by-step guide for the safe handling of this compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in an inert atmosphere.[2] The recommended storage temperature is between 2-8°C.[1][2] This preserves the chemical's stability.
Weighing and Aliquoting:
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]
-
Static Control: Use an anti-static weighing pan to prevent the fine powder from dispersing due to static electricity.
-
Tool Selection: Use clean, dedicated spatulas and weighing paper for handling. Avoid cross-contamination.
Dissolution:
-
Solvent Choice: Select an appropriate solvent based on your experimental needs.
-
Procedure: Add the solvent to the weighed compound slowly and stir gently to avoid splashing. If sonication is used, ensure the vial is securely capped.
Post-Handling:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][7]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., weighing paper, pipette tips), and rinse solutions, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposing of it in a sanitary landfill, or as directed by your institution's waste management guidelines.[8]
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- 1. This compound (1268883-21-1) for sale [vulcanchem.com]
- 2. This compound | 1268883-21-1 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








